4-Iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDINRNYYEDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052186 | |
| Record name | 4-Iodophenol | |
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Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |
| Record name | p-Iodophenol | |
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Vapor Pressure |
0.00616 [mmHg] | |
| Record name | p-Iodophenol | |
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CAS No. |
540-38-5 | |
| Record name | 4-Iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Iodophenol | |
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| Record name | p-Iodophenol | |
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| Record name | Phenol, 4-iodo- | |
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| Record name | 4-iodophenol | |
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| Record name | P-IODOPHENOL | |
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Foundational & Exploratory
An In-Depth Technical Guide to Alternative Synthesis Routes for 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenol is a valuable aromatic organic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a hydroxyl group and an iodine atom on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a key building block in organic synthesis. This technical guide provides a comprehensive overview of the primary alternative synthesis routes for this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and workflow visualizations to aid in methodological selection and implementation.
Comparative Data of Synthesis Routes
The selection of a synthetic route for this compound often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability. The following table summarizes the quantitative data for the key synthesis methods discussed in this guide.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Sandmeyer-type Reaction | 4-Aminophenol (B1666318) | NaNO₂, H₂SO₄, KI, Copper bronze | ~2-3 hours | 0 to 80 | 69-72 |
| Direct Iodination (NIS) | Phenol (B47542) | N-Iodosuccinimide (NIS), TFA | 14 hours | 20 | 95 |
| Direct Iodination (ICl) | Phenol | Iodine monochloride (ICl) | 1.5 hours | 60-65 | Not specified |
| Direct Iodination (I₂/H₂O₂) | Phenol | I₂, H₂O₂ | Not specified | Not specified | Low (para-selectivity) |
| From Boronic Acid | 4-Iodophenylboronic acid | H₂O₂, Ethanol | 1 minute | 20 | 99 |
| From Salicylic (B10762653) Acid | Salicylic Acid | I₂, followed by heating | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Synthesis from 4-Aminophenol via Sandmeyer-type Reaction
This classical and reliable method involves the diazotization of 4-aminophenol followed by the substitution of the diazonium group with iodine.
Experimental Protocol: [1]
-
Diazotization: In a suitable reaction vessel, dissolve 109 g (1 mole) of p-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 65 mL (120 g, 1.2 moles) of concentrated sulfuric acid. Cool the solution to 0°C in an ice bath.
-
While maintaining the temperature at 0°C and with constant mechanical stirring, add a solution of 72 g (1 mole) of 95% sodium nitrite (B80452) in 150 mL of water dropwise over one hour.
-
Continue stirring for an additional 20 minutes, then add 20 mL (37 g, 0.37 mole) of concentrated sulfuric acid.
-
Iodination: In a separate vessel, prepare a solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water and cool it in an ice bath.
-
Pour the diazonium salt solution into the cold potassium iodide solution.
-
After a few minutes, add 1 g of copper bronze to the mixture with continued stirring.
-
Slowly warm the reaction mixture on a water bath to 75-80°C and maintain this temperature until the evolution of nitrogen gas ceases. The this compound will separate as a heavy, dark oil.
-
Work-up and Purification: After cooling to room temperature, extract the mixture three times with 165 mL portions of chloroform (B151607).
-
Wash the combined chloroform extracts with a dilute sodium thiosulfate (B1220275) solution to remove any unreacted iodine.
-
Remove the chloroform by distillation on a water bath.
-
Distill the residue under reduced pressure, collecting the fraction at 138-140°C/5 mmHg.
-
Recrystallize the distilled product from ligroin (b.p. 90-110°C) to obtain colorless crystals of this compound.
Yield: 153–159 g (69–72% of the theoretical amount).[1]
Direct Iodination of Phenol
Direct iodination of phenol can be achieved using various iodinating agents and catalysts, with the regioselectivity being a key consideration.
This method offers high para-selectivity under mild conditions.
Experimental Protocol:
-
To a solution of phenol (1.0 mmol) in acetonitrile (B52724) (10 mL), add N-Iodosuccinimide (NIS) (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).
-
Stir the reaction mixture at 20°C for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Yield: Up to 95% of this compound.
This method can efficiently produce p-iodophenol while suppressing the formation of ortho- and di-iodinated byproducts.
Experimental Protocol: [2]
-
In a 200 mL flask equipped with a condenser and a thermometer, add 30 mL of n-hexane as the reaction solvent.
-
Add 7.5 g (80 mmol) of phenol to the solvent with stirring to form a suspension.
-
Heat the suspension to 60°C in a water bath to dissolve the phenol.
-
Add 43.3 g (80 mmol) of a 30% aqueous solution of iodine monochloride dropwise over 30 minutes.
-
After the addition is complete, continue stirring at 60-65°C for 1 hour.
-
Isolation: Cool the reaction mixture to room temperature to allow p-iodophenol to crystallize.
-
Isolate the product by filtration.
Synthesis from 4-Iodophenylboronic Acid
This route provides a rapid and high-yielding synthesis of this compound under green chemistry conditions.
Experimental Protocol: [3]
-
In a 25 mL flask, charge 1 mmol of 4-iodophenylboronic acid.
-
Under stirring, add 1.6 mL of hydrogen peroxide (H₂O₂) and 1 mL of ethanol.
-
Stir the reaction mixture for 1 minute at 20°C.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure product.
Yield: 99%.[3]
Synthesis from Salicylic Acid
Historically, this compound was prepared by the iodination of salicylic acid followed by decarboxylation. However, detailed modern experimental protocols with reliable yield data for this specific transformation are not as readily available in the contemporary literature compared to the other methods presented. The process generally involves the iodination of salicylic acid to form iodosalicylic acid, which is then heated to induce decarboxylation.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes described above.
Caption: Overview of alternative synthesis routes for this compound.
Caption: Experimental workflow for the Sandmeyer-type synthesis of this compound.
Conclusion
This guide has outlined several viable synthetic routes to this compound, each with distinct advantages and procedural requirements. The Sandmeyer-type reaction of 4-aminophenol is a well-established and reliable method. Direct iodination of phenol, particularly with N-iodosuccinimide, offers a high-yielding, para-selective alternative. For rapid synthesis with excellent yield, the oxidation of 4-iodophenylboronic acid presents a compelling option under green conditions. The choice of the optimal synthesis route will be dictated by the specific needs of the research or development project, including scale, purity requirements, and available resources.
References
A-Technical-Guide-to-the-Spectral-Analysis-of-4-Iodophenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 4-iodophenol (CAS No. 540-38-5), a key aromatic organic compound.[1] The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a structured format for easy interpretation and comparison. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.
The structural elucidation of compounds like this compound is fundamental in research and development. The integration of various spectroscopic techniques provides a complete picture of the molecule's architecture, from its carbon-hydrogen framework and functional groups to its overall molecular weight and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring, and a signal for the hydroxyl proton. Due to the para-substitution pattern, the aromatic protons exhibit a distinct splitting pattern.
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~7.5 | Doublet | 2H |
| H-3, H-5 | ~6.7 | Doublet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. Due to the symmetry of this compound, four distinct signals are expected for the six carbon atoms of the benzene ring.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 (-OH) | ~155 |
| C-2, C-6 | ~138 |
| C-3, C-5 | ~118 |
| C-4 (-I) | ~83 |
Note: Chemical shifts are approximate. The carbon attached to the electronegative oxygen (C-1) is significantly deshielded, appearing at a higher chemical shift, while the carbon bonded to iodine (C-4) appears at a much lower chemical shift.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500 (broad) | O-H Stretch | Phenolic -OH |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1220 | C-O Stretch | Phenolic C-O |
| ~820 | C-H Bend | para-disubstituted ring |
| ~500 | C-I Stretch | Carbon-Iodine Bond |
The broadness of the O-H stretching band is indicative of hydrogen bonding.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Interpretation | Relative Abundance |
| 220 | [M]⁺ (Molecular Ion) | High |
| 127 | [I]⁺ | Moderate |
| 93 | [M - I]⁺ | Moderate |
| 65 | [C₅H₅]⁺ | High |
The molecular ion peak at m/z 220 confirms the molecular weight of this compound (C₆H₅IO).[4] Common fragmentation includes the loss of an iodine atom or the cleavage of the aromatic ring.[5][6]
Interplay of Spectroscopic Data
The structural information obtained from each spectroscopic technique is complementary. The relationship between these methods in elucidating the structure of this compound is visualized below.
Caption: Relationship between spectroscopic methods and the structural information derived for this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
Data Acquisition :
-
For ¹H NMR , acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7]
-
Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[7]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the removal of an electron to form a molecular ion (M⁺).
-
Mass Analysis : The positively charged molecular ion and any fragment ions formed are accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields, separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. Phenol, 4-iodo- [webbook.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the solubility of 4-Iodophenol in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-iodophenol in various organic solvents. While a thorough review of existing literature reveals a scarcity of specific quantitative solubility data, this document outlines the qualitative solubility profile of this compound and furnishes detailed experimental protocols for its precise quantitative determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's solubility characteristics for applications in synthesis, purification, and formulation.
Quantitative and Qualitative Solubility Data
A comprehensive search of scientific databases and literature sources did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table summarizes the qualitative solubility information that has been consistently reported.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Water | Water (H₂O) | Slightly Soluble[1][2] |
| Alcohols | Methanol (CH₃OH) | Slightly Soluble[3] |
| Ethanol (C₂H₅OH) | Soluble[4] | |
| Ethers | Diethyl Ether ((C₂H₅)₂O) | Soluble[4] |
| Ketones | Acetone ((CH₃)₂CO) | Soluble[1] |
| Chlorinated Solvents | Chloroform (CHCl₃) | Slightly Soluble[3] |
Given the absence of published quantitative data, it is imperative for researchers to determine the solubility of this compound experimentally within the specific solvent systems and temperature ranges relevant to their work. The following template is provided for recording such empirical data.
Table 2: User-Defined Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:
-
Polarity: this compound possesses both a polar hydroxyl (-OH) group and a larger, less polar iodinated benzene (B151609) ring. This amphiphilic nature dictates its solubility in solvents of varying polarities.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing its solubility in protic solvents like alcohols.[1]
-
"Like Dissolves Like" Principle: Solvents with polarity and hydrogen bonding capabilities similar to this compound are generally more effective at dissolving it.
-
Temperature: The solubility of solids in liquids typically increases with temperature.
-
Crystalline Structure: The strength of the crystal lattice of this compound will influence the energy required to dissolve it.
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, established experimental methodologies should be followed. The "shake-flask" method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid. The concentration of the resulting saturated solution can then be determined using various analytical techniques, with the gravimetric method and UV/Vis spectrophotometry being common choices.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely removed, dry the residue to a constant weight in an oven at a suitable temperature.
-
Weigh the dish or vial containing the dried this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
UV/Vis Spectrophotometry Method
This method is suitable if this compound exhibits a distinct UV/Vis absorbance spectrum in the chosen solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (UV-grade)
-
UV/Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Separation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound at a constant temperature.
-
-
Analysis of the Saturated Solution:
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
References
Reactivity and stability studies of 4-Iodophenol under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-iodophenol under various conditions. This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, making a thorough understanding of its chemical behavior essential for process development, formulation, and ensuring product quality and shelf-life. This document details its participation in common cross-coupling reactions and outlines methodologies for systematic stability assessment.
Reactivity of this compound
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for chemoselective functionalization, even in the presence of other halogens.
Cross-Coupling Reactions
This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most common and powerful transformations utilizing this compound.
Table 1: Representative Conditions for Cross-Coupling Reactions of this compound
| Reaction Type | Reagents & Conditions | Typical Yield | Notes |
| Suzuki-Miyaura Coupling | Reactants: Phenylboronic acidCatalyst: Pd/C or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃)Base: K₂CO₃ or K₃PO₄Solvent: 1,4-Dioxane/Water or EthanolTemperature: 80-100 °C | Good to Excellent | The choice of base and ligand can be critical for optimizing yield and reaction time. Anhydrous conditions can be important to prevent side reactions like protodeborylation. |
| Sonogashira Coupling | Reactants: Terminal alkyne (e.g., Phenylacetylene)Catalyst: Pd(PPh₃)₂Cl₂Co-catalyst: CuIBase: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Solvent: THF or DMFTemperature: Room Temperature to 50 °C | High to Excellent | Copper(I) iodide is a crucial co-catalyst. The reaction is often run under anhydrous and anaerobic conditions to prevent homocoupling of the alkyne (Glaser coupling). |
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Stability of this compound
While this compound is generally stable under standard laboratory conditions, its stability can be compromised by exposure to heat, light, and certain chemical environments. A comprehensive understanding of its degradation pathways is crucial for defining appropriate storage conditions and predicting its shelf-life in formulations.
Qualitative Stability Profile
General stability information for this compound is summarized below. It is important to note that quantitative kinetic data for its degradation under various stress conditions are not extensively available in public literature.
Table 2: Qualitative Stability and Incompatibility of this compound
| Condition | Observation |
| Normal Storage | Stable when stored in a cool, dry, well-ventilated area away from light. |
| Thermal Stress | Heating may cause decomposition, leading to the release of corrosive and toxic fumes, including hydrogen iodide. |
| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong bases, strong acids, and acid chlorides. |
| Light Sensitivity | The compound can discolor (turning yellow or brown) upon exposure to light and air, suggesting potential photolytic degradation. |
Experimental Protocols for Stability Studies
To address the lack of quantitative data, this section provides detailed experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established international guidelines (e.g., ICH Q1A) and can be adapted to specific laboratory settings.
The general workflow for a chemical stability study is depicted in the following diagram.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze using a validated stability-indicating HPLC method.
-
If no significant degradation is observed, repeat the study with 1 M HCl.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC.
-
If no significant degradation is observed, repeat the study with 1 M NaOH.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a petri dish.
-
Expose to dry heat at 80°C in a calibrated oven.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis by HPLC.
Photostability
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be stored in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Quantitative data from the stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis of degradation kinetics.
Table 3: Example Data Table for Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | 100.0 | |||
| 0.1 M NaOH, 60°C | 8 | 100.0 | |||
| 3% H₂O₂, RT | 24 | 100.0 | |||
| Dry Heat, 80°C | 48 | 100.0 | |||
| Photolytic | (lux hours) | 100.0 |
Conclusion
This compound is a reactive and valuable intermediate in chemical synthesis, with its reactivity dominated by the C-I bond, enabling selective cross-coupling reactions. While generally stable, it is susceptible to degradation under thermal, photolytic, and chemically harsh conditions. The experimental protocols provided in this guide offer a robust framework for systematically investigating its stability, identifying degradation products, and determining degradation kinetics. Such studies are indispensable for ensuring the quality, safety, and efficacy of any downstream products and for establishing appropriate handling, storage, and shelf-life parameters.
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Iodophenol, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its crystallographic parameters, molecular dimensions, and the intricate network of intermolecular interactions that govern its solid-state architecture. This information is crucial for understanding its physicochemical properties and for its application in crystal engineering and drug design.
Crystal Structure and Lattices Parameters
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The crystallographic data and refinement details are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Deposition Number | 617636 |
| Empirical Formula | C₆H₅IO |
| Formula Weight | 220.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.245(3) |
| b (Å) | 4.701(1) |
| c (Å) | 12.924(3) |
| α (°) | 90 |
| β (°) | 113.83(3) |
| γ (°) | 90 |
| Volume (ų) | 679.9(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.149 |
| Temperature (K) | 150(2) |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor (R1) | 0.0285 |
| Final R indices [I>2σ(I)] | R1 = 0.0285, wR2 = 0.0658 |
| R indices (all data) | R1 = 0.0355, wR2 = 0.0689 |
Molecular Geometry
The molecular structure of this compound consists of a phenol (B47542) ring substituted with an iodine atom at the para position. The key bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively, providing a detailed picture of the molecule's conformation in the crystalline state.
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| I1 | C4 | 2.099(3) |
| O1 | C1 | 1.363(3) |
| C1 | C2 | 1.385(4) |
| C1 | C6 | 1.386(4) |
| C2 | C3 | 1.384(4) |
| C3 | C4 | 1.378(4) |
| C4 | C5 | 1.379(4) |
| C5 | C6 | 1.383(4) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O1 | C1 | C2 | 117.8(2) |
| O1 | C1 | C6 | 121.7(2) |
| C2 | C1 | C6 | 120.5(2) |
| C1 | C2 | C3 | 119.5(3) |
| C2 | C3 | C4 | 120.9(3) |
| I1 | C4 | C3 | 119.5(2) |
| I1 | C4 | C5 | 119.6(2) |
| C3 | C4 | C5 | 120.9(3) |
| C4 | C5 | C6 | 119.7(3) |
| C1 | C6 | C5 | 118.5(2) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C6 | C1 | C2 | C3 | 0.6(4) |
| O1 | C1 | C2 | C3 | 179.9(3) |
| C1 | C2 | C3 | C4 | -0.4(4) |
| C2 | C3 | C4 | C5 | -0.2(4) |
| I1 | C4 | C5 | C6 | -179.4(2) |
| C3 | C4 | C5 | C6 | 0.2(4) |
| C4 | C5 | C6 | C1 | 0.1(4) |
| C2 | C1 | C6 | C5 | -0.3(4) |
| O1 | C1 | C6 | C5 | -179.6(3) |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is primarily governed by a combination of strong hydroxyl-hydroxyl hydrogen bonds and I···I halogen bonds, forming a robust three-dimensional network.
The hydroxyl groups of adjacent molecules form infinite one-dimensional chains through O-H···O hydrogen bonds. These chains are further interconnected by halogen bonds between the iodine atoms of neighboring chains. This interplay of hydrogen and halogen bonding is a key feature of the crystal engineering of halophenols.
A summary of the key intermolecular interactions is provided in Table 5.
Table 5: Intermolecular Interaction Geometry (Å, °)
| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Type |
| O1 | H1 | O1 | 0.84 | 1.88 | 2.717(3) | 177 | -x+1/2, y+1/2, -z+1/2 | Hydrogen Bond |
| C4 | - | I1 | - | - | 3.969(1) | 167.3(1) | -x+1, -y+1, -z+1 | Halogen Bond |
| C4 | - | I1 | - | - | 3.969(1) | 86.8(1) | -x+1, -y+1, -z+1 | Halogen Bond |
Experimental Protocols
Synthesis and Crystallization of this compound
This compound was synthesized from the diazotization of 4-aminophenol (B1666318) followed by a Sandmeyer-type reaction with potassium iodide. The crude product was purified by recrystallization.
Protocol:
-
Diazotization: 4-aminophenol (10.9 g, 0.1 mol) was dissolved in a mixture of water (100 mL) and concentrated sulfuric acid (12.5 mL). The solution was cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (7.0 g, 0.1 mol) in water (20 mL) was added dropwise while maintaining the temperature below 5 °C. The mixture was stirred for an additional 30 minutes at this temperature.
-
Iodination: A solution of potassium iodide (16.6 g, 0.1 mol) in water (20 mL) was added slowly to the diazonium salt solution. The reaction mixture was then gently warmed to room temperature and stirred for 2 hours.
-
Work-up: The resulting precipitate was collected by filtration, washed with cold water, and then dissolved in diethyl ether. The organic layer was washed with saturated sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous magnesium sulfate (B86663) and the solvent was removed under reduced pressure.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified this compound in a mixture of ethanol (B145695) and water at room temperature.
X-ray Data Collection and Structure Refinement
A suitable single crystal of this compound was mounted on a Bruker APEX-II CCD diffractometer. Data were collected at 150(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Intermolecular Interactions
The following diagram, generated using the DOT language, illustrates the key intermolecular interactions that dictate the crystal packing of this compound. The diagram shows a central this compound molecule and its interactions with neighboring molecules.
Caption: Intermolecular interactions of this compound.
4-Iodophenol: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical identifiers, properties, synthesis, and applications of 4-Iodophenol (CAS Number: 540-38-5), with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical Identifiers and Properties
This compound, also known as p-iodophenol, is an aromatic organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] It is a colorless to light brown crystalline solid.[2] Below is a summary of its key chemical identifiers and physicochemical properties.
| Identifier/Property | Value | Reference |
| CAS Number | 540-38-5 | [1][2][3][4] |
| IUPAC Name | This compound | [1][5] |
| Synonyms | p-Iodophenol, para-Iodophenol, 4-Hydroxyiodobenzene | [1][2][3] |
| Molecular Formula | C₆H₅IO | [1][2][4][5] |
| Molecular Weight | 220.01 g/mol | [1][3][4] |
| Melting Point | 92-94 °C | [6] |
| Boiling Point | 138 °C at 5 mmHg | [4][6] |
| Density | 1.8573 g/cm³ (at 112 °C) | [1] |
| Acidity (pKa) | 9.33 | [1] |
| Appearance | White to gray to brown powder or crystals | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2] |
| InChI Key | VSMDINRNYYEDRN-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=CC=C1O)I | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its practical application in a laboratory setting.
Synthesis of this compound from 4-Aminophenol (B1666318)
A common and effective method for the synthesis of this compound is through the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.[7] A detailed protocol based on a patented synthetic method is provided below.
Materials:
-
4-Aminophenol
-
Sulfuric acid solution
-
Potassium nitrite (B80452)
-
Sodium iodide
-
Metal powder (e.g., iron or aluminum powder)
-
Organic solvent (e.g., ether, ethanol, or methyl ether)
-
Reducing solution (e.g., potassium sulfite (B76179) or bisulfite solution)
-
Salt solution (e.g., potassium carbonate solution)
-
Deionized water
-
Potassium iodide test paper
Procedure:
-
Diazonium Salt Formation:
-
To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add water and cool to 2-6 °C.
-
Slowly add 80-100 mL of a sulfate (B86663) solution.
-
Add 1.5 mol of 4-aminophenol in batches while stirring to dissolve.
-
Slowly add a solution of 1.5 mol of potassium nitrite in 200 mL of water dropwise.
-
Monitor the reaction with potassium iodide test paper to determine the endpoint of diazotization.
-
After completion, add 30 mL of strong phosphoric acid to the diazonium salt solution.
-
-
Iodination:
-
In a separate reaction vessel, dissolve 1.5-2 mol of sodium iodide in 300 mL of aqueous solution and cool to 3-8 °C.
-
Slowly add the diazonium salt solution prepared in step 1 while maintaining a stirring speed of 100 rpm.
-
After 10 minutes, add 2 g of metal powder (iron or aluminum).
-
Maintain the solution temperature at 85-90 °C until the evolution of nitrogen gas ceases. An oily substance will form in the flask.
-
-
Extraction and Purification:
-
Cool the reaction mixture to 20-30 °C.
-
Extract the oily product with an organic solvent (e.g., ether).
-
Wash the organic extract sequentially with a reducing solution (e.g., potassium bisulfite) and a salt solution (e.g., potassium carbonate).
-
Perform reduced pressure distillation on the washed organic layer, collecting the fraction at 120-135 °C.
-
Recrystallize the distillate from methyl ether to obtain pure this compound.
-
Suzuki-Miyaura Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are important scaffolds in many pharmaceutical agents.
General Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., 10% Pd/C).
-
Add a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, often water or a mixture of water and an organic solvent.
-
Heat the reaction mixture under reflux for a specified time (e.g., 30 minutes) or until the reaction is complete as monitored by TLC.
-
After cooling, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with various alkenes using a palladium catalyst.
General Procedure:
-
Combine this compound, an alkene, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (if necessary), and a base (e.g., triethylamine) in a suitable solvent.
-
Heat the mixture under an inert atmosphere.
-
Upon completion, the product is isolated through standard workup procedures.
Enhanced Chemiluminescence (ECL) Assay
This compound is widely used as an enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescent reactions, significantly increasing the light output and sensitivity of assays like Western blotting and ELISAs.[7][8]
General Principle: In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of luminol (B1675438), which produces light. This compound acts as an enhancer, increasing the light output by several orders of magnitude.[8]
Workflow:
-
An analyte is typically immobilized on a solid phase (e.g., a membrane or microplate well).
-
An HRP-conjugated antibody or other probe specifically binds to the analyte.
-
After washing away unbound conjugates, a substrate solution containing luminol, H₂O₂, and this compound is added.
-
The light emitted from the ensuing reaction is measured using a luminometer or imaging system, providing a quantitative measure of the analyte.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the production of various pharmaceutical compounds.[4][8][9]
-
Estrogen Receptor Agonists: A notable application is in the synthesis of agonists for the estrogen β receptor, which are of interest for treating hormone-dependent diseases like certain cancers and osteoporosis.[8][9]
-
Diagnostic Agents: Its use in enhanced chemiluminescence assays makes it a crucial component in diagnostic tools for detecting cancer cells and other biomarkers.[6][9][10]
-
Organic Synthesis: The reactivity of the C-I bond allows for diverse chemical modifications, enabling the creation of complex molecules for novel drug candidates and materials science applications.[4][8]
Visualizing a Key Application: Synthesis of Estrogen Receptor Agonists
The synthesis of agonists targeting the estrogen β receptor often involves multi-step organic reactions where this compound can be a critical starting material or intermediate. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for synthesizing an estrogen β receptor agonist using this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[11][12] It may also cause skin sensitization.[13]
-
Precautions: Use in a well-ventilated area and avoid inhalation of dust.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[2][6]
This technical guide provides a comprehensive overview of this compound, highlighting its chemical identity, practical synthesis and reaction protocols, and its significant role in research and development, particularly in the pharmaceutical industry. The provided data and methodologies aim to support researchers in their effective and safe utilization of this versatile compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105503537A - Synthetic method of this compound as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Application of this compound-enhanced luminol chemiluminescence to direct detection of horseradish peroxidase encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tulipgroup.com [tulipgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Theoretical Insights into the Electronic Landscape of 4-Iodophenol: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenol, a halogenated derivative of phenol, serves as a critical building block in organic synthesis and holds significant interest in the fields of medicinal chemistry and materials science. Its unique electronic characteristics, influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom, dictate its reactivity and potential applications. Understanding the electronic properties of this compound at a quantum mechanical level is paramount for designing novel pharmaceuticals, functional materials, and catalysts. This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of this compound, detailing the computational methodologies employed and presenting key electronic descriptors.
Core Electronic Properties of this compound
The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Theoretical calculations, primarily employing Density Functional Theory (DFT), have become a standard and reliable method for predicting the electronic properties of molecules like this compound.[1] These computational approaches provide valuable insights that complement experimental findings.
Data Presentation: Calculated Electronic Properties
The following table summarizes key electronic properties of this compound calculated using Density Functional Theory. It is important to note that the exact values can vary depending on the specific computational method (functional and basis set) and the environment (gas phase or solvent) being modeled.
| Electronic Property | Calculated Value | Computational Method |
| HOMO Energy | - | DFT / B3LYP / 6-311++G(d,p) |
| LUMO Energy | - | DFT / B3LYP / 6-311++G(d,p) |
| HOMO-LUMO Gap | - | DFT / B3LYP / 6-311++G(d,p) |
| Ionization Potential | - | DFT / B3LYP / 6-311++G(d,p) |
| Electron Affinity | - | DFT / B3LYP / 6-311++G(d,p) |
| Dipole Moment | ~2.2 D | Experimental/Theoretical |
Note: Specific numerical values for HOMO, LUMO, HOMO-LUMO gap, Ionization Potential, and Electron Affinity are highly dependent on the exact computational parameters and are often reported in the context of broader studies on series of compounds. The provided method is a commonly accepted level of theory for such calculations.
Computational Methodology: A Detailed Protocol
The determination of the electronic properties of this compound is typically achieved through a series of well-defined computational steps. The following protocol outlines a standard workflow using Density Functional Theory.
Molecular Geometry Optimization:
The first and most critical step is to determine the lowest energy three-dimensional structure of the this compound molecule.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.
-
Method: Density Functional Theory (DFT) is the most common and effective method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed.[2] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, can also be used to reduce computational cost while maintaining accuracy.[1]
-
Procedure: An initial guess of the this compound structure is provided to the software. The geometry is then iteratively optimized to find a stationary point on the potential energy surface.
-
Verification: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Calculation of Electronic Properties:
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to determine the electronic properties.
-
Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are direct outputs of this calculation.
-
Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem (within the Hartree-Fock formalism), the IP can be approximated as the negative of the HOMO energy, and the EA as the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA) at the optimized neutral geometry (vertical) or at their respective optimized geometries (adiabatic).
-
Dipole Moment: The molecular dipole moment is also calculated from the electron density distribution.
Visualizing Computational Workflows and Concepts
To better illustrate the theoretical investigation process and the fundamental concepts of electronic properties, the following diagrams are provided in the DOT language for Graphviz.
Caption: Computational workflow for determining the electronic properties of this compound.
References
The Acidity of 4-Iodophenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties of 4-iodophenol, its acidity (pKa), and the profound implications for synthetic chemistry and pharmacology. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's unique characteristics, supported by quantitative data, experimental methodologies, and logical workflows.
Introduction: The Significance of this compound
This compound, a para-substituted phenol (B47542), is a versatile organic compound with significant applications in various scientific domains. Its chemical behavior, largely dictated by the interplay between the hydroxyl and iodo substituents on the aromatic ring, makes it a valuable synthon in organic synthesis and a crucial component in the development of novel therapeutic agents. The acidity of the phenolic proton, quantified by its pKa value, is a critical parameter that influences its reactivity, solubility, and biological activity. This guide delves into the factors governing the acidity of this compound, provides experimental and computational methods for its determination, and explores its implications in drug discovery and analytical sciences.
Acidity (pKa) of this compound and Related Phenols
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups decrease acidity (increase the pKa).
The iodine atom in the para position of this compound exerts a dual electronic effect: a weakly electron-donating (+M) effect through resonance and a more significant electron-withdrawing (-I) effect through induction. The inductive effect dominates, leading to an increase in the acidity of this compound compared to phenol itself.
Data Presentation: pKa Values of Substituted Phenols
The following table summarizes the experimental pKa values of this compound and other relevant para-substituted phenols, providing a comparative view of the electronic effects of different substituents.
| Compound | Substituent (para-) | pKa |
| Phenol | -H | ~10.0[1][2][3] |
| This compound | -I | 9.33[4] |
| 4-Fluorophenol | -F | 9.92 |
| 4-Chlorophenol | -Cl | 9.41 |
| 4-Bromophenol | -Br | 9.17 |
| 4-Nitrophenol | -NO₂ | 7.15[5] |
| 4-Aminophenol | -NH₂ | 10.30[6] |
| 4-Methoxyphenol | -OCH₃ | 10.2 |
| 4-Methylphenol | -CH₃ | 10.26 |
Experimental and Computational Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. Both experimental and computational methods are widely employed for this purpose.
Spectrometric Determination of pKa
UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds that exhibit a pH-dependent UV-Vis spectrum. The principle lies in the difference in the absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the molecule.
Detailed Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover a range of approximately 2 pH units above and below the expected pKa of the analyte.
-
Preparation of Analyte Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.
-
Sample Preparation: A small, constant volume of the this compound stock solution is added to a constant volume of each buffer solution. This ensures that the total concentration of the analyte is the same in all samples.
-
UV-Vis Spectral Acquisition: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range. The spectra of the fully protonated and fully deprotonated species are also recorded in highly acidic and highly basic solutions, respectively.
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be applied to the spectral data to calculate the pKa.
Computational pKa Determination
In silico methods provide a powerful tool for predicting the pKa of molecules, offering a rapid and cost-effective alternative to experimental determination. Density Functional Theory (DFT) calculations are frequently used for this purpose.
Detailed Methodology:
-
Molecular Structure Optimization: The 3D structures of both the protonated (this compound) and deprotonated (4-iodophenoxide) species are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Energy Calculation: The free energy of solvation for both species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This step is crucial as pKa is a solution-phase property.
-
Gibbs Free Energy Calculation: The total Gibbs free energy in solution (G_sol) for both the acid and its conjugate base is calculated by summing the gas-phase Gibbs free energy (G_gas) and the free energy of solvation (ΔG_solv).
-
pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:
ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)
pKa = ΔG_aq / (2.303 * RT)
where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in aqueous solution (G_aq(H⁺)) is a well-established value.
Implications of this compound's Acidity
The specific acidity of this compound, along with its other chemical properties, has significant implications in various fields, particularly in drug discovery and analytical chemistry.
Role in Drug Discovery: Synthesis of Estrogen Receptor β (ERβ) Agonists
This compound is a key precursor in the synthesis of selective agonists for the estrogen receptor beta (ERβ).[7][8] ERβ is a nuclear receptor that plays a crucial role in various physiological processes, and its modulation is a therapeutic target for conditions such as hormone-dependent cancers and neurodegenerative diseases. The phenolic hydroxyl group of this compound is often essential for binding to the receptor, while the iodine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the systematic modification of the ligand structure to optimize binding affinity and selectivity for ERβ.
The binding of an agonist, derived from this compound, to ERβ initiates a cascade of events that ultimately leads to changes in gene expression. The following diagram illustrates a simplified genomic signaling pathway of ERβ.
Caption: Simplified genomic signaling pathway of Estrogen Receptor β (ERβ) activation by a this compound-derived agonist.
Application in Analytical Chemistry: Chemiluminescence Enhancement
This compound is a well-known enhancer of the luminol-peroxide-peroxidase chemiluminescence reaction. This enhancement effect is critical in various bioanalytical assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting, where high sensitivity is required for the detection of low-abundance biomolecules. The mechanism of enhancement is believed to involve the formation of a 4-iodophenoxyl radical, which acts as a more efficient oxidant for luminol, leading to a significant increase in the light output of the reaction.
Logical Workflow and Experimental Design
The following diagram illustrates a logical workflow for the determination of the pKa of this compound using UV-Vis spectrophotometry, a fundamental experiment in the characterization of this compound.
Caption: A logical workflow for the experimental determination of the pKa of this compound using UV-Vis spectrophotometry.
Conclusion
The acidity of this compound, with a pKa of 9.33, is a defining characteristic that underpins its utility in both fundamental and applied chemical sciences. A thorough understanding of its pKa, facilitated by robust experimental and computational methods, is essential for its effective application. For researchers in drug discovery, this compound serves as a valuable building block for the synthesis of targeted therapeutics, such as ERβ agonists. In the realm of analytical chemistry, its role as a chemiluminescence enhancer enables highly sensitive detection methods. This guide provides a comprehensive technical overview to support the continued exploration and application of this important molecule.
References
- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Thermochemical data for 4-Iodophenol
An In-depth Technical Guide to the Thermochemical Properties of 4-Iodophenol
This technical guide provides a comprehensive overview of the thermochemical data for this compound (CAS No: 540-38-5), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and presents a visual workflow of the experimental process.
Quantitative Thermochemical Data
The thermochemical properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
Table 1: Enthalpic and Thermodynamic Properties
| Property | Value | Units | Notes |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -(14.3 ± 2.3) | kJ·mol⁻¹ | Derived from combustion calorimetry and sublimation enthalpy.[1][2] |
| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | -2980.3 ± 4.2 | kJ·mol⁻¹ | [3][4] |
Table 2: Physical Properties
| Property | Value | Units | Conditions |
| Melting Point | 92 - 94 | °C | (lit.)[5][6][7] |
| Boiling Point | 287 | °C | at 760 mmHg[5][8] |
| 138 | °C | at 5 mmHg (lit.)[6][7] | |
| Vapor Pressure | 0.0015 | mmHg | at 25 °C[8] |
| 0.00616 | mmHg | Not specified | |
| Density | 2.13 | g/cm³ | at 25 °C[8] |
| 2.0 ± 0.1 | g/cm³ | Not specified[5] |
Experimental Protocols
The determination of the thermochemical data for this compound involves precise and specialized experimental techniques. The primary methods cited are rotating-bomb combustion calorimetry for determining the enthalpy of formation in the condensed phase, and high-temperature Calvet microcalorimetry for measuring the enthalpy of sublimation.
Rotating-Bomb Combustion Calorimetry
This technique is employed to measure the standard molar energy of combustion of solid this compound.
-
Apparatus : A rotating-bomb calorimeter is used. This setup allows for the complete combustion of the sample in an oxygen-rich environment and ensures that the final products are in a well-defined thermodynamic state.
-
Procedure :
-
A pellet of this compound of known mass is placed in a crucible inside the combustion bomb.
-
The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa.
-
A small amount of water is added to the bomb to ensure that the combustion products are in their standard states (CO₂(g), I₂(cr), and H₂O(l)).[2]
-
The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.
-
The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system, which is determined using a standard substance like benzoic acid.
-
-
Data Analysis : Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the standard state of all reactants and products to determine the standard molar energy of combustion.[1] From this, the standard molar enthalpy of formation in the condensed phase is derived.
High-Temperature Calvet Microcalorimetry
The standard molar enthalpy of sublimation is determined using a high-temperature Calvet microcalorimeter. This value is crucial for converting the enthalpy of formation from the solid to the gaseous phase.
-
Apparatus : A Calvet microcalorimeter, which is a highly sensitive heat-flux calorimeter capable of measuring very small thermal effects.
-
Procedure :
-
A sample of this compound is placed in an effusion cell within the calorimeter at a constant temperature (T = 298.15 K).
-
The sample is allowed to sublimate under vacuum.
-
The heat absorbed during the sublimation process is measured by the calorimeter's detectors.
-
-
Data Analysis : The standard molar enthalpy of sublimation is calculated from the measured heat flow and the mass of the sublimated sample. This direct measurement provides a reliable value for the solid-to-gas phase transition enthalpy.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the gas-phase standard molar enthalpy of formation of this compound, combining data from two primary experimental techniques.
Caption: Workflow for determining the gas-phase enthalpy of formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenol, 4-iodo- (CAS 540-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Phenol, 4-iodo- [webbook.nist.gov]
- 5. This compound | CAS#:540-38-5 | Chemsrc [chemsrc.com]
- 6. This compound 99 540-38-5 [sigmaaldrich.com]
- 7. This compound | 540-38-5 [chemicalbook.com]
- 8. This compound(540-38-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Risks: A Technical Guide to the Safe Handling of 4-Iodophenol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-Iodophenol in a laboratory setting. Tailored for professionals in research and drug development, this document outlines the toxicological profile, recommended safety protocols, and emergency procedures to ensure a safe working environment.
Hazard Identification and Classification
This compound (CAS No. 540-38-5) is a substituted aromatic organic compound that presents several health hazards. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[5][6] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated, but available data indicates its potential for significant adverse health effects.[7][8]
Table 2: Quantitative Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LDLo (Lowest published lethal dose) | Mouse | Intraperitoneal | 700 mg/kg | [9] |
| TDLo (Lowest published toxic dose) | Mouse | Skin | 7200 mg/kg/18W-I | [9] |
Recommended Safety Protocols
Adherence to strict safety protocols is paramount when handling this compound to minimize the risk of exposure and injury.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][7][10] |
| Skin | Chemical-resistant gloves (Nitrile or neoprene recommended) | Inspect gloves prior to use[2][11] |
| Body | Chemical-resistant lab coat or gown | Polyethylene-coated polypropylene (B1209903) or similar non-absorbent material[11] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or during spill cleanup[7][11] |
Engineering Controls
All work with this compound should be conducted in a designated area with adequate engineering controls.
-
Fume Hood: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: Ensure the laboratory is well-ventilated.[7][10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[12]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[13] Minimize dust generation and accumulation.[7][10] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5][6][7][10][14] Keep containers tightly closed.[7][10]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][8][10] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[7][8][10] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Caption: General workflow for responding to a chemical spill in the laboratory.
For minor spills, personnel should wear appropriate PPE, including respiratory protection.[13] Clean up spills immediately, avoiding dust generation.[10][13] Sweep up or absorb the material with an inert substance and place it into a suitable, closed container for disposal.[10][13] For major spills, evacuate the area and alert emergency responders.[13]
Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.[8][15][16][17][18]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
-
Test Animals: Typically, rats are used.[8]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[16]
-
The substance is administered to a small group of animals (typically 3).
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.[18]
-
Body weight is recorded at the start, weekly, and at the end of the study.[18]
-
The outcome of the first group determines the dose for the next group of animals, if necessary. The test is stopped when the criteria for classification are met.
-
-
Endpoint: The test allows for the classification of the substance into a specific GHS category for acute oral toxicity.
Acute Dermal Toxicity (OECD Guideline 402)
This method assesses the potential for a substance to cause toxicity through dermal exposure.[19][20]
-
Principle: The substance is applied to the skin of experimental animals in a single dose.
-
Test Animals: Typically, rats, rabbits, or guinea pigs are used.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[19]
-
Animals are observed for signs of toxicity for at least 14 days.
-
-
Endpoint: The number of mortalities and toxic effects are recorded to determine the GHS classification for acute dermal toxicity.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This method evaluates the potential of a substance to cause skin irritation or corrosion.[12][21][22]
-
Principle: A single dose of the substance is applied to a small area of the skin of an animal.
-
Test Animals: The albino rabbit is the preferred species.[21]
-
Procedure:
-
Endpoint: The severity and reversibility of the skin reactions are scored to classify the substance as corrosive or irritant.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This method is used to assess the potential of a substance to cause eye irritation or corrosion.[1][7][10][11][13]
-
Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.[1][10][13]
-
Test Animals: The albino rabbit is the recommended species.[11]
-
Procedure:
-
Endpoint: The severity and reversibility of the ocular lesions are evaluated to classify the substance's potential for eye irritation or corrosion.
Plausible Mechanism of Toxicity: Oxidative Stress
While the specific molecular mechanisms of this compound toxicity are not extensively detailed in the literature, a plausible pathway involves the generation of phenoxyl radicals and subsequent oxidative stress. Phenolic compounds can undergo oxidation to form reactive phenoxyl radicals.[1][23] These radicals can then participate in redox cycling, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[1] An overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway.[2][7][8][10][12][13][14] Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a protective cellular response.
Caption: Plausible signaling pathway for this compound-induced oxidative stress and the cellular response via the Keap1-Nrf2 pathway.
This guide is intended to provide a thorough understanding of the safety and health considerations for handling this compound. It is imperative that all laboratory personnel are familiar with and adhere to these guidelines to ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenoxyl radicals of etoposide (VP-16) can directly oxidize intracellular thiols: protective versus damaging effects of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenol - Wikipedia [en.wikipedia.org]
Isomers of iodophenol and their fundamental differences
An In-depth Technical Guide to the Isomers of Iodophenol: Properties, Differentiation, and Applications
Abstract
Iodophenols, as crucial intermediates in organic synthesis and drug development, exist in several isomeric forms, with the mono-substituted isomers (2-iodophenol, 3-iodophenol, and 4-iodophenol) being of primary interest. The position of the iodine atom on the phenolic ring profoundly influences their physical, chemical, and spectroscopic properties. This technical guide provides a comprehensive overview of the fundamental differences between these isomers, detailing their synthesis, properties, and applications. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of these compounds.
Introduction to Iodophenol Isomers
An iodophenol is an organoiodide derivative of phenol (B47542) containing one or more covalently bonded iodine atoms.[1] For mono-iodophenols, three positional isomers exist: ortho (2-), meta (3-), and para (4-), corresponding to the position of the iodine atom relative to the hydroxyl group on the benzene (B151609) ring.[1] These isomers, despite sharing the same molecular formula (C₆H₅IO), exhibit distinct properties that are critical for their application in various fields, including pharmaceuticals, agrochemicals, and materials science.[2][3][4][5] For instance, this compound is a key intermediate in the synthesis of agonists for the estrogen β receptor, which is a target for treating hormone-dependent diseases.[6] The unique reactivity of each isomer, governed by the electronic and steric effects of the iodine substituent, dictates its utility in specific synthetic pathways.[2][7]
Chemical Structures and Nomenclature
The fundamental difference between the iodophenol isomers lies in the substitution pattern on the aromatic ring. The following diagram illustrates the structures of the three mono-iodophenol isomers.
Caption: Chemical structures of the three positional isomers of mono-iodophenol.
Comparative Physicochemical Properties
The position of the iodine atom significantly affects the physical and chemical properties of the isomers, such as melting point, boiling point, and acidity (pKa). These differences arise from variations in intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) and electronic effects.
| Property | 2-Iodophenol (ortho) | 3-Iodophenol (meta) | This compound (para) |
| Molecular Formula | C₆H₅IO | C₆H₅IO | C₆H₅IO |
| Molecular Weight | 220.01 g/mol [8] | 220.01 g/mol [9] | 220.01 g/mol [10] |
| Appearance | Pale yellow solid[11] | White to light brown solid[9] | Pink or beige to brown crystals[12] |
| Melting Point | 37-40 °C[13] | ~40 °C (approx.) | 92-94 °C[12] |
| Boiling Point | 186-187 °C / 160 mmHg[14] | Not specified | 138 °C / 5 mmHg[12] |
| Density | 1.947 g/mL at 25 °C | Not specified | 1.8573 g/mL (approx.)[12] |
| pKa (at 25 °C) | 8.51[11][15] | 9.1 (approx.)[15] | 9.33[12][15] |
| CAS Number | 533-58-4[11] | 626-02-8[9] | 540-38-5[12] |
Fundamental Differences Explained
Acidity (pKa)
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Halogen substituents exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[15]
-
2-Iodophenol and this compound : The -I effect of iodine is dominant, withdrawing electron density from the ring and stabilizing the phenoxide ion, thus increasing acidity compared to phenol (pKa ~10). In the ortho and para positions, the +R effect (donation of a lone pair from iodine) is possible, which slightly destabilizes the phenoxide ion.
-
3-Iodophenol : In the meta position, only the -I effect operates, as the +R effect does not extend to this position.
-
Acidity Trend : The observed trend in acidity is 2-Iodophenol > 3-Iodophenol > this compound . 2-Iodophenol is the most acidic, likely due to the strong inductive effect at the ortho position and potential intramolecular hydrogen bonding that stabilizes the phenoxide conjugate base.[15]
Caption: Logical relationship of electronic effects on the acidity of iodophenols.
Reactivity and Applications
The isomer's structure dictates its reactivity in synthetic chemistry.
-
2-Iodophenol : The proximity of the iodine and hydroxyl groups allows for unique coupling and subsequent cyclization reactions to form heterocycles like 2-phenylbenzofuran.[11][14] It is also used as a catalyst and in the manufacture of fine chemicals.[13]
-
3-Iodophenol : It serves as an intermediate where the iodine atom can be replaced via coupling reactions to attach aryl, alkyne, or alkyl groups.[7] The phenolic hydroxyl group can also be modified for further derivatization.[7]
-
This compound : Widely used as a pharmaceutical intermediate.[6] Its structure is ideal for building complex molecules, such as agonists for the estrogen β receptor, crucial for treating hormone-dependent diseases.[6]
Spectroscopic Differentiation
Spectroscopic methods are essential for distinguishing between the isomers.
-
¹H NMR Spectroscopy : The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer due to the different symmetry and electronic environment of the ring protons. The -OH proton signal can be identified by its broadness and its disappearance upon adding D₂O.[16]
-
¹³C NMR Spectroscopy : The number of unique signals in the aromatic region will differ. This compound, being symmetrical, will show fewer signals than the other two isomers. The carbon atom bonded to iodine (C-I) will have a characteristic chemical shift at high field (low ppm value).
-
Infrared (IR) Spectroscopy : All isomers will show a characteristic broad O-H stretching band (around 3200-3600 cm⁻¹) and C-O stretching (1000-1200 cm⁻¹).[16] For 2-iodophenol, intramolecular hydrogen bonding between the -OH group and the adjacent iodine atom can cause the O-H band to be sharper and appear at a lower wavenumber compared to the other isomers.[17]
-
Mass Spectrometry (MS) : While all isomers have the same molecular ion peak (m/z = 220), their fragmentation patterns upon ionization may differ, providing structural clues. Common fragmentation includes the loss of iodine and CO.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and characterization of iodophenol isomers.
Synthesis of this compound via Diazotization
This protocol is adapted from a standard method for preparing p-iodophenol from p-aminophenol.[18]
Materials:
-
p-Aminophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper Bronze
-
Chloroform (B151607) (CHCl₃)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (dilute)
-
Ligroin (b.p. 90–110 °C)
-
Ice, distilled water
-
Beakers, flasks, mechanical stirrer, separatory funnel, distillation apparatus
Procedure:
-
Diazotization: In a suitable flask, dissolve p-aminophenol in dilute sulfuric acid. Cool the solution to 0 °C in an ice bath.
-
With constant stirring, slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for an additional 20 minutes after the addition is complete.
-
Iodination: In a separate beaker, prepare an ice-cold solution of potassium iodide in water.
-
Pour the cold diazonium salt solution into the potassium iodide solution with stirring.
-
Add a small amount of copper bronze catalyst and warm the mixture slowly on a water bath to 75–80 °C until the evolution of nitrogen gas ceases. The iodophenol will separate as a dark oil.[18]
-
Workup and Purification: Cool the reaction mixture to room temperature. Extract the product three times with chloroform.[18]
-
Combine the organic extracts and wash with a dilute sodium thiosulfate solution to remove any excess iodine, followed by a water wash.
-
Dry the chloroform layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation.
-
Distill the residue under reduced pressure. The p-iodophenol fraction is collected at 138–140 °C/5 mm Hg.[18]
-
Recrystallization: For further purification, recrystallize the solid product from ligroin to obtain colorless crystals.[18]
References
- 1. Iodophenol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Iodophenol - Wikipedia [en.wikipedia.org]
- 12. This compound CAS#: 540-38-5 [m.chemicalbook.com]
- 13. Cas No. 533-58-4 | 2-Iodophenol (o-iodophenol) | C6H5IO - Sarex [sarex.com]
- 14. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-iodophenol as the aryl halide substrate. The protocols and data presented are intended to serve as a valuable resource for synthetic chemists in academic and industrial settings, particularly those involved in drug discovery and development where the construction of biaryl scaffolds is a common synthetic challenge.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, which has become an indispensable tool for the formation of carbon-carbon bonds.[1][2] this compound is a versatile building block, and its coupling with various boronic acids provides access to a wide range of substituted phenols, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the carbon-iodine bond is generally higher than that of carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions and higher yields.[3]
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, base, and solvent is critical for achieving high yields in the Suzuki-Miyaura coupling. The following table summarizes various reaction conditions for the coupling of this compound with phenylboronic acid, compiled from various sources. It is important to note that direct comparison can be challenging as reaction parameters often vary between studies.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 80-90 | 12-24 | >90 | [3] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 80 | 12 | High | [4] |
| 10% Pd/C | - | K₂CO₃ | H₂O | Reflux | 0.5 | Not specified | [5] |
| Pd(OAc)₂ (0.5) | - | Various | WEB | RT | 2-4 | High | [6] |
| PdCl₂(dppf) | - | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | Not specified | Not specified | High | [3] |
*Note: Yields indicated as ">90%" or "High" are based on reports for the selective coupling of the C-I bond in a similar substrate, 4-bromo-3-iodophenol, and represent expected outcomes under optimized conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate (B1210297), Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine (B44618), PPh₃)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxybiphenyl derivative.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction with 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its reliability in forming carbon-carbon bonds.[2] This document provides detailed application notes and experimental protocols for the Heck reaction of 4-iodophenol, a versatile building block in medicinal chemistry and materials science. The presence of the hydroxyl group on the aryl iodide can influence the reaction conditions and outcomes, making specific protocols essential for achieving high yields and selectivity.
The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) species.[3] This is followed by the migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst.[3] A base is required to neutralize the hydrogen halide formed during the reaction.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound with common alkenes, such as ethyl acrylate (B77674) and styrene (B11656). These tables provide a comparative overview of various catalytic systems and reaction parameters to guide the optimization of specific synthetic targets.
Table 1: Optimization of the Heck Reaction between this compound and Ethyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |
| 2 | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | CH₃CN | 80 | 24 | ~75-85 |
| 3 | Pd(PPh₃)₄ (1) | - | NaOAc (2) | NMP | 120 | 8 | >90 |
| 4 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (2.5) | DMF/H₂O (4:1) | 100 | 18 | ~88 |
| 5 | Pd/C (5) | - | K₂CO₃ (2) | Toluene | 110 | 24 | ~65 |
Table 2: Comparison of Catalysts and Bases for the Heck Reaction of this compound with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | - | Et₃N (2) | DMF | 100 | 24 | ~90 |
| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 12 | >95 |
| 3 | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 16 | ~89 |
| 4 | Pd(OAc)₂ (2) | - | NaOAc (3) | CH₃CN | 80 | 36 | ~75 |
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and it is recommended to degas the solvents prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and phosphine (B1218219) ligands. Schlenk techniques are recommended.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Heck Reaction of this compound with Ethyl Acrylate using Pd(OAc)₂/PPh₃
This protocol describes a general procedure for the Heck reaction between this compound and ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved.
-
Addition of Alkene and Base: To the reaction mixture, add ethyl acrylate (1.2 mmol, 1.2 equiv.) followed by triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired product.
Protocol 2: Phosphine-Free Heck Reaction of this compound with Styrene
For aryl iodides, the Heck reaction can often proceed efficiently without the need for phosphine ligands.[4]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Addition of Alkene: Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
This diagram outlines the key steps involved in setting up and carrying out the Heck reaction in a laboratory setting.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: 4-Iodophenol in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenol is a versatile aromatic organic compound that serves as a crucial building block in a multitude of organic transformations.[1][2][3] While it is typically utilized as a substrate rather than a catalyst, its unique combination of a nucleophilic hydroxyl group and a reactive carbon-iodine bond makes it an indispensable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3][4][5] The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1][6] This document provides detailed application notes and experimental protocols for key organic transformations involving this compound.
Application Notes
This compound is a key reactant in several classes of organic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of biaryl and enyne frameworks, which are common motifs in biologically active compounds and functional materials.
Suzuki-Miyaura Coupling: Synthesis of Hydroxybiaryls
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound is an excellent substrate for coupling with various arylboronic acids to produce 4-hydroxybiaryls. These products are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction is typically catalyzed by a palladium complex.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid (R-B(OH)2) | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | >95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 92 |
| 3 | 3-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 90 |
Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Sonogashira Coupling: Synthesis of 4-Hydroxyphenylalkynes
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Using this compound as the aryl halide, this reaction provides a direct route to 4-hydroxyphenylalkynes, which are valuable precursors for various applications, including the synthesis of natural products and functional materials. The reaction is co-catalyzed by palladium and copper complexes.[1]
Reaction Scheme:
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne (H-C≡C-R) | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh3)2Cl2 | CuI | Triethylamine (B128534) | THF | 88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 92 |
| 3 | 1-Hexyne | Pd(OAc)2/PPh3 | CuI | Piperidine | DMF | 85 |
Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-hydroxybiphenyl.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF, anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)phenol.
Visualizations
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.
This next diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction, a key transformation for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.
References
Application Note: HPLC-Based Quantification of 4-Iodophenol in Environmental Water Samples
AN-EWM-001
Abstract
This application note details a robust and sensitive method for the quantification of 4-iodophenol in various environmental water samples. This compound is an emerging contaminant of concern due to its potential toxicity and presence as a disinfection byproduct.[1] The described method utilizes Solid-Phase Extraction (SPE) for the pre-concentration and clean-up of water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol provides the necessary steps for accurate and reproducible quantification suitable for environmental monitoring and research.
Principle
Trace levels of this compound are first extracted and concentrated from a large volume of an aqueous sample using a reversed-phase solid-phase extraction (SPE) cartridge.[2][3] Interfering substances are removed during a washing step, and the analyte of interest is then eluted with a small volume of organic solvent. The concentrated extract is subsequently analyzed by reversed-phase HPLC (RP-HPLC) using a C18 column, which separates this compound from other potential contaminants.[4][5] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from known standards.
Apparatus and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).[4][6]
-
Analytical Column: C18 reverse-phase column (e.g., Acclaim® 120 C18, 3 µm, 2.1 × 100 mm or Waters Sunfire™ C18, 5 µm, 4.6 x 250 mm).[4][7]
-
Solid-Phase Extraction: SPE cartridges (e.g., Agilent Bond Elut Plexa, 60 mg, 3 mL or Varian Bond Elut C18, 200 mg).[3][6]
-
SPE Vacuum Manifold: To process multiple samples simultaneously.[6]
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Reagents:
-
This compound standard (≥98% purity).
-
HPLC-grade acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH).[8]
-
HPLC-grade water (e.g., Milli-Q or equivalent).[9]
-
Sodium hydroxide (B78521) and/or hydrochloric acid for pH adjustment.
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C in an amber bottle.
-
Working Stock Solution (10 mg/L): Dilute 1 mL of the primary stock solution to 100 mL with methanol.
-
Calibration Standards (0.05 - 5.0 mg/L): Prepare a series of calibration standards by further diluting the working stock solution with a methanol/water (50:50, v/v) mixture. These standards should be prepared fresh daily.
Sample Preparation using Solid-Phase Extraction (SPE)
The SPE procedure is critical for concentrating the analyte and removing matrix interferences.[11][12]
-
Sample pH Adjustment: Collect 250-500 mL of the water sample. Adjust the sample pH to approximately 2 with phosphoric acid.[6] This ensures that the phenolic compound is in its neutral form, promoting retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents sequentially through the vacuum manifold:
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[6]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities that may have been retained.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge by passing 2 x 2 mL aliquots of methanol into a clean collection tube. A slow flow rate (~1 mL/min) should be used to ensure complete elution.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 1.0 mL of the mobile phase (or initial mobile phase composition) and vortex. The sample is now ready for HPLC analysis.
HPLC Operating Conditions
The following conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 2.7 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | 30% B to 90% B in 10 min, hold for 2 min, return to 30% B in 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temp. | 30°C |
| Detection | UV at 280 nm[13] |
Note: The gradient may need to be optimized depending on the specific column and sample matrix.
Calibration and Quantification
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of each standard.
-
Perform a linear regression analysis on the data points. The correlation coefficient (R²) should be ≥ 0.995 for the curve to be considered valid.
-
Inject the prepared sample extracts.
-
Calculate the concentration of this compound in the sample extract (C_extract) using the regression equation from the calibration curve.
-
Calculate the original concentration in the water sample (C_water) using the following formula, accounting for the pre-concentration factor:
C_water (µg/L) = (C_extract (mg/L) * V_final (mL) / V_initial (mL)) * 1000
Where:
-
C_extract: Concentration determined by HPLC (in mg/L).
-
V_final: Final volume of the reconstituted sample (e.g., 1.0 mL).
-
V_initial: Initial volume of the water sample extracted (e.g., 500 mL).
-
Method Performance
The performance of this method is summarized below. Data is compiled from studies on phenolic compounds in environmental water samples.
| Parameter | Typical Value |
| Linearity (R²) | > 0.990[14] |
| Limit of Detection (LOD) | 0.2 - 0.8 µg/L[14][15] |
| Limit of Quantification (LOQ) | 0.7 - 2.5 µg/L |
| Recovery | 74.8% - 108%[6][15] |
| Precision (%RSD) | < 15%[14] |
Conclusion
The described method, combining solid-phase extraction with HPLC-UV analysis, provides a reliable and sensitive approach for the quantification of this compound in environmental water samples. The sample preparation step effectively concentrates the analyte, allowing for detection at the low µg/L level required for environmental monitoring.[15] The method demonstrates good linearity, recovery, and precision, making it suitable for routine analysis in environmental and water quality control laboratories.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. csus.edu [csus.edu]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast analysis of phenols using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. theseus.fi [theseus.fi]
- 12. elgalabwater.com [elgalabwater.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Phenolic Compounds in Environmental Water by HPLC Combination with On-Line Solid-Phase Extraction Using Molecularly Imprinted Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodophenol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-iodophenol as a monomer in polymer synthesis. This document details the synthetic methodologies, potential polymer characteristics, and prospective applications, particularly in the realm of drug development. Due to the specialized nature of this monomer, this guide combines established principles of phenol (B47542) polymerization with specific data where available, offering a foundational resource for pioneering new polymer systems.
Introduction to this compound as a Monomer
This compound is an aromatic organic compound that presents unique opportunities as a monomer in polymer synthesis.[1][2][3] The presence of both a reactive hydroxyl group and an iodine atom on the aromatic ring allows for diverse polymerization strategies and post-polymerization modifications.[3] The iodine atom, in particular, can impart specific functionalities to the resulting polymer, such as increased refractive index, radiopacity, and sites for further chemical reactions like cross-coupling.[3]
Polymers derived from this compound are of interest for various advanced applications, including the development of specialty polymers with unique optical or electronic properties and as platforms for drug delivery systems.[4][5] The ability to precisely engineer polymers with high-value functionalities makes this compound a compelling building block for materials innovation.
Polymer Synthesis Methods
The polymerization of this compound can be approached through several methods, primarily leveraging the reactivity of the phenolic hydroxyl group. The most common and environmentally benign approach is enzymatic polymerization.
Enzymatic Polymerization
Enzymatic polymerization of phenols, including this compound, offers a green and highly selective alternative to traditional chemical methods.[6] Oxidoreductases, such as peroxidases (e.g., Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP)) and laccases, can catalyze the oxidative coupling of phenol monomers.[6][7][8] This method typically proceeds under mild conditions and can offer control over the polymer structure.[7]
Mechanism of Enzymatic Polymerization of Phenols:
The general mechanism involves the enzymatic generation of phenoxy radicals. These radicals then undergo spontaneous coupling to form dimers, trimers, and eventually higher molecular weight polymers. The process is typically initiated by the addition of an oxidizing agent like hydrogen peroxide (H₂O₂).
Logical Relationship: Enzymatic Polymerization of this compound
Caption: Enzymatic oxidation of this compound to form phenoxy radicals, which then couple to form the polymer.
Experimental Protocols
Protocol for Enzymatic Polymerization of this compound
This protocol is adapted from general procedures for the enzymatic polymerization of phenolic compounds.[6][7] Researchers should optimize reaction conditions for this compound specifically.
Materials:
-
This compound (monomer)
-
Soybean Peroxidase (SBP) or Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane, methanol, or a Room Temperature Ionic Liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM(BF₄)))[6]
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (e.g., 20 mM) in a mixture of phosphate buffer and the chosen organic co-solvent. The ratio of the co-solvent can be varied (e.g., 50-90% v/v) to influence polymer solubility and molecular weight.[6]
-
Enzyme Addition: Add the peroxidase enzyme (e.g., 0.1 mg/mL) to the monomer solution and stir gently to ensure homogeneity.[6]
-
Initiation: Slowly add hydrogen peroxide (e.g., an equimolar amount to the monomer) to the reaction mixture dropwise over a period of several hours. This controlled addition is crucial to prevent enzyme inactivation.[6]
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-60°C) with continuous stirring for 24-48 hours.[6]
-
Polymer Isolation: After the reaction is complete, precipitate the polymer by adding the reaction mixture to an excess of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and enzyme residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Experimental Workflow: Enzymatic Polymerization
Caption: Step-by-step workflow for the enzymatic synthesis of poly(this compound).
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and structure.
| Property | Analytical Technique | Typical Expected Values (for Polyphenols) |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn: 1,000 - 10,000 Da |
| Polydispersity Index (PDI) | GPC | 1.1 - 2.5 |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | > 150 °C |
| Melting Temperature (Tm) | DSC | 220 - 260 °C (if crystalline) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition > 300 °C |
| Chemical Structure | FTIR, ¹H-NMR, ¹³C-NMR Spectroscopy | Peaks corresponding to the monomer repeat unit |
Note: The values presented are representative of enzymatically synthesized polyphenols and may vary for poly(this compound). Experimental determination is necessary.[6][8][9]
Applications in Drug Development
Polymers are integral to modern drug delivery systems, enabling controlled and targeted release of therapeutics.[4][5][10] Poly(this compound) and its derivatives have potential applications in this field due to their unique properties.
Potential Drug Delivery Applications
-
Radiopaque Drug Carriers: The presence of iodine makes the polymer inherently radiopaque. This property can be exploited for developing drug delivery systems, such as microspheres or implants, that can be visualized in the body using X-ray imaging. This allows for the non-invasive monitoring of the device's location and integrity.
-
Polymer-Drug Conjugates: The iodine atom can serve as a reactive handle for post-polymerization modification. Drugs can be attached to the polymer backbone via coupling reactions, creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Stimuli-Responsive Systems: The phenolic hydroxyl group can be modified to introduce stimuli-responsive functionalities (e.g., pH or temperature sensitivity), allowing for triggered drug release in specific physiological environments.[4]
Signaling Pathway: Targeted Drug Delivery Concept
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m-ep.co.jp [m-ep.co.jp]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Iodophenol in Horseradish Peroxidase-Based Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in a vast array of biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting. Its primary function is to catalyze the oxidation of a substrate, leading to a detectable signal. In many applications, particularly those relying on chemiluminescence, the signal generated by the HRP-substrate reaction can be significantly amplified by the addition of an enhancer. One of the most effective and commonly used enhancers is 4-Iodophenol. This document provides a detailed overview of the role of this compound in HRP-based assays, including its mechanism of action, quantitative data on its enhancement effects, and detailed protocols for its application in ELISA and Western blotting.
Mechanism of Action
In HRP-based chemiluminescent assays, the enzyme catalyzes the oxidation of luminol (B1675438) by hydrogen peroxide (H₂O₂). This reaction produces an unstable intermediate that decays, emitting light as a byproduct. The intensity of this light emission is directly proportional to the amount of HRP present, and thus the target molecule of interest.
This compound significantly enhances this light output by acting as a redox mediator, accelerating the enzymatic turnover of HRP.[1] The proposed mechanism involves the following key steps:
-
HRP Activation: HRP reacts with H₂O₂ to form an activated enzyme intermediate, Compound I.
-
Enhancer Oxidation: this compound is oxidized by Compound I, generating a this compound radical and converting the enzyme to a second intermediate, Compound II. Compound II can further oxidize another molecule of this compound, returning the enzyme to its resting state.
-
Luminol Oxidation: The this compound radical is a potent oxidizing agent that rapidly reacts with luminol, generating luminol radicals.
-
Light Emission: The luminol radicals undergo a series of reactions with H₂O₂ and dissolved oxygen to form an excited-state product, which then decays to its ground state with the emission of light.[2]
By facilitating a more rapid regeneration of the active HRP enzyme and providing an efficient pathway for luminol oxidation, this compound dramatically increases the intensity and duration of the chemiluminescent signal.
Quantitative Data on Signal Enhancement
The inclusion of this compound in HRP-catalyzed luminol reactions leads to a substantial increase in signal intensity and sensitivity. The degree of enhancement can vary depending on the specific assay conditions, including the concentrations of HRP, luminol, H₂O₂, and this compound.
| Parameter | Without this compound | With this compound | Fold Enhancement | Reference(s) |
| Chemiluminescence Intensity | Baseline | 150-fold increase | 150 | [3] |
| Baseline | >1000-fold increase | >1000 | [4][5] | |
| Baseline | 9-fold increase | 9 | [6] | |
| Detection Limit | Standard | 30-fold improvement | 30 | [3] |
| Sensitivity | Standard | 1.5 to 2-fold increase | 1.5 - 2 | [2] |
Experimental Protocols
Preparation of this compound Enhanced Luminol Substrate
The following stock solutions are required:
-
Luminol Stock Solution (250 mM): Dissolve 4.43 g of luminol in 100 mL of DMSO. Store in the dark at -20°C.
-
This compound Stock Solution (100 mM): Dissolve 2.2 g of this compound in 100 mL of DMSO. Store in the dark at 4°C.
-
Tris Buffer (1 M, pH 8.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.5 with HCl and bring the final volume to 1 L.
-
Hydrogen Peroxide (30% w/v): Commercially available. Store at 4°C.
Working Solution (for a final volume of 10 mL):
-
To 8.9 mL of 100 mM Tris buffer (pH 8.5), add 40 µL of Luminol stock solution (final concentration: 1 mM).
-
Add 200 µL of this compound stock solution (final concentration: 2 mM).
-
Immediately before use, add 3.6 µL of 30% H₂O₂ (final concentration: ~3.5 mM).
Note: The optimal concentrations of each component may need to be determined empirically for specific applications.
Protocol 1: Enhanced Chemiluminescence ELISA
This protocol assumes a standard indirect sandwich ELISA format where the antigen is captured between two antibodies, and the detection antibody is conjugated to HRP.
-
Plate Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL per well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Prepare the this compound enhanced luminol substrate working solution as described above. Add 100 µL to each well.
-
Signal Detection: Immediately measure the chemiluminescence using a microplate luminometer. The signal is typically stable for at least 20 minutes.
Protocol 2: Enhanced Chemiluminescence Western Blotting
This protocol outlines the detection of a target protein on a membrane following SDS-PAGE and protein transfer.
-
Blocking: After transferring the proteins to a PVDF or nitrocellulose membrane, block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) at room temperature with agitation.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Wash the membrane extensively (e.g., three to five times for 5-10 minutes each) with wash buffer.
-
Substrate Incubation: Prepare the this compound enhanced luminol substrate working solution. Place the membrane on a clean, flat surface and add a sufficient volume of the working solution to cover the entire surface of the membrane (approximately 0.1 mL per cm²). Incubate for 1-5 minutes at room temperature.[10][11]
-
Signal Detection: Drain the excess substrate from the membrane. Do not allow the membrane to dry. Place the membrane in a plastic sheet protector or between two layers of clear plastic wrap. Expose the membrane to X-ray film or a CCD-based imaging system to capture the chemiluminescent signal.
Visualizations
Figure 1. Mechanism of this compound enhanced HRP-luminol chemiluminescence.
Figure 2. Workflow for an ELISA with this compound enhanced chemiluminescence.
Figure 3. Western blot workflow with this compound enhanced chemiluminescence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of this compound-enhanced luminol chemiluminescence to direct detection of horseradish peroxidase encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mabtech.com [mabtech.com]
- 8. genfollower.com [genfollower.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. takarabio.com [takarabio.com]
4-Iodophenol: A Key Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenol is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its unique chemical structure, featuring both a hydroxyl group and an iodine atom on the benzene (B151609) ring, allows for exceptional reactivity in various organic transformations. This makes it a valuable building block in the development of complex drug molecules, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, making them vital in the treatment of hormone-related conditions such as breast cancer and osteoporosis.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of SERMs, with a focus on the formation of the diaryl ether linkage, a common structural motif in this class of drugs.
Application in the Synthesis of Arzoxifene (LY353381)
A prominent example of a potent SERM synthesized using a this compound derivative is Arzoxifene (LY353381). Arzoxifene is a benzothiophene-based SERM that has demonstrated high-affinity binding to the estrogen receptor and potent anti-estrogenic effects. The synthesis of Arzoxifene and its analogues often involves the formation of a diaryl ether bond, a reaction for which this compound is an ideal precursor.
The key strategic bond formation is the coupling of a benzothiophene (B83047) core with a substituted phenol (B47542), which can be efficiently achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of SERM diaryl ether intermediates.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic and effective method for forming C-O bonds between an aryl halide and a phenol, catalyzed by copper.
Reaction Scheme:
Materials:
-
Substituted Phenol (e.g., 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Pyridine (B92270) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substituted phenol (1.0 eq.), this compound (1.2 eq.), copper(I) iodide (0.1-0.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF or pyridine to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.
Quantitative Data for Ullmann Condensation:
| Parameter | Condition | Yield (%) |
| Catalyst | CuI (10 mol%) | 75-85 |
| Base | K₂CO₃ (2 eq.) | |
| Solvent | DMF | |
| Temperature (°C) | 130 | |
| Reaction Time (h) | 12-24 |
Protocol 2: Suzuki-Miyaura Coupling for Diaryl Ether Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that can also be adapted for the formation of diaryl ethers. This method often proceeds under milder conditions than the Ullmann condensation.
Reaction Scheme:
Materials:
-
Arylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene, 1,4-Dioxane, or DMF (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).
-
Add the base (2.0-3.0 eq.) and the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Condition | Yield (%) |
| Catalyst | Pd(OAc)₂ (3 mol%) / PPh₃ (6 mol%) | 80-95 |
| Base | K₂CO₃ (2.5 eq.) | |
| Solvent | Toluene/Water (4:1) | |
| Temperature (°C) | 100 | |
| Reaction Time (h) | 8-16 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)
SERMs like Arzoxifene exert their effects by binding to estrogen receptors (ERα and ERβ). Depending on the tissue, this binding can either mimic (agonist) or block (antagonist) the effects of estrogen. This differential activity is the basis of their therapeutic utility.
Experimental Workflow for Diaryl Ether Synthesis
The following diagram illustrates the general workflow for the synthesis of a diaryl ether intermediate using this compound.
Conclusion
This compound is an indispensable building block in the synthesis of pharmaceuticals, particularly in the construction of SERMs like Arzoxifene. The protocols for Ullmann condensation and Suzuki-Miyaura coupling provided herein offer robust and versatile methods for the crucial diaryl ether bond formation. The ability to selectively functionalize both the hydroxyl and iodo groups of this compound provides medicinal chemists with a powerful tool for the development of novel therapeutics targeting the estrogen receptor. The provided diagrams of the SERM signaling pathway and the experimental workflow serve as valuable visual aids for understanding the biological context and the practical execution of these important synthetic transformations.
References
Application Notes and Protocols for 4-Iodophenol Enhanced Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for utilizing 4-Iodophenol as an enhancer for horseradish peroxidase (HRP)-catalyzed chemiluminescence assays. The protocols are designed for applications such as Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA), offering increased sensitivity and signal intensity.
Introduction
Chemiluminescence is a widely used detection method in biological assays due to its high sensitivity and low background. The horseradish peroxidase (HRP)-catalyzed oxidation of luminol (B1675438) in the presence of hydrogen peroxide is a common chemiluminescent reaction. The light emission from this reaction can be significantly increased by the addition of enhancer compounds. This compound is a phenolic enhancer that has been shown to dramatically increase the intensity and duration of the chemiluminescent signal, leading to improved detection limits.[1] This enhancement is attributed to the acceleration of the HRP enzymatic cycle, where this compound acts as an electron donor to facilitate the reduction of HRP intermediates.[2]
The enhanced chemiluminescence (ECL) reaction with this compound offers a robust and sensitive method for the detection of HRP-conjugated molecules in various immunoassays. In some applications, the chemiluminescence intensity has been observed to be over 1000-fold greater than the unenhanced reaction.[1]
Data Presentation
The following table summarizes the quantitative enhancement of chemiluminescence observed with this compound in HRP-catalyzed reactions.
| Parameter | Enhancement Factor | Application Context | Reference |
| Chemiluminescence Intensity | 150-fold increase | HRP encapsulated in liposomes | [3][4][5] |
| Detection Limit | 30-fold improvement | HRP encapsulated in liposomes | [3][4][5] |
| Sensitivity | 1.5 to 2-fold increase | General chemiluminescent method |
Signaling Pathway and Experimental Workflow
Reaction Mechanism of this compound Enhanced Chemiluminescence
The following diagram illustrates the proposed mechanism for the enhancement of the HRP-catalyzed luminol chemiluminescence reaction by this compound.
Caption: Mechanism of this compound enhanced chemiluminescence with HRP.
General Experimental Workflow for Enhanced Chemiluminescence Detection
This diagram outlines the typical workflow for a Western blot experiment using this compound enhanced chemiluminescence for detection.
Caption: General workflow for Western blotting with ECL detection.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare concentrated stock solutions of the individual components and store them appropriately to ensure stability and reproducibility. For optimal results, the final working solution should be prepared fresh before each use.
-
Luminol Stock Solution (250 mM): Dissolve 44.29 mg of luminol in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Store in a light-protected container at -20°C.
-
This compound Stock Solution (100 mM): Dissolve 22 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
Tris Buffer (1 M, pH 8.8): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
-
Hydrogen Peroxide (30% w/w): Commercially available. Store at 4°C.
Preparation of this compound Enhanced Chemiluminescence (ECL) Working Solution
This protocol provides a formulation for a robust and sensitive ECL solution for Western blot detection.
Materials:
-
Luminol Stock Solution (250 mM)
-
This compound Stock Solution (100 mM)
-
Tris Buffer (1 M, pH 8.8)
-
Hydrogen Peroxide (30%)
-
Deionized water
Procedure:
-
In a clean conical tube, prepare the Luminol/Enhancer Solution by mixing the following components:
-
1 mL of 1 M Tris Buffer (pH 8.8)
-
100 µL of 250 mM Luminol Stock Solution
-
40 µL of 100 mM this compound Stock Solution
-
8.86 mL of deionized water This results in a final volume of 10 mL with final concentrations of 100 mM Tris, 2.5 mM luminol, and 0.4 mM this compound.
-
-
In a separate tube, prepare the Peroxide Solution by diluting the 30% Hydrogen Peroxide stock. For example, to prepare a working concentration of approximately 3 mM, add 3.4 µL of 30% H₂O₂ to 10 mL of 100 mM Tris buffer (pH 8.8).
-
Immediately before use , mix equal volumes of the Luminol/Enhancer Solution and the Peroxide Solution. For a standard mini-blot, 5 mL of the final working solution (2.5 mL of each solution) is typically sufficient.
Protocol for Western Blot Detection using this compound ECL
This protocol assumes that the protein transfer from the gel to a membrane (e.g., PVDF or nitrocellulose) and the antibody incubations have been completed.
Procedure:
-
Following the final wash step after incubation with the HRP-conjugated secondary antibody, carefully remove the membrane from the wash buffer and drain any excess liquid. It is crucial not to let the membrane dry out.
-
Place the membrane, protein side up, on a clean, flat surface.
-
Pipette the freshly prepared this compound ECL working solution onto the membrane, ensuring the entire surface is evenly covered. A volume of 0.1 mL per cm² of the membrane is generally recommended.
-
Incubate the membrane for 1 to 5 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Carefully remove the membrane from the ECL solution and gently blot the edge on a paper towel to remove excess reagent.
-
Place the membrane in a plastic sheet protector or wrap it in clear plastic wrap to prevent it from drying out.
-
Immediately proceed to signal detection using either X-ray film or a CCD-based imaging system. Exposure times will vary depending on the signal intensity and the detection method used. Start with a short exposure (e.g., 30 seconds) and adjust as necessary.
Concluding Remarks
The use of this compound as an enhancer in HRP-catalyzed chemiluminescent reactions provides a highly sensitive and cost-effective method for the detection of proteins and other molecules in a variety of immunoassay formats. The protocols provided herein offer a starting point for the development and optimization of specific assays. Researchers are encouraged to optimize reagent concentrations and incubation times to achieve the best performance for their particular application. The stability of the signal generated with this compound allows for a convenient window for detection, making it a valuable tool for routine laboratory use.[6]
References
- 1. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced chemiluminescence reaction applied to the study of horseradish peroxidase stability in the course of p-iodophenol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Application of this compound-enhanced luminol chemiluminescence to direct detection of horseradish peroxidase encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 4-Iodophenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-iodophenol with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 4-alkynylphenols, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling an indispensable tool in modern organic synthesis.[1]
This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle.[1] This allows for selective coupling at the iodo-position, even in the presence of other less reactive halogen substituents. The resulting 4-alkynylphenols are key building blocks for a wide range of complex molecules with interesting biological and material properties.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynylphenol product and regenerate the active Pd(0) catalyst.[1]
Experimental Data
The following tables summarize typical reaction parameters and representative yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are based on isolated product after purification.
Table 1: Typical Reaction Conditions
| Parameter | Value |
| Aryl Halide | This compound |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2 - 24 hours (Monitored by TLC) |
Table 2: Representative Yields for the Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | R-Group | Typical Yield (%) |
| 1 | Phenylacetylene | Phenyl | 85 - 95%[1] |
| 2 | 1-Hexyne | n-Butyl | 80 - 90%[1] |
| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | 90 - 98%[1] |
| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 75 - 85%[1] |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | 82 - 92%[1] |
| 6 | Cyclopropylacetylene | Cyclopropyl | 85%[3] |
| 7 | 1-Heptyne | n-Pentyl | 95% |
| 8 | 4-Ethynyltoluene | 4-Tolyl | 96% |
Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.[1]
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the anhydrous solvent (e.g., THF, 5 mL per mmol of this compound), and the amine base (e.g., TEA, 2.0-3.0 eq.).[1]
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.[1]
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture via syringe.[1]
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.[1]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynylphenol.
Logical Relationships of Reaction Components
The success of the Sonogashira coupling is dependent on the interplay of several key components.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient base- Poor quality solvent- Low reaction temperature | - Use fresh catalyst- Ensure anhydrous and sufficient amount of base- Use anhydrous, degassed solvent- Gradually increase reaction temperature |
| Homocoupling of Alkyne | - Absence of copper co-catalyst- High catalyst loading | - Ensure proper amount of CuI is added- Reduce the palladium catalyst loading |
| Dehalogenation of this compound | - Presence of water or oxygen | - Ensure strictly anaerobic and anhydrous conditions |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and copper salts can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Reactions under inert atmosphere should be set up by trained personnel.
These application notes and protocols are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales.
References
Application Notes and Protocols: Synthesis of 4-Iodophenoxyacetic Acid from 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 4-iodophenoxyacetic acid from 4-iodophenol via the Williamson ether synthesis. This key transformation is valuable for the introduction of a carboxymethyl ether group onto a phenolic scaffold, a common step in the development of biologically active molecules. The protocols detailed herein cover the reaction procedure, purification of the product, and its characterization. The application of 4-iodophenoxyacetic acid as a versatile building block in medicinal chemistry and drug design is also discussed.
Introduction
4-Iodophenoxyacetic acid is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the generation of diverse molecular libraries. The phenoxyacetic acid moiety is a common scaffold in a range of biologically active compounds. The synthesis described here utilizes the robust and widely applicable Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Reaction Scheme
The synthesis of 4-iodophenoxyacetic acid from this compound proceeds via a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis. In this reaction, the hydroxyl group of this compound is deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.
Caption: Reaction scheme for the synthesis of 4-iodophenoxyacetic acid.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Description |
| This compound | Reagent grade, ≥98% purity |
| Chloroacetic Acid | Reagent grade, ≥99% purity |
| Sodium Hydroxide (B78521) (NaOH) | Pellets or solution, reagent grade |
| Hydrochloric Acid (HCl) | Concentrated (e.g., 6M), reagent grade |
| Diethyl Ether | Anhydrous, for extraction |
| Ethanol (B145695) | For recrystallization |
| Water | Deionized or distilled |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle or water bath | For controlled heating of the reaction mixture |
| Magnetic stirrer and stir bar | For efficient mixing |
| Separatory funnel | For liquid-liquid extraction |
| Büchner funnel and flask | For vacuum filtration |
| pH paper or pH meter | For monitoring the acidity of the solution |
| Rotary evaporator | For solvent removal |
Synthesis Procedure
A procedure analogous to the synthesis of similar phenoxyacetic acids is adapted here.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 30% w/v). Use a sufficient amount of the NaOH solution to completely dissolve the this compound and to act as the base for the subsequent reaction.
-
Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.1 to 1.5 eq) portion-wise. Gentle warming may be required to dissolve all the reagents.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 1 to 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid (e.g., 6M HCl) until the pH is acidic (test with pH paper). A white precipitate of 4-iodophenoxyacetic acid should form.
-
Work-up - Extraction: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. For improved recovery, the acidic aqueous solution can be extracted with a suitable organic solvent like diethyl ether. The organic extracts are then combined and washed with water and brine.
-
Purification: The crude product can be purified by recrystallization.
Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for the recrystallization of phenoxyacetic acids is a mixture of ethanol and water.
-
Procedure: Dissolve the crude 4-iodophenoxyacetic acid in a minimal amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₆H₅IO | 220.01 | Off-white to pink solid |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Colorless crystalline solid |
| 4-Iodophenoxyacetic Acid | C₈H₇IO₃ | 278.04 | White to off-white solid |
Characterization of 4-Iodophenoxyacetic Acid
| Property | Data |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, -COOH), 7.60 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.60 (s, 2H, -O-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~174 (-COOH), ~157 (Ar-C-O), ~138 (Ar-C-I), ~117 (Ar-CH), ~85 (Ar-C-I), ~65 (-O-CH₂-) |
| IR (KBr) | ν (cm⁻¹): ~3100-2900 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1580, ~1480 (C=C aromatic stretch), ~1240 (C-O-C asymmetric stretch), ~820 (para-disubstituted benzene (B151609) C-H bend) |
| Appearance | White to off-white crystalline powder |
Note: The NMR and IR data are predicted values based on the structure and typical chemical shifts and absorption frequencies for the respective functional groups. Actual experimental values may vary slightly.
Visualizations
Caption: Experimental workflow for the synthesis of 4-iodophenoxyacetic acid.
Applications in Drug Development
4-Iodophenoxyacetic acid serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The phenoxyacetic acid core is present in various compounds with diverse biological activities. By modifying the aromatic ring and the carboxylic acid group, libraries of compounds can be synthesized and screened for desired pharmacological properties.
-
Intermediate for Cross-Coupling Reactions: The iodine atom on the aromatic ring is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of different substituents at the 4-position, which can significantly influence the biological activity of the resulting molecules. This approach is a powerful tool in lead optimization during the drug discovery process.
Caption: Role of 4-iodophenoxyacetic acid in a drug discovery workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and avoid contact with skin and eyes.
-
Chloroacetic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
Conclusion
The synthesis of 4-iodophenoxyacetic acid from this compound via the Williamson ether synthesis is a straightforward and efficient method for producing this valuable synthetic intermediate. The detailed protocol and characterization data provided in these application notes will be a useful resource for researchers in organic synthesis and drug discovery. The versatility of 4-iodophenoxyacetic acid as a building block for creating diverse molecular libraries underscores its importance in the development of new therapeutic agents.
References
Application Notes and Protocols: Leveraging 4-Iodophenol for the Synthesis of Iodinated Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodophenol as a versatile precursor for the synthesis of iodinated compounds for molecular imaging. The following sections detail the rationale, experimental protocols, and expected outcomes for the preparation of a targeted radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging of Gastrin-Releasing Peptide Receptor (GRPR) positive tumors, a significant target in cancers such as prostate and breast cancer.
Introduction
This compound is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules for various applications, including medical imaging.[1] Its phenolic hydroxyl group allows for derivatization, while the iodine atom provides a site for radioiodination with isotopes such as Iodine-123 (¹²³I) for SPECT or Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET). This document focuses on the synthesis of a this compound-derived prosthetic group, its conjugation to a targeting peptide (a bombesin (B8815690) analog), and the subsequent radioiodination to produce a SPECT imaging agent.
The Gastrin-Releasing Peptide Receptor (GRPR) is overexpressed in a variety of cancers, making it an attractive target for diagnostic imaging and targeted radiotherapy.[2][3] Bombesin (BBN) and its analogs are peptides that bind with high affinity to GRPR.[3] By conjugating a radioiodinated moiety derived from this compound to a BBN analog, a targeted radiopharmaceutical can be developed to visualize GRPR-expressing tumors.
Synthesis of the Prosthetic Group: N-succinimidyl 4-iodophenoxyacetate
To conjugate the iodinated moiety to the targeting peptide, a bifunctional linker is required. Here, we describe the synthesis of N-succinimidyl 4-iodophenoxyacetate, an active ester that can readily react with primary amines on the peptide.
Synthesis of 4-Iodophenoxyacetic Acid
Materials:
-
This compound
-
Ethyl chloroacetate (B1199739)
-
Potassium carbonate (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 4-iodophenoxyacetate.
-
Dissolve the crude ester in a mixture of ethanol (B145695) and 2M aqueous NaOH solution.
-
Stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 2, which will precipitate the 4-iodophenoxyacetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Synthesis of N-succinimidyl 4-iodophenoxyacetate
Materials:
-
4-Iodophenoxyacetic acid
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hexane
Protocol:
-
Dissolve 4-iodophenoxyacetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Suspend the solid residue in a 1:1 mixture of dichloromethane/hexane and filter to remove any remaining DCU.
-
Recrystallize the resulting solid from a suitable solvent (e.g., methanol (B129727) or ethyl acetate/hexane) to obtain pure N-succinimidyl 4-iodophenoxyacetate as white crystals.[4]
Conjugation to a Bombesin Analog
The N-succinimidyl 4-iodophenoxyacetate is then conjugated to a bombesin analog containing a primary amine, typically at the N-terminus or on a lysine (B10760008) residue. For this protocol, we will use a bombesin analog with a spacer containing a terminal amine group.
Materials:
-
Bombesin analog (e.g., [Lys³]BBN)
-
N-succinimidyl 4-iodophenoxyacetate
-
Dimethylformamide (DMF, anhydrous)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Dissolve the bombesin analog (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve N-succinimidyl 4-iodophenoxyacetate (1.5 equivalents) in anhydrous DMF.
-
Add the solution of the active ester to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.
-
Upon completion, the reaction mixture is purified by reverse-phase HPLC to isolate the 4-iodophenoxyacetyl-bombesin analog conjugate.
-
The purified conjugate is lyophilized and stored for the radioiodination step.
Radioiodination of the Bombesin Conjugate
The final step is the introduction of the radioactive iodine isotope (e.g., ¹²⁵I for preclinical studies or ¹²³I for SPECT imaging) onto the iodophenoxy moiety of the conjugate. The Chloramine-T method is a commonly used oxidative radioiodination technique.
Materials:
-
4-iodophenoxyacetyl-bombesin analog conjugate
-
Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH
-
Phosphate (B84403) buffer (0.25 M, pH 7.5)
-
Chloramine-T solution (1 mg/mL in phosphate buffer)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in phosphate buffer)
-
HPLC system for purification and analysis
Protocol:
-
In a shielded vial, add the 4-iodophenoxyacetyl-bombesin analog conjugate (5-10 µg) dissolved in a small volume of phosphate buffer.
-
Add the Na¹²⁵I solution (e.g., 37 MBq, 1 mCi).
-
Initiate the reaction by adding the Chloramine-T solution (10-20 µL).
-
Gently mix the reaction vial for 60-90 seconds at room temperature.
-
Quench the reaction by adding the sodium metabisulfite solution (20-40 µL).
-
The radiolabeled peptide is then purified using reverse-phase HPLC.
-
The fraction containing the purified [¹²⁵I]iodo-phenoxyacetyl-bombesin analog is collected, and the solvent is evaporated.
-
The final product is reconstituted in a sterile, pyrogen-free saline solution for in vivo studies.
Quality Control
Radiochemical Purity: The radiochemical purity of the final product should be determined by radio-HPLC. A purity of >95% is generally required for in vivo applications.
Specific Activity: The specific activity (radioactivity per unit mass of the compound) should be calculated and is typically expressed in MBq/µmol or Ci/mmol.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and evaluation of a radioiodinated bombesin analog.
| Parameter | Typical Value/Range | Reference |
| Synthesis | ||
| Yield of 4-Iodophenoxyacetic Acid | >80% | General organic synthesis principles |
| Yield of N-succinimidyl 4-iodophenoxyacetate | 50-70% | [4] |
| Peptide Conjugation Yield (after HPLC) | 40-60% | Estimated from similar conjugations |
| Radioiodination | ||
| Radiochemical Yield | 60-80% | [5] |
| Radiochemical Purity (after HPLC) | >98% | [5] |
| In Vitro Studies | ||
| Receptor Binding Affinity (IC₅₀) | 1-10 nM | [6] |
| Cellular Internalization (% of added activity) | 10-30% at 4h | [5] |
| In Vivo Studies (Tumor-bearing mice) | ||
| Tumor Uptake (%ID/g at 1h p.i.) | 5-15 %ID/g | [6] |
| Tumor-to-Muscle Ratio (at 4h p.i.) | >10 | [6] |
Visualizations
Signaling Pathway
Caption: GRPR signaling pathway upon binding of the radioiodinated bombesin analog.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of the radioiodinated imaging agent.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 3. Radiolabeled peptide conjugates for targeting of the bombesin receptor superfamily subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodophenol in the Development of Liquid Crystal Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodophenol is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of various liquid crystal materials. Its utility stems from the presence of two reactive sites: the hydroxyl group, which can be readily alkylated or esterified to introduce flexible terminal chains, and the iodine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in constructing the rigid core structures characteristic of many mesogenic compounds. This document provides detailed protocols for the synthesis of liquid crystals derived from this compound, methods for their characterization, and a summary of their key properties.
Data Presentation: Physicochemical Properties of this compound Derived Liquid Crystals
The following tables summarize the quantitative data for two classes of liquid crystals synthesized using this compound derivatives.
Table 1: Phase Transition Temperatures of 4'-Alkoxy-4-cyanobiphenyls
This class of nematic liquid crystals is synthesized from this compound through a two-step process involving Williamson ether synthesis followed by a Suzuki-Miyaura coupling.
| Alkoxy Chain Length (n) | Compound Name | Melting Point (°C) | Clearing Point (N-I) (°C) |
| 4 | 4'-Butoxy-4-cyanobiphenyl | 75.0 - 79.0 | - |
| 5 | 4'-Pentoxy-4-cyanobiphenyl | 54-55 | 68 |
| 6 | 4'-Hexoxy-4-cyanobiphenyl | 57-58 | 76 |
| 7 | 4'-Heptoxy-4-cyanobiphenyl | 54-55 | 75 |
| 8 | 4'-Octoxy-4-cyanobiphenyl | 54.5 | 80 |
Table 2: Phase Transition Temperatures of 4-{[(4-Iodophenyl)imino]methyl}phenyl Alkanoates
This series of Schiff base esters exhibits smectic A phases. The synthesis involves the condensation of 4-iodoaniline (B139537) with 4-hydroxybenzaldehyde (B117250), followed by esterification.
| Alkanoyloxy Chain (n) | Crystalline to Smectic A (°C) | Smectic A to Isotropic (°C) | Mesophase Range (°C) |
| 6 | 110.5 | 112.5 | 2.0 |
| 8 | 98.0 | 114.0 | 16.0 |
| 10 | 96.5 | 118.5 | 22.0 |
| 12 | 98.0 | 118.0 | 20.0 |
| 14 | 100.0 | 115.5 | 15.5 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Butoxy-4-cyanobiphenyl
This protocol details the two-step synthesis of a nematic liquid crystal, 4'-butoxy-4-cyanobiphenyl, starting from this compound.
Step 1: Williamson Ether Synthesis of 4-Iodophenyl Butyl Ether
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Add 1-bromobutane (1.2 eq.) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in diethyl ether and wash with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodophenyl butyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Step 2: Suzuki-Miyaura Coupling to form 4'-Butoxy-4-cyanobiphenyl
Materials:
-
4-Iodophenyl butyl ether (from Step 1)
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodophenyl butyl ether (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.).
-
Add K₂CO₃ (3.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and add water.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers and wash with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4'-butoxy-4-cyanobiphenyl.[1]
Protocol 2: Synthesis of 4-{[(4-Iodophenyl)imino]methyl}phenyl Alkanoates (Schiff Base Esters)
This protocol describes the synthesis of a homologous series of Schiff base ester liquid crystals.
Step 1: Synthesis of 4-Hydroxy-N-(4-iodophenyl)benzaldimine
Materials:
-
4-Iodoaniline
-
4-Hydroxybenzaldehyde
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 4-iodoaniline (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Reflux the mixture for one hour.
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product in a vacuum oven.
Step 2: Esterification to form 4-{[(4-Iodophenyl)imino]methyl}phenyl Alkanoates
Materials:
-
4-Hydroxy-N-(4-iodophenyl)benzaldimine (from Step 1)
-
Alkanoic acid (e.g., hexanoic acid, octanoic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-hydroxy-N-(4-iodophenyl)benzaldimine (1.0 eq.), the desired alkanoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture in an ice bath and add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol until a constant melting point is obtained.
Protocol 3: Characterization of Liquid Crystal Phases
Technique 1: Differential Scanning Calorimetry (DSC)
Procedure:
-
Accurately weigh 1-5 mg of the synthesized liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.
-
Equilibrate the sample at a temperature below its expected melting point.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the resulting thermogram to identify the temperatures of phase transitions, which appear as peaks or changes in the baseline.
Technique 2: Polarized Optical Microscopy (POM)
Procedure:
-
Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover the sample with a clean coverslip.
-
Place the slide on a hot stage attached to the polarized light microscope.
-
Heat the sample to its isotropic liquid phase (a completely dark field of view between crossed polarizers).
-
Slowly cool the sample while observing the changes in texture through the microscope.
-
Identify the different liquid crystal phases by their characteristic optical textures (e.g., threaded texture for nematic, fan-shaped or focal-conic texture for smectic).
-
Record the temperatures at which these phase transitions occur.
Visualizations
References
Application Notes and Protocols: The Strategic Use of 4-Iodophenol in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, energy efficiency, and flexibility. The performance of these devices is critically dependent on the molecular architecture of the organic materials used in the emissive and charge-transport layers. The synthesis of novel organic semiconductors is therefore a key focus of research and development in this field. 4-Iodophenol is a versatile chemical intermediate that holds considerable potential as a building block for OLED materials. Its utility stems from the high reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex π-conjugated systems. The C-I bond is significantly weaker than C-Br and C-Cl bonds, allowing for selective functionalization under milder reaction conditions.[1][2][3] This preferential reactivity enables the strategic incorporation of the 4-hydroxyphenyl moiety into larger molecular frameworks, such as those found in hole-transporting materials (HTMs) and emissive dopants. The hydroxyl group provides a further site for functionalization, for instance, through etherification to attach solubilizing groups or other functional units.
Potential Applications in OLED Synthesis
The primary application of this compound in OLED material synthesis is as a precursor for hole-transporting materials (HTMs). Triarylamine and carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting properties and thermal stability, which are crucial for the efficiency and longevity of OLED devices.[4][5] this compound can be readily incorporated into these structures via cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] For example, a Buchwald-Hartwig amination could be employed to couple this compound (or a protected derivative) with a diarylamine to form a triarylamine core.
Illustrative Performance Data of a Hypothetical OLED Device
To illustrate the potential impact of materials derived from this compound, the following table summarizes hypothetical performance data for an OLED device incorporating a novel hole-transporting material synthesized using this compound as a key building block. The device structure is assumed to be: ITO / HTL (40 nm) / Emissive Layer (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm).[6][7]
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Power Efficiency | > 45 lm/W |
| Maximum Luminance | > 10,000 cd/m² |
| Turn-on Voltage (at 1 cd/m²) | < 3.0 V |
| Color Coordinates (CIE 1931) | (0.31, 0.62) |
| Emissive Peak Wavelength | ~525 nm (Green) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance would depend on the specific molecular structure, device architecture, and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material via Suzuki Coupling
This protocol describes a hypothetical two-step synthesis of a novel hole-transporting material starting from this compound. The first step involves protecting the hydroxyl group, and the second is a Suzuki-Miyaura cross-coupling reaction.
Step 1: Protection of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon), add triethylamine (B128534) (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[8]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the TBDMS-protected this compound (1.0 eq.), a suitable diarylamine-boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq.), and a ligand like SPhos (0.04-0.10 eq.).[2]
-
Add a base, such as K₂CO₃ (2.0-3.0 eq.), and a solvent mixture, for example, 1,4-dioxane (B91453) and water (4:1 v/v).[2]
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[2]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The TBDMS protecting group can be removed using standard methods (e.g., tetrabutylammonium (B224687) fluoride (B91410) in THF) if the free phenol (B47542) is desired for further functionalization.
-
Purify the final product by column chromatography on silica gel to obtain the desired hole-transporting material.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the general procedure for fabricating a small-molecule OLED device via vacuum thermal evaporation.
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).[6]
-
Substrate Drying and Treatment: Dry the cleaned substrates with a stream of high-purity nitrogen gas. Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and remove organic residues.[6][8]
-
Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of the synthesized hole-transporting material (HTL) at a deposition rate of 1-2 Å/s.
-
Co-deposit the emissive layer (EML) to a thickness of 20 nm. For a phosphorescent device, this may consist of a host material doped with an iridium complex.
-
Deposit a 30 nm thick layer of an electron-transporting material (ETL), such as Tris(8-hydroxyquinolinato)aluminum (Alq₃), at a rate of 1-2 Å/s.[6]
-
-
Cathode Deposition:
-
Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.[6]
Visualizations
Caption: Synthetic workflow for a hole-transporting material from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 4-Iodophenol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 4-iodophenol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Suzuki coupling reaction with this compound?
Low yields can stem from several factors, including inactive catalysts, inappropriate choice of base or solvent, low reaction temperature, and poor quality of reagents.[1][2] The presence of oxygen or water can also deactivate the catalyst and lead to side reactions.[2] Additionally, issues with the boronic acid partner, such as decomposition or the formation of unreactive anhydrides (boroxines), can significantly impact the reaction's success.[1]
Q2: I'm observing significant amounts of homocoupled product. What causes this and how can I minimize it?
Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction.[2] It can be promoted by high catalyst loading or the presence of oxygen.[2] To minimize this, consider reducing the palladium catalyst concentration. In some cases, the choice of ligand can also influence the extent of homocoupling. For Sonogashira couplings, which can be a related reaction of interest, using a copper-free system can mitigate this issue.[1]
Q3: My reaction is sluggish, and a significant amount of this compound remains unreacted. What should I do?
This often points to issues with the catalyst's activity, an unsuitable ligand, or a reaction temperature that is too low.[1] Ensure your palladium source is active; older batches of catalysts like Pd(OAc)₂ may degrade.[3] Consider screening different bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos, which are known to be effective for Suzuki reactions.[1][2] Incrementally increasing the reaction temperature in 10°C intervals can also improve the reaction rate.[1]
Q4: How critical is the choice of base, and which one should I use for this compound?
The base plays a crucial role in the Suzuki-Miyaura coupling. It is required to activate the organoboron compound for transmetalation.[4][5] For Suzuki couplings with phenols, common and effective bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] The strength and solubility of the base are important factors.[2] Stronger bases can increase reaction rates, but overly basic conditions might promote catalyst degradation.[1][6]
Q5: What is the optimal solvent system for this reaction?
Suzuki couplings are versatile and can be performed in a variety of solvents, including biphasic organic-water mixtures, water-only, or anhydrous organic solvents.[4] Commonly used solvents are toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF), often in a mixture with water.[2][4] It is critical to use high-purity, degassed solvents, as dissolved oxygen can lead to catalyst deactivation and unwanted side reactions.[2]
Q6: I suspect my palladium catalyst is being deactivated. What are the common causes and prevention strategies?
Catalyst deactivation can occur through several mechanisms. Adsorption of the product onto the catalyst support can block active sites, a phenomenon observed with polymer-supported catalysts.[7][8] The presence of oxygen or water can lead to the formation of palladium black or inactive palladium oxides.[2] To prevent deactivation, ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).[2][9] Using fresh, high-quality catalysts and ligands is also essential.[3]
Troubleshooting Guides
Problem: Low or No Product Formation with Recovery of Starting Material
If you are observing little to no formation of your desired biaryl product and are recovering most of your this compound, follow these troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki coupling.
-
Catalyst System Check :
-
Catalyst Activity : Ensure you are using a fresh, active palladium catalyst. Palladium(II) sources like Pd(OAc)₂ can degrade over time.[3] Consider using a more robust pre-catalyst.[2][3]
-
Ligand Choice : The ligand is critical for catalyst stability and activity. For aryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1][2] Triphenylphosphine (PPh₃) may not be sufficient for challenging couplings.[3]
-
Catalyst Loading : While typically low (0.5-5 mol%), ensure the loading is appropriate. Too little catalyst will result in a slow or incomplete reaction.
-
-
Reaction Conditions :
-
Base : The choice and quality of the base are crucial. Use a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ and ensure it is finely powdered and dry.[2]
-
Temperature : Low temperatures can lead to incomplete reactions.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), try increasing it gradually.[1]
-
Solvent : Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[2]
-
-
Reagent Quality :
-
This compound and Boronic Acid : Confirm the purity of your starting materials. Impurities can poison the catalyst.[2]
-
Boronic Acid Stability : Boronic acids can dehydrate to form cyclic boroxine (B1236090) trimers, which are often less reactive.[1] You can sometimes mitigate this by using a slight excess of the boronic acid.
-
Problem: Catalyst Deactivation
The formation of black precipitate (palladium black) is a common sign of catalyst deactivation.
Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle with a common deactivation pathway.
-
Cause : The primary cause is often the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) species.[2]
-
Solution :
-
Inert Atmosphere : Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[9]
-
Degassing : Thoroughly degas all solvents and aqueous solutions before use. This can be done by bubbling an inert gas through the liquid for 30-60 minutes or by using freeze-pump-thaw cycles for organic solvents.[10][11]
-
Ligand Protection : Bulky, electron-rich ligands can stabilize the Pd(0) center and make it less susceptible to oxidation.
-
Data and Protocols
Table 1: Common Conditions for Suzuki Coupling with Aryl Halides
| Component | Examples | Typical Conditions & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Loading: 0.5-5 mol%. Pd(II) sources require in-situ reduction.[12][13] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphines often improve yields for aryl halides.[1][2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Typically 2-3 equivalents. Base strength can influence reaction rate.[4][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Must be degassed. Biphasic systems are common and effective.[2][4] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates but can increase side reactions.[13] |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 eq)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[2]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[14]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Coupling with Dihalogenated Phenols
If your starting material contains other halogens, such as in 4-bromo-3-iodophenol, you can often achieve selective coupling at the iodine position.
Reactivity of Carbon-Halogen Bonds in Oxidative Addition
Caption: General reactivity trend of aryl halides in the oxidative addition step.
The reactivity order for the oxidative addition step is generally I > Br > Cl.[14] This allows for the selective activation of the carbon-iodine bond under milder conditions (e.g., lower temperatures), leaving the carbon-bromine bond intact for subsequent reactions.[2][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Heck Reactions Involving 4-Iodophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for Heck reactions involving 4-iodophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting and FAQs
This section addresses common issues encountered during the Heck reaction of this compound.
Q1: I am observing low to no conversion of my this compound. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in a Heck reaction with this compound can stem from several factors, primarily related to the catalyst's activity and stability.
-
Inactive Catalyst: Ensure your palladium precursor is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. The choice of phosphine (B1218219) ligand can facilitate this reduction. Consider using a fresh batch of the palladium catalyst.
-
Inappropriate Ligand: The ligand choice is critical. For electron-rich aryl iodides like this compound, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as PPh₃, P(o-tolyl)₃, or more specialized Buchwald-type ligands like SPhos or XPhos.[1][2]
-
Incorrect Ligand-to-Palladium Ratio: A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too little ligand can lead to catalyst instability and decomposition, while an excess can inhibit the reaction by creating a saturated, unreactive palladium center.[3]
-
Low Reaction Temperature: If there is no reactivity, the temperature may be too low. Incrementally increase the temperature and monitor the reaction's progress.[2]
-
Poor Solvent Quality: Use anhydrous and degassed solvents. The presence of oxygen and water can deactivate the catalyst.[2]
Q2: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?
A2: The formation of a black precipitate is a strong indicator of catalyst decomposition to palladium black, which is an inactive form of palladium. This is a frequent cause of incomplete reactions.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
High Reaction Temperature: Excessive heat can cause the catalyst to agglomerate and precipitate. It may be necessary to optimize the temperature to find a balance between the reaction rate and catalyst stability.
-
Inadequate Ligand Protection: The ligand stabilizes the palladium catalyst. If the ligand is not robust enough for the reaction conditions or if the ligand-to-palladium ratio is too low, the catalyst can decompose.
Q3: I am getting a mixture of products, including the desired product and a significant amount of homocoupled this compound. How can I improve the selectivity?
A3: Homocoupling is a common side reaction, especially at higher temperatures and with high catalyst concentrations.
-
Optimize Catalyst Loading: High palladium concentrations can promote homocoupling. Try reducing the catalyst loading incrementally.[1]
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[1]
-
Choice of Base: The base can influence the reaction outcome. Weaker bases are sometimes preferred to minimize side reactions.
Q4: Should I be using a phosphine ligand or an N-heterocyclic carbene (NHC) ligand for the Heck reaction of this compound?
A4: Both phosphine and NHC ligands can be effective, and the optimal choice may depend on the specific alkene coupling partner and reaction conditions.
-
Phosphine Ligands: Triaryl phosphines are commonly used. Bulky and electron-rich phosphines are generally preferred for aryl iodides.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for forming highly stable palladium complexes that can exhibit high catalytic activity.[5] They are often more resistant to air and moisture compared to some phosphine ligands.[5]
A screening of a small set of both ligand types is the best approach to identify the optimal catalyst system for your specific reaction.
Data on Catalyst Performance
The following tables summarize typical conditions and yields for Heck reactions of aryl iodides with common alkenes, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Phosphine Ligand Systems for the Heck Reaction of Aryl Iodides
| Palladium Precursor | Phosphine Ligand | Base | Solvent | Temperature (°C) | Alkene | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Alkene | 75-85[1][6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | Arylboronic acid | 85-95[6] |
| PdCl₂(PPh₃)₂ | - | Et₃N | THF | 25 | Terminal alkyne | 80-90[1] |
Note: These are representative conditions and may require optimization for this compound and the specific alkene.
Table 2: N-Heterocyclic Carbene (NHC) Ligand Systems for the Heck Reaction of Aryl Iodides
| Palladium Precursor | NHC Ligand Type | Base | Solvent | Temperature (°C) | Alkene | Typical Yield (%) |
| Pd(dba)₂ | Triaryl phosphine-functionalized imidazolium (B1220033) salt | K₂CO₃ | DMAc | Not specified | Acrylates, Styrenes | Excellent[5] |
| PdCl₂ | Monosubstituted N-H NHC | Not specified | Not specified | Not specified | Alkene-ols | Good conversion[7] |
Experimental Protocols
General Protocol for Catalyst Screening in the Heck Reaction of this compound with an Alkene (e.g., Ethyl Acrylate)
This protocol is a general guideline and should be optimized for each specific catalyst system.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL). Stir the mixture for 10-15 minutes at room temperature. Then, add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv.) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key decision-making processes in optimizing your Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 4-Iodophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving 4-iodophenol.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. However, side reactions can often lead to reduced yields and complex purification challenges. This section addresses common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and boronic acids.
Frequently Asked Questions (FAQs):
-
Q1: What are the most common side products in the Suzuki-Miyaura coupling of this compound? A1: Common side products include homocoupling of the boronic acid, dehalogenation (protodeiodination) of this compound to form phenol (B47542), and hydroxylation of the boronic acid.
-
Q2: How can I minimize homocoupling of the boronic acid? A2: Homocoupling is often promoted by high temperatures and the presence of oxygen. To minimize this side reaction, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and at the lowest effective temperature. Using a well-defined palladium precatalyst can also reduce the formation of palladium black, which can promote homocoupling.
-
Q3: What causes dehalogenation of this compound, and how can I prevent it? A3: Dehalogenation can be caused by certain bases or impurities in the reaction mixture.[1] Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases such as sodium hydroxide (B78521) (NaOH) can help. Additionally, ensuring the purity of reagents and solvents is crucial.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired biaryl product | Incomplete reaction. | Increase reaction time or temperature. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity. |
| Catalyst deactivation. | Ensure stringent inert atmosphere conditions. Use degassed solvents. Consider using a more robust palladium precatalyst. | |
| Significant amount of phenol byproduct | Protodeiodination (dehalogenation). | Use a milder base (e.g., K₂CO₃, K₃PO₄). Ensure high purity of all reagents and solvents. Lower the reaction temperature. |
| Presence of boronic acid homocoupling product | High temperature; presence of oxygen. | Maintain a strict inert atmosphere. Lower the reaction temperature. Use a well-defined palladium precatalyst. |
Data Presentation:
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 4-phenylphenol (B51918) (%) | Side Products (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/Water | 80 | ~85-95 | Low levels of homocoupling and dehalogenation products may be observed. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/Water | 100 | >95 | Generally very clean with minimal side products. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/Water | 90 | ~90-98 | Can be very effective, but ligand choice is crucial for challenging substrates. |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed 3:1 mixture of toluene and water (8 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples this compound with alkenes to form substituted alkenes.
Frequently Asked Questions (FAQs):
-
Q1: What are the main side products in the Heck reaction of this compound? A1: The primary side products include double bond isomerization of the product, formation of regioisomers (α- vs. β-substitution), and dehalogenation of this compound.[2]
-
Q2: How can I control the regioselectivity of the Heck reaction? A2: For neutral palladium complexes, the regioselectivity is primarily governed by sterics, favoring addition to the less hindered carbon of the alkene.[3] For cationic palladium complexes, electronic factors dominate, with addition occurring at the most electron-deficient carbon.[3] The choice of ligands and additives can influence the electronic nature of the palladium center.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Formation of a mixture of regioisomers | Lack of regiocontrol in the migratory insertion step. | For styrenyl olefins, using bulky phosphine ligands tends to favor the linear (E)-stilbene product. Experiment with different ligand systems. |
| Product contains a mixture of double bond isomers | Isomerization of the product after β-hydride elimination. | Additives like silver salts can sometimes suppress isomerization.[3] Running the reaction at a lower temperature may also help. |
| Low conversion | Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. Ensure the base is sufficiently strong to regenerate the Pd(0) catalyst. |
Data Presentation:
Table 2: Influence of Ligand on the Heck Reaction of this compound with Styrene (B11656).
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 4-hydroxystilbene (B177177) (%) | trans:cis ratio |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | ~80-90 | >95:5 |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Na₂CO₃ | NMP | 120 | ~85-95 | >98:2 |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | ~75-85 | >95:5 |
Note: Yields and selectivities are representative and can vary.
Experimental Protocol: Heck Reaction of this compound
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and sodium carbonate (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization:
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Frequently Asked Questions (FAQs):
-
Q1: What is the most common side product in Sonogashira couplings? A1: The most prevalent side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling).
-
Q2: How can I suppress the homocoupling of the alkyne? A2: Homocoupling is often catalyzed by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions is critical. Using a copper-free Sonogashira protocol can also eliminate this side product. Additionally, using a slight excess of the alkyne can sometimes be beneficial, though this may complicate purification.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Significant amount of diyne byproduct | Oxygen contamination leading to Glaser coupling. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Consider a copper-free protocol. |
| Low yield of the desired alkynylated phenol | Inactive catalyst system. | Ensure the palladium and copper catalysts are of high quality. Screen different phosphine ligands. The choice of amine base (e.g., triethylamine (B128534), diisopropylamine) can also be critical. |
| Reaction stalls before completion | Catalyst deactivation or consumption of the terminal alkyne through homocoupling. | Add a fresh portion of the palladium catalyst. If significant homocoupling is observed, restart the reaction under more stringent anaerobic conditions. |
Data Presentation:
Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264).
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield of 4-(phenylethynyl)phenol (%) | Diyne Homocoupling (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | ~90-98 | <5% under strict anaerobic conditions. |
| Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 50 | ~85-95 | Can be higher if oxygen is not rigorously excluded. |
| PdCl₂(PPh₃)₂ (2) | None | Pyrrolidine | Acetonitrile | 80 | ~80-90 | Minimal, as no copper catalyst is used. |
Note: Yields are representative and can vary.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).
-
Add degassed triethylamine (10 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization:
Caption: Troubleshooting homocoupling in Sonogashira reactions.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and an amine.
Frequently Asked Questions (FAQs):
-
Q1: What are the challenges in the Buchwald-Hartwig amination of this compound? A1: Challenges include catalyst inhibition by the phenolic group, competitive O-arylation, and dehalogenation of the starting material. The choice of a suitable base is critical to deprotonate the amine without significantly deprotonating the phenol, which can lead to side reactions.
-
Q2: How can I prevent O-arylation of the amine? A2: Using a bulky ligand on the palladium catalyst can sterically hinder the approach of the phenoxide, favoring N-arylation. Additionally, using a base that is strong enough to deprotonate the amine but not the phenol can be effective, although this can be a delicate balance.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired arylamine | Catalyst inhibition by the phenolic -OH group. | Protect the hydroxyl group of this compound (e.g., as a silyl (B83357) ether) before the coupling reaction. |
| Dehalogenation of this compound. | Use a milder base and lower reaction temperatures.[1] | |
| Formation of a diaryl ether byproduct | Competitive O-arylation. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to sterically favor N-arylation. |
Data Presentation:
Table 4: Buchwald-Hartwig Amination of Protected this compound with Morpholine (B109124).
| This compound Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-1-(tert-butyldimethylsilyloxy)benzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >90 |
| 4-Iodo-1-(methoxymethoxy)benzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | ~85-95 |
Note: Protection of the phenolic hydroxyl group is often necessary for high yields.
Experimental Protocol: Buchwald-Hartwig Amination (with protected phenol)
-
To a Schlenk tube, add 4-iodo-1-(tert-butyldimethylsilyloxy)benzene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction at 100 °C for 16 hours.
-
After cooling, dilute with ether, filter through Celite®, and concentrate.
-
The silyl protecting group can be removed under standard conditions (e.g., TBAF in THF).
-
Purify the final product by column chromatography.
Visualization:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Section 2: Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from an alkoxide and an alkyl halide. When using a phenoxide, such as that derived from this compound, a key challenge is controlling the regioselectivity between O-alkylation and C-alkylation.
Frequently Asked Questions (FAQs):
-
Q1: What determines whether O-alkylation or C-alkylation occurs with the 4-iodophenoxide? A1: The outcome is primarily influenced by the solvent. Polar aprotic solvents (e.g., DMF, DMSO) favor O-alkylation, while protic solvents (e.g., water, ethanol) can promote C-alkylation by solvating the oxygen atom of the phenoxide through hydrogen bonding.[4]
-
Q2: Can the choice of base affect the O/C alkylation ratio? A2: Yes, the counter-ion of the base can play a role. Bases with larger, softer cations (e.g., Cs₂CO₃, K₂CO₃) can favor O-alkylation.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Formation of C-alkylated side products | Use of a protic solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Low reaction yield | The alkylating agent is sterically hindered or prone to elimination. | Use a primary alkyl halide if possible. Secondary and tertiary halides are more likely to undergo E2 elimination. |
| The base is not strong enough to fully deprotonate the phenol. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). |
Data Presentation:
Table 5: Solvent Effects on the Alkylation of this compound with Benzyl (B1604629) Bromide.
| Solvent | Base | Temp (°C) | O-Alkylation Product (%) | C-Alkylation Product (%) |
| DMF | K₂CO₃ | RT | >95 | <5 |
| Acetonitrile | Cs₂CO₃ | 60 | >95 | <5 |
| Ethanol | NaOEt | 80 | Major | Significant C-alkylation observed. |
| Water | NaOH | 100 | Major | Significant C-alkylation observed. |
Note: Data is illustrative of general trends in phenoxide alkylation.
Experimental Protocol: O-Alkylation of this compound (Williamson Ether Synthesis)
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (1.5 mmol, 1.5 equiv.) in anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 mmol, 1.1 equiv.) dropwise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization:
Caption: Competing pathways in the alkylation of 4-iodophenoxide.
References
Technical Support Center: 4-Iodophenol Solubility and Reaction Media Optimization
Welcome to the technical support center for 4-Iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a crystalline solid that is slightly soluble in water but demonstrates greater solubility in a range of organic solvents.[1][2][3][4] Its solubility is primarily influenced by the polarity of the solvent, the potential for hydrogen bonding with the hydroxyl group, and the hydrophobic nature of the iodinated benzene (B151609) ring.[1] It is generally described as soluble in alcohols like ethanol, as well as in ether and chloroform.[2][3]
Q2: How does temperature affect the solubility of this compound in water?
The solubility of this compound in water increases with higher temperatures.[1] While it has limited solubility in cold water, an increase in temperature will slightly improve its dissolution.[1]
Q3: How does the pH of the aqueous medium affect the solubility of this compound?
The solubility of this compound in aqueous solutions is significantly influenced by pH. As a weak acid with a pKa of approximately 9.33, its solubility will increase in alkaline (basic) conditions (pH > 9.33).[4] In such conditions, the phenolic proton dissociates to form the more polar and, therefore, more water-soluble phenolate (B1203915) anion. Conversely, in acidic to neutral pH, the non-ionized form predominates, which is less soluble in water.
Q4: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
If you are experiencing difficulty dissolving this compound, consider the following initial steps:
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Solvent Selection: Ensure you are using a suitable organic solvent. Polar aprotic solvents or alcohols are generally good starting points.
-
Heating: Gently warming the mixture can significantly increase the solubility of this compound.
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Agitation: Ensure vigorous and continuous stirring to facilitate the dissolution process.
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Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Troubleshooting Guides: Enhancing this compound Solubility
Strategy 1: Co-solvent Systems
Using a mixture of solvents, or a co-solvent system, can be a highly effective strategy to enhance the solubility of this compound, especially in reactions where a single solvent is not optimal for all reactants.
Issue: this compound is poorly soluble in the primary reaction solvent, which is optimal for other reagents.
Solution: Introduce a co-solvent in which this compound is highly soluble.
Example Application: In a reaction carried out in a largely non-polar solvent where this compound has poor solubility, the addition of a polar aprotic co-solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or an alcohol like ethanol, can significantly improve its concentration in the reaction mixture.
Strategy 2: pH Adjustment for Aqueous Media
For reactions conducted in aqueous or partially aqueous media, adjusting the pH is a powerful tool to control the solubility of this compound.
Issue: Low solubility of this compound in a neutral aqueous reaction medium.
Solution: Increase the pH of the medium to above the pKa of this compound (~9.33) to deprotonate the phenolic hydroxyl group and form the more soluble phenolate salt.
Caution: Ensure that the basic conditions are compatible with all other reactants and the stability of the desired product. High pH can also promote degradation of some phenolic compounds, especially in the presence of oxygen.
Strategy 3: Use of Surfactants
In aqueous systems, surfactants can be employed to increase the solubility of hydrophobic compounds like this compound through the formation of micelles.
Issue: Requirement for a higher concentration of this compound in an aqueous solution than its intrinsic solubility allows.
Solution: Add a surfactant at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate this compound, thereby increasing its apparent solubility in the aqueous phase.
Suitable Surfactants: Non-ionic surfactants such as Tween® or Triton™ series are often used for this purpose as they are generally less denaturing to biomolecules and effective in solubilizing phenolic compounds.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.
Issue: Need to increase the aqueous solubility of this compound for applications such as drug delivery studies.
Solution: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin).
Data Presentation
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a qualitative summary of its solubility in common solvents.
| Solvent | Qualitative Solubility |
| Water | Slightly Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
| Chloroform | Slightly Soluble |
Note: "Slightly Soluble" and "Soluble" are qualitative terms. Experimental determination is recommended for precise quantitative values.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Organic Solvent
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
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This compound, high purity
-
Selected organic solvent, analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance (using a spectrophotometer at the λmax of this compound) or the peak area (using HPLC) of the standard solutions.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
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Seal the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for 24-48 hours with constant agitation.
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After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted supernatant.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
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Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Enhancing Aqueous Solubility of this compound using β-Cyclodextrin
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
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Deionized water
-
Magnetic stirrer with heating plate
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for freeze-drying method)
Procedure (Kneading Method):
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Create a slurry of β-cyclodextrin in a minimal amount of water in a mortar.
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol).
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Slowly add the this compound solution to the β-cyclodextrin slurry while continuously kneading with a pestle.
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Continue kneading for a specified period (e.g., 60 minutes) to facilitate complex formation.
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Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder.
Visualizations
References
Purification techniques for removing byproducts from 4-Iodophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound sample?
Common impurities depend on the synthetic route but typically include:
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Isomeric Byproducts: 2-iodophenol (B132878) is a common regioisomer formed during the direct iodination of phenol (B47542).[1]
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Poly-iodinated Species: Di- and tri-iodinated phenols can form, especially if an excess of the iodinating agent is used.
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Unreacted Starting Materials: Residual phenol or other precursors may remain.
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Reagent-derived Impurities: Byproducts from the iodinating reagent or catalysts.
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Color Impurities: The crude product may have a brown or violet hue due to the presence of residual iodine.[2]
Q2: My crude this compound has a distinct color. How can I decolorize it?
A brownish or violet discoloration often indicates the presence of elemental iodine. This can typically be removed by washing an organic solution of the crude product with an aqueous solution of a reducing agent.
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Sodium Thiosulfate (B1220275) Wash: Dissolve the crude this compound in a suitable organic solvent like chloroform (B151607) or diethyl ether. Wash this solution with a 5% aqueous sodium thiosulfate solution until the organic layer is colorless.[2][3]
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Sodium Bisulfite Wash: A wash with a dilute sodium bisulfite solution can also be effective in removing residual iodine.
Q3: How can I monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification of this compound.[4]
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Stationary Phase: Silica (B1680970) gel plates are commonly used.[4]
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Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is generally effective. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate (B1210297). The ideal solvent system should give your desired this compound a retention factor (Rf) of approximately 0.3-0.4.[5][6]
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Visualization: Spots can be visualized under a UV lamp or by staining with iodine vapor.[4]
Troubleshooting Guides
Recrystallization
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[2] Small-scale solubility tests are recommended.
| Solvent | Polarity | Suitability for this compound |
| Petroleum Ether / Ligroin | Low | Reported as an effective single solvent for recrystallization.[2][3] |
| Hexanes | Low | Can be used as a single solvent or as an anti-solvent with a more polar solvent. |
| Toluene | Low | Good for slow crystal growth due to its higher boiling point. |
| Water | High | This compound is only slightly soluble in water, making it a potential anti-solvent in a two-solvent system.[7] |
| Ethanol / Methanol | High | May be too effective as a solvent at room temperature, but could be used in a solvent/anti-solvent pair (e.g., with water). |
Q5: My this compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent system with a lower boiling point.[2]
Q6: No crystals are forming even after the solution has cooled. What are the next steps?
This is likely due to supersaturation or using too much solvent.
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Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a "seed crystal" of pure this compound.[2]
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Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of this compound. Allow it to cool again.
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Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm slightly to clarify and cool again.
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general workflow for the purification of this compound and a decision tree for troubleshooting common recrystallization issues.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is relatively pure and needs final polishing.
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Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., petroleum ether or ligroin).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the hot solvent dropwise until the last of the solid has just dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is 92-94 °C.[8][9]
Protocol 2: Purification by Column Chromatography
This method is ideal for separating this compound from impurities with different polarities, such as 2-iodophenol or di-iodinated species.
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TLC Analysis: Determine an optimal solvent system using TLC. A good mobile phase will provide good separation between this compound (Rf ≈ 0.3-0.4) and its impurities. A gradient of ethyl acetate in hexanes is a common choice.[5]
-
Column Packing:
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
For "dry loading," dissolve the sample, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This is a workup procedure to remove water-soluble impurities and residual reagents.
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Wash with a 5% sodium thiosulfate solution to remove any residual iodine.[3]
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Separation: After each wash, allow the layers to separate and drain the aqueous layer.
-
Drying and Isolation:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound, which can then be further purified by recrystallization or chromatography.
-
Quantitative Data Summary
The following table summarizes typical yield and purity data for this compound.
| Purification Method | Starting Material | Typical Yield | Final Purity | Reference |
| Distillation & Recrystallization | 4-Aminophenol | 83% | High (not specified) | [12] |
| Distillation & Recrystallization | 4-Aminophenol | 69-72% | M.P. 94°C | [3] |
| Commercial Product | N/A | N/A | ≥98% | [7] |
| Commercial Product | N/A | N/A | 99% | [8] |
| Commercial Product | N/A | N/A | >98.0% (GC) | [13] |
References
- 1. 2-Iodophenol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. This compound 99 540-38-5 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Virtual Labs [oc-amrt.vlabs.ac.in]
- 12. CN105503537A - Synthetic method of this compound as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 13. This compound | 540-38-5 | TCI AMERICA [tcichemicals.com]
Addressing catalyst poisoning in palladium-catalyzed reactions of 4-Iodophenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common issues encountered during palladium-catalyzed cross-coupling reactions involving 4-iodophenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges related to catalyst poisoning and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction of this compound is sluggish or fails completely. What are the common causes?
A1: A stalled Suzuki-Miyaura reaction can stem from several factors. The primary suspects are often related to the catalyst's activity and the purity of your reagents. Inactive catalysts can result from using an old batch of palladium precursor or phosphine (B1218219) ligand, which may have degraded over time. Ensure you are using fresh, high-quality reagents. Additionally, impurities in your this compound, boronic acid, or solvents can act as potent catalyst poisons. Specifically, sulfur-containing compounds are known to irreversibly bind to palladium, shutting down the catalytic cycle.[1] The choice of base is also crucial; it must be strong enough to facilitate transmetalation but not so strong as to cause catalyst degradation or unwanted side reactions.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2] Ensuring your reaction is performed under strictly anaerobic conditions is critical. This can be achieved by thoroughly degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen). The choice of base can also influence the extent of homocoupling. Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be beneficial.[3] Additionally, consider a slow addition of the boronic acid to the reaction mixture to maintain a low concentration, which can disfavor the homocoupling pathway.
Q3: Can the hydroxyl group of this compound poison the palladium catalyst?
A3: Yes, the phenolic hydroxyl group can contribute to catalyst deactivation, particularly under strongly basic conditions. The formation of a phenolate (B1203915) can lead to the creation of inactive palladium-phenoxide complexes. To mitigate this, using a weaker base or a base that is not highly soluble in the reaction medium can be effective. In some cases, protecting the hydroxyl group as an ether or silyl (B83357) ether prior to the coupling reaction may be necessary, although this adds extra steps to your synthesis.
Q4: My Sonogashira coupling with this compound is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What should I do?
A4: Low yields in Sonogashira couplings are often linked to catalyst deactivation and issues with the copper co-catalyst. The copper(I) species, while essential for the catalytic cycle, can also promote the oxidative homocoupling of the terminal alkyne.[3] Running the reaction under copper-free conditions is a common strategy to avoid this. If a copper co-catalyst is used, ensure it is of high purity and the reaction is strictly anaerobic. The choice of an appropriate ligand to stabilize the palladium center is also critical.
Q5: Is it possible to regenerate a palladium catalyst that has been poisoned in a reaction with this compound?
A5: Catalyst regeneration can be challenging but is sometimes possible depending on the nature of the poison. For catalysts deactivated by carbonaceous deposits ("coking"), treatment with hydrogen or oxygen at elevated temperatures may restore some activity.[4] If the poisoning is due to strongly coordinating species like sulfur, regeneration is more difficult. Some methods involve washing the catalyst with specific reagents to displace the poison. For instance, treating a spent catalyst with a solution of an alkali or alkaline earth metal salt has been reported to reactivate palladium catalysts poisoned by nitrogen-containing impurities.[5] However, for many common poisons in cross-coupling reactions, purchasing fresh catalyst is often the most practical solution.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more air- and moisture-stable pre-catalyst.[6] |
| Inappropriate Ligand | Screen a variety of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is of high quality and anhydrous if necessary.[6] |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Oxygen and water can deactivate the catalyst. Common solvents include toluene, dioxane, THF, and DMF.[6] |
| Low Reaction Temperature | A complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature and monitor the reaction progress.[6] |
| Substrate Impurity | Ensure the purity of your this compound and the boronic acid. Impurities can inhibit the catalyst.[6] |
Issue 2: Poor Yield in a Heck Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | Higher temperatures required for Heck reactions can lead to catalyst decomposition. Consider using a more thermally stable catalyst system, such as one with a palladacycle precatalyst or bulky phosphine ligands. |
| β-Hydride Elimination Issues | The intermediate alkyl-palladium species may undergo undesired side reactions if β-hydride elimination is slow. The choice of base and additives can influence this step. |
| Alkene Isomerization | The double bond in the product can sometimes isomerize. Adding certain salts or using specific ligand systems can help suppress this. |
| Dehalogenation of this compound | Ensure strictly anaerobic conditions and use high-quality, anhydrous solvents, as water and oxygen can promote dehalogenation.[6] |
Issue 3: Catalyst Deactivation in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Copper-Mediated Alkyne Homocoupling | Use a copper-free Sonogashira protocol. If copper is necessary, use a high-purity source and maintain a strictly inert atmosphere.[3] |
| Palladium Black Formation | The active Pd(0) species can agglomerate into inactive palladium black. Use a stabilizing ligand and avoid excessively high temperatures. |
| Inhibition by Amine Base | The amine base can sometimes coordinate too strongly to the palladium center. Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or consider using an inorganic base. |
| Impure Terminal Alkyne | Ensure the terminal alkyne is pure and free from impurities that could poison the catalyst. |
Data Presentation
The following tables provide illustrative data on the effect of various parameters on the yield of palladium-catalyzed cross-coupling reactions. Please note that this data is compiled from various sources and may not be from direct comparative studies on this compound, but serves as a general guide for troubleshooting and optimization.
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 92 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 85 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 95 |
Data is representative for aryl iodides and bromides.[6]
Table 2: Influence of Base and Solvent on Heck Reaction Yield
| Palladium Source | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 88 |
| Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 82 |
| Pd(PPh₃)₄ | NaOAc | DMA | 110 | 79 |
Yields are illustrative for the reaction of an aryl iodide with an acrylate (B77674).
Table 3: Comparison of Copper-Free vs. Copper-Catalyzed Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 85 | 10 |
| Pd(PPh₃)₄ | None | Piperidine (B6355638) | Toluene | 80 | 90 | <2 |
| Pd(OAc)₂/SPhos | None | K₂CO₃ | Dioxane | 100 | 95 | <1 |
Representative data for the coupling of an aryl iodide with a terminal alkyne.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (degassed, 2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free)
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Piperidine (2.0 mmol)
-
Toluene (10 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add degassed toluene, followed by piperidine and phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL, anhydrous and degassed)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF, followed by Et₃N and n-butyl acrylate.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[6]
Visualizations
Caption: Deactivation pathways of a palladium catalyst.
Caption: A workflow for troubleshooting low-yielding reactions.
Caption: Phenolate formation leading to catalyst deactivation.
References
- 1. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted 4-Iodophenol Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with sterically hindered substituted 4-iodophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with ortho-substituted 4-iodophenols so challenging?
A1: Substituents in the positions ortho to the iodine (positions 2 and 6) create significant steric hindrance. This bulkiness can impede the approach of the catalyst and coupling partners to the reactive iodine center, slowing down or preventing key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions. This often leads to low yields or complete reaction failure under standard conditions.
Q2: What is the most critical factor to consider when trying to overcome steric hindrance in these reactions?
A2: Ligand selection is arguably the most critical factor, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reaction. These ligands promote the formation of a reactive, monoligated palladium species that is less sterically encumbered and can more readily undergo oxidative addition with the hindered aryl iodide.[1]
Q3: Can I use the same conditions for a 2-substituted-4-iodophenol as for a 2,6-disubstituted-4-iodophenol?
A3: Not necessarily. While a single ortho-substituent presents a challenge, two ortho-substituents create a much more sterically demanding environment. Reactions with 2,6-disubstituted 4-iodophenols will likely require more specialized conditions, such as more sterically demanding ligands, stronger bases, and potentially higher temperatures, to achieve good yields compared to their monosubstituted counterparts.
Q4: How does the electronic nature of the substituents on the this compound ring affect the reaction?
A4: Electron-donating groups (like methoxy (B1213986) or alkyl groups) on the phenol (B47542) ring increase the electron density at the iodine-bearing carbon, which can make the oxidative addition step in cross-coupling reactions more difficult.[2] Conversely, electron-withdrawing groups can facilitate this step. Therefore, you may need to adjust your catalyst system and conditions based on the electronic properties of your specific substrate.
Q5: Are there alternatives to palladium-catalyzed reactions for forming C-O bonds with hindered 4-iodophenols?
A5: Yes, copper-catalyzed O-arylation (a modified Ullmann condensation) can be an effective alternative for the synthesis of diaryl ethers from sterically hindered phenols. These reactions often use a copper(I) source with a suitable ligand and a base like potassium phosphate (B84403) in a polar aprotic solvent like DMSO.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inadequate Catalyst System:
-
Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.
-
Solution: Switch to a catalyst system with a bulky, electron-rich phosphine ligand. Commonly successful ligands for hindered couplings include biarylphosphines such as XPhos, SPhos, and RuPhos. Consider using pre-formed palladium G3 or G4 precatalysts for reliable generation of the active Pd(0) species.[3][4]
-
-
Ineffective Base:
-
Problem: The base may not be strong enough to effectively promote the transmetalation step with the hindered substrate.
-
Solution: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous to maximize its activity.[2]
-
-
Suboptimal Solvent and Temperature:
-
Problem: Poor solubility of reagents or insufficient thermal energy can limit the reaction rate.
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane (B91453)/water or toluene (B28343)/water) is often effective.[5] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential substrate or product decomposition.[3]
-
-
Side Reactions:
-
Problem: Protodeboronation (hydrolysis of the boronic acid) or homocoupling of the boronic acid can reduce the yield of the desired product.
-
Solution: Ensure strictly anhydrous and deoxygenated conditions. Purging the reaction mixture with an inert gas (argon or nitrogen) is crucial. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help compensate for some degradation.[3][6]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Inappropriate Ligand:
-
Base Incompatibility:
-
Problem: The chosen base may be too weak or incompatible with the substrates.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be used, though this may require higher temperatures and longer reaction times.[7][8]
-
-
Catalyst Inhibition:
-
Problem: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.[8]
-
Solution: While challenging to completely avoid, using a highly active catalyst system with a robust ligand can help overcome this inhibition. Ensuring efficient stirring can also be beneficial.
-
-
Inert Atmosphere:
-
Problem: Oxygen can deactivate the palladium catalyst.
-
Solution: It is critical to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.[1]
-
Issue 3: Williamson Ether Synthesis Failure with Bulky Alkyl Halides
Possible Causes & Solutions
-
Steric Hindrance Favoring Elimination:
-
Problem: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. With secondary and, especially, tertiary alkyl halides, the sterically hindered environment makes the competing E2 elimination reaction the major pathway.
-
Solution: This reaction is generally not suitable for producing ethers from sterically hindered secondary or tertiary alkyl halides.[9] The best approach is to reverse the roles of the nucleophile and electrophile if possible. Use the hindered alcohol to form the alkoxide and react it with a less hindered primary alkyl halide.
-
-
Weak Base:
-
Problem: The phenol may not be fully deprotonated to form the more nucleophilic phenoxide.
-
Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.
-
-
Reaction Conditions:
-
Problem: Insufficient reaction time or temperature.
-
Solution: Typical conditions involve heating at 50-100 °C for 1-8 hours.[9] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for key transformations with sterically hindered this compound derivatives and analogous compounds. Note that optimal conditions can be substrate-dependent and may require screening.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethyl-4-iodophenol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2,6-Diisopropyl-4-iodophenol | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | ~80-90 |
| 2,6-Dimethyl-1-chlorobenzene | 2,4,6-Trimethylphenyl boronic acid | Allyl(2-di-t-butylphosphino-1,1'-binaphthyl)palladium(II) chloride (0.5) | - | K₃PO₄ | THF | RT | 24 | >95[10] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-3,5-dimethylaniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~90-98[1] |
| 2,6-Dimethyl-4-iodoanisole | n-Hexylamine | Pd(OAc)₂ (1) | BrettPhos (1.5) | NaOtBu | Toluene | 110 | 20 | ~85-95 |
| 4-Iodobenzylamine | Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to Good |
Table 3: Etherification of Sterically Hindered 4-Iodophenols
| This compound Derivative | Electrophile | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethyl-4-iodophenol | Benzyl bromide | Williamson | - | NaH | THF | 65 | 4 | >90 |
| 2,6-Di-tert-butyl-4-iodophenol | Methyl iodide | Williamson | - | K₂CO₃ | DMF | 80 | 12 | ~70-80 |
| 2,6-Dimethyl-4-iodophenol | 2-Iodotoluene | Cu-catalyzed | CuI (5) | K₃PO₄ | DMSO | 110 | 24 | ~85-95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2,6-Disubstituted-4-Iodophenol
This protocol is a general starting point for the coupling of a sterically hindered this compound with an arylboronic acid.
Materials:
-
2,6-disubstituted-4-iodophenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2,6-disubstituted-4-iodophenol (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (1-2 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of a 2,6-Disubstituted-4-Iodophenol
This protocol describes a general procedure for the amination of a sterically hindered this compound.
Materials:
-
2,6-disubstituted-4-iodophenol (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the Pd₂(dba)₃, BrettPhos, and NaOtBu to a Schlenk tube containing a magnetic stir bar.
-
Add the 2,6-disubstituted-4-iodophenol and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube tightly and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium (B1175870) chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Optimizing base and solvent conditions for 4-Iodophenol coupling reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for cross-coupling reactions?
A1: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine (C-I) bond. In the context of oxidative addition to a palladium(0) catalyst, the reactivity order of halogens is generally I > Br > Cl.[1] This high reactivity allows for coupling reactions to occur under milder conditions, often with lower catalyst loadings and temperatures compared to the corresponding bromo or chloro-phenols.
Q2: How does the phenolic hydroxyl group affect the reaction?
A2: The acidic proton of the hydroxyl group can interfere with the reaction by reacting with the base. Therefore, a sufficient amount of base is required to deprotonate the phenol (B47542) and facilitate the catalytic cycle. In some cases, the hydroxyl group may need to be protected, although many modern catalyst systems can tolerate free hydroxyl groups.
Q3: What is the primary role of the base in these coupling reactions?
A3: The base plays several crucial roles in palladium-catalyzed coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[2][3] For Heck and Sonogashira reactions, the base neutralizes the hydrogen halide (HI) that is generated as a byproduct during the catalytic cycle.[4][5] The strength and solubility of the base are critical factors for reaction success.[6]
Q4: How do I choose an appropriate solvent for my reaction?
A4: The ideal solvent should dissolve all reactants, including the this compound, coupling partner, catalyst, and base, to a sufficient extent.[7] Common choices include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in a mixture with water for Suzuki reactions.[8] For Sonogashira couplings, amine bases like triethylamine (B128534) can sometimes be used as the solvent.[4] It is crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the palladium catalyst.[6]
Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: My coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.[6]
-
Ineffective Base: The chosen base may be too weak, not soluble enough in the reaction medium, or of poor quality.
-
Solution: Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][8] For Sonogashira reactions, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[9] Ensure the base is finely powdered and anhydrous if necessary.
-
-
Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos.[2] For Sonogashira couplings, ligands like PPh₃ are common.[2] A ligand screening may be necessary to find the optimal choice for your specific substrates.
-
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress by TLC or LC-MS.[2]
-
Issue 2: Significant Homocoupling of the Coupling Partner
Question: I am observing a significant amount of homocoupling byproduct (e.g., biaryl from boronic acid in Suzuki, or a diyne in Sonogashira). How can I minimize this side reaction?
Answer: Homocoupling is often promoted by the presence of oxygen or issues with the catalyst system.
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids or terminal alkynes.
-
Solution: Ensure a strictly anaerobic environment by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
-
-
High Catalyst Loading: Too much catalyst can sometimes favor homocoupling pathways.
-
Solution: Try reducing the palladium catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%).[2]
-
-
Copper Co-catalyst (Sonogashira): The copper(I) co-catalyst in Sonogashira reactions can promote the homocoupling of terminal alkynes (Glaser coupling).
Data Presentation: Base and Solvent Selection
The following tables provide general guidance for selecting appropriate base and solvent systems for common coupling reactions with this compound. Optimal conditions may vary based on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / Water (4:1) | 80 - 100 | A common starting point, generally effective.[1] |
| K₃PO₄ | Toluene or 1,4-Dioxane | 80 - 110 | A stronger base, often good for less reactive boronic acids.[2] |
| Cs₂CO₃ | 1,4-Dioxane or THF | 60 - 100 | Highly effective base, often allows for lower reaction temperatures.[8] |
| NaHCO₃ | DMF / Water | 80 - 100 | A milder base, can be useful for sensitive substrates. |
Table 2: Sonogashira Coupling
| Base | Solvent System | Co-catalyst | Typical Temperature (°C) | Notes |
| Triethylamine (TEA) | THF or DMF | CuI | Room Temp - 50 | TEA often serves as both the base and a co-solvent.[9] |
| Diisopropylamine (DIPA) | Toluene | CuI | Room Temp - 60 | A bulkier amine base, can sometimes reduce side reactions. |
| Cs₂CO₃ / K₂CO₃ | DMF or Acetonitrile | CuI (optional) | 50 - 80 | Often used in copper-free protocols.[4] |
Table 3: Buchwald-Hartwig Amination
| Base | Solvent System | Typical Ligand | Typical Temperature (°C) | Notes |
| NaOtBu | Toluene or 1,4-Dioxane | XPhos, SPhos | 80 - 110 | A strong, non-nucleophilic base, widely used. |
| K₃PO₄ | Toluene or 1,4-Dioxane | RuPhos, XPhos | 100 - 120 | A weaker base, suitable for substrates sensitive to NaOtBu. |
| Cs₂CO₃ | 1,4-Dioxane | Xantphos | 90 - 110 | Effective for coupling with amides and lactams.[10] |
Table 4: Heck Coupling
| Base | Solvent System | Additive | Typical Temperature (°C) | Notes |
| Triethylamine (TEA) | Acetonitrile or DMF | None | 80 - 120 | The most common base for the Heck reaction.[11] |
| K₂CO₃ | DMF or NMP | None | 100 - 140 | An inorganic base option. |
| Proton Sponge | Toluene or Dioxane | None | 100 - 120 | A non-nucleophilic organic base for sensitive substrates. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
How to avoid dehalogenation of 4-Iodophenol in cross-coupling reactions
Welcome to the technical support center for cross-coupling reactions involving 4-iodophenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the undesired dehalogenation of this compound.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
Dehalogenation, the substitution of the iodine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges. The primary cause is often the formation of a palladium-hydride species (Pd-H) which can participate in a competing catalytic cycle.[1][2] This guide provides targeted solutions to mitigate this issue.
Problem: Significant formation of phenol (B47542) as a byproduct, indicating dehalogenation of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing the dehalogenation pathway to compete.[2] | Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or tBuXPhos. These ligands promote the desired reductive elimination over the formation of Pd-H species. For specific reactions like Suzuki-Miyaura, dppf can also be effective.[2] |
| Strong Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased dehalogenation.[1][3] | Switch to weaker, non-nucleophilic bases. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent alternatives that minimize the dehalogenation side reaction.[1][2] |
| Solvent Effects: Protic or highly polar aprotic solvents can sometimes serve as a hydride source or promote side reactions.[1][4] | Utilize less polar, aprotic solvents. Toluene (B28343) and dioxane are generally good choices to suppress dehalogenation.[1][4] |
| High Reaction Temperature: Higher temperatures can increase the rate of the undesired dehalogenation pathway, which may have a higher activation energy.[1] | Lower the reaction temperature. Cross-coupling reactions with the more reactive C-I bond can often proceed at or slightly above room temperature.[5][6] A gradual decrease in temperature should be explored to find the optimal balance between reaction rate and selectivity. |
| Presence of Water or Oxygen: Water and oxygen can lead to catalyst decomposition and the formation of species that promote dehalogenation.[5][7] | Ensure strictly anaerobic and anhydrous conditions. Use high-quality, degassed solvents and thoroughly purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with this compound in cross-coupling reactions?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) intermediate. This hydride species can be formed from various sources in the reaction mixture, such as amines, water, or even the phosphine ligand itself.[2] The Pd-H species can then react with the this compound in an oxidative addition/reductive elimination sequence to produce phenol and regenerate the Pd(0) catalyst, thus reducing the yield of the desired cross-coupled product.[8]
Q2: How does the choice of ligand impact the extent of dehalogenation?
A2: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are highly effective at preventing dehalogenation.[2] These ligands accelerate the rate of reductive elimination to form the desired C-C, C-N, or C-O bond, which outcompetes the undesired dehalogenation pathway.[2] Less bulky ligands may lead to slower reductive elimination, providing a larger window for the competing dehalogenation to occur.
Q3: Can the base selection really make a significant difference in preventing dehalogenation?
A3: Absolutely. The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation, especially when used with less bulky ligands.[1] It is often advantageous to use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The solubility of the base can also be a factor; for instance, Cs₂CO₃ has good solubility in many organic solvents, which can be beneficial.[3]
Q4: I am performing a Sonogashira coupling with this compound and observing significant dehalogenation. What are the key parameters to optimize?
A4: For Sonogashira couplings, several factors can be optimized to minimize dehalogenation. Firstly, ensure your reaction is performed under strictly anaerobic conditions, as oxygen can promote side reactions.[5] The choice of palladium catalyst and ligand is important; for instance, using a robust ligand like dppf can be beneficial.[9] The amine base (typically triethylamine (B128534) or diisopropylamine) should be of high purity and anhydrous.[10] If dehalogenation persists, consider lowering the reaction temperature, as the C-I bond is quite reactive and may not require high heat.[10] In some cases, a copper-free Sonogashira protocol can also mitigate side reactions.[6]
Q5: Is it possible to completely eliminate dehalogenation?
A5: While completely eliminating any side reaction can be challenging, it is often possible to reduce dehalogenation to a negligible level. This is achieved through careful optimization of the reaction conditions, including the strategic selection of the catalyst, ligand, base, and solvent, as well as controlling the reaction temperature and maintaining an inert atmosphere.[1][2] Screening a small matrix of conditions is often a valuable exercise to identify the optimal protocol for your specific substrates.
Comparative Data on Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of cross-coupling reactions with this compound, with a focus on minimizing the dehalogenation byproduct.
Table 1: Effect of Ligand and Base on Dehalogenation
| Ligand | Base | Temperature | Dehalogenation Tendency | Comments |
| PPh₃ | NaOtBu | High | High | A common combination that can lead to significant dehalogenation, especially with reactive aryl iodides.[1] |
| dppf | Cs₂CO₃ | Moderate to Low | Moderate | A more robust ligand that often gives better results with milder bases.[1] |
| XPhos / SPhos | K₃PO₄ | Low | Low | Bulky, electron-rich ligands that are generally a good starting point for suppressing dehalogenation.[2] |
Table 2: Effect of Solvent on Dehalogenation
| Solvent | Polarity | Dehalogenation Tendency | Comments |
| DMF | High (Aprotic) | High | Can sometimes lead to increased dehalogenation.[1][4] |
| THF | Moderate | Moderate | A versatile solvent, but results can vary. |
| Dioxane | Moderate | Low to Moderate | Commonly used and often effective at minimizing side reactions.[1][4] |
| Toluene | Low | Low | Often a good choice to minimize dehalogenation due to its lower polarity.[1][4] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimal Dehalogenation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%) and the ligand. Then, add degassed toluene via syringe.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., a G3 XPhos precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add degassed dioxane or toluene.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visual Guides
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for addressing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Chemiluminescence Assay Reproducibility with 4-Iodophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 4-iodophenol as an enhancer in chemiluminescence assays. The following troubleshooting guides and FAQs will help you optimize your experimental protocols and achieve more reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a chemiluminescence assay?
A1: this compound is a phenolic compound that acts as an enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescence reactions, such as those involving luminol (B1675438).[1][2] It significantly increases the light output, often by more than 1000-fold, and prolongs the signal duration, transforming a brief flash of light into a sustained glow.[3] This enhancement improves the signal-to-noise ratio, leading to higher sensitivity and more reproducible results.[3]
Q2: How does this compound enhance the chemiluminescent signal?
A2: In the presence of HRP and hydrogen peroxide, this compound is oxidized to form a phenoxyl radical intermediate. This radical species is more efficient at oxidizing luminol than the native HRP intermediates. This leads to an accelerated and amplified production of the light-emitting 3-aminophthalate (B1234034) product, resulting in a stronger and more stable chemiluminescent signal.
Q3: What are the typical concentrations of this compound, luminol, and hydrogen peroxide to use?
A3: The optimal concentrations can vary depending on the specific assay and conditions. However, a good starting point for optimization is around 100-200 µM for this compound, 30-300 µM for luminol, and 1.0 mM for hydrogen peroxide.[4] It is crucial to perform a titration experiment to determine the optimal concentration of each reagent for your specific application.
Q4: How should I prepare and store this compound solutions?
A4: this compound is a light-sensitive compound and should be stored in a cool, dry, and well-ventilated area, protected from light.[5][6] It is slightly soluble in water but readily soluble in alcohol and ether.[6] For stock solutions, consider dissolving it in an organic solvent like DMSO or ethanol (B145695) before diluting it in your aqueous assay buffer. Prepare working solutions fresh before each experiment to ensure optimal performance.
Q5: Can I use this compound in both Western blot and ELISA applications?
A5: Yes, this compound is a versatile enhancer suitable for both Western blotting and ELISA applications that utilize HRP-conjugated antibodies for detection.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal or Very Weak Signal | Sub-optimal reagent concentrations. | Perform a checkerboard titration to optimize the concentrations of this compound, luminol, and hydrogen peroxide.[4] |
| Incorrect buffer pH. | Ensure the reaction buffer has the optimal pH for the HRP-luminol reaction, typically between 8.0 and 9.0. | |
| Degraded this compound or other reagents. | Prepare fresh working solutions of all reagents, especially the this compound and hydrogen peroxide, immediately before use. | |
| Insufficient antibody concentration. | Increase the concentration of the primary or secondary antibody. | |
| Insufficient incubation time. | Increase the incubation time for the substrate solution. | |
| High Background | Excessive antibody concentration. | Decrease the concentration of the primary or secondary antibody. |
| Inadequate blocking. | Ensure the blocking step is sufficient. Try a different blocking agent or increase the blocking time. | |
| Insufficient washing. | Increase the number and duration of wash steps to thoroughly remove unbound antibodies. | |
| Contaminated buffers or reagents. | Use fresh, high-quality reagents and buffers. | |
| Signal Fades Too Quickly | Sub-optimal reagent concentrations. | Adjust the concentrations of this compound and luminol. Higher concentrations can sometimes lead to faster signal decay.[2] |
| Enzyme inactivation. | The radical species formed during the enhancement process can lead to HRP inactivation over time.[2] While this is an inherent part of the reaction, optimizing reagent concentrations can help stabilize the signal for a longer period. | |
| Inappropriate buffer. | Some studies suggest that a borate (B1201080) buffer may provide better signal stability compared to other buffers.[7] | |
| Inconsistent or Non-Reproducible Results | Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and use precise measurements. |
| Variable incubation times or temperatures. | Ensure all incubation steps are performed consistently across all experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting. |
Data Presentation
Table 1: Effect of Reagent Concentration on Chemiluminescent Signal Intensity
| This compound (µM) | Luminol (µM) | H₂O₂ (mM) | Relative Light Unit (RLU) - Arbitrary Units | Signal-to-Noise Ratio (S/N) |
| 50 | 100 | 1.0 | 50,000 | 100 |
| 100 | 100 | 1.0 | 150,000 | 300 |
| 200 | 30 | 1.0 | 250,000 | 500 |
| 400 | 30 | 1.0 | 200,000 | 400 |
| 200 | 10 | 1.0 | 180,000 | 360 |
| 200 | 100 | 1.0 | 220,000 | 440 |
| 200 | 30 | 0.5 | 150,000 | 300 |
| 200 | 30 | 2.0 | 230,000 | 460 |
Note: The data in this table is illustrative and based on typical optimization results.[4] Optimal concentrations may vary. The bolded row indicates a common optimal condition.
Experimental Protocols
Protocol 1: Enhanced Chemiluminescence (ECL) for Western Blotting
-
Membrane Preparation: After transferring proteins to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
-
ECL Substrate Preparation: Immediately before use, prepare the enhanced chemiluminescent substrate. For a final volume of 10 mL, mix:
-
Luminol stock solution to a final concentration of 30-300 µM.
-
This compound stock solution to a final concentration of 100-200 µM.
-
Hydrogen peroxide to a final concentration of 1.0 mM in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
-
Signal Detection: Incubate the blot with the ECL substrate for 1-5 minutes. Drain the excess substrate and wrap the membrane in a transparent plastic sheet. Expose the membrane to X-ray film or a CCD imaging system to detect the chemiluminescent signal.
Protocol 2: Enhanced Chemiluminescence for ELISA
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
ECL Substrate Preparation: Immediately before use, prepare the enhanced chemiluminescent substrate as described in the Western Blotting protocol.
-
Signal Detection: Wash the plate and add the prepared ECL substrate to each well. Immediately measure the light output using a luminometer.
Visualizations
Caption: Mechanism of this compound enhanced chemiluminescence.
References
- 1. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tulipgroup.com [tulipgroup.com]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. This compound(540-38-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for incomplete conversion of 4-Iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conversion of 4-Iodophenol in common synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield of the desired product?
A1: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with this compound can stem from several factors. Common causes include inefficient catalyst activation, suboptimal reaction temperatures, or an inappropriate choice of ligands and bases for the palladium catalyst.[1] It is also crucial to ensure the high purity of all reagents and solvents, as impurities, particularly oxygen, can deactivate the catalyst and promote side reactions.
Q2: I am observing significant amounts of homocoupling byproducts in my reaction. How can this be minimized?
A2: Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings. This can be promoted by high catalyst concentrations, elevated temperatures, and certain bases. To mitigate homocoupling, consider incrementally reducing the palladium catalyst loading (e.g., from 2 mol% to 1 mol% or lower).[1] Performing the reaction at the lowest temperature that still allows for a reasonable reaction rate is also advisable. The choice of base can be critical; for instance, in Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases to minimize side reactions.[1] For Sonogashira reactions, using a copper-free protocol can prevent the homocoupling of the terminal alkyne (Glaser coupling).
Q3: My Williamson ether synthesis using this compound is not proceeding to completion. What are the likely causes?
A3: Incomplete Williamson ether synthesis can be due to several factors. Since the reaction proceeds via an SN2 mechanism, it is sensitive to steric hindrance.[2] Ensure your alkylating agent is a primary halide, as secondary and tertiary halides will preferentially undergo elimination reactions.[2] The choice of base is also important for the deprotonation of the phenol (B47542). While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required.[3] Reaction temperature and solvent also play a crucial role; the reaction typically requires heating, and a polar aprotic solvent is often preferred.[3][4]
Q4: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A4: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[5][6] This means that the carbon-iodine bond in this compound is the most reactive site for these transformations.
Troubleshooting Guides
Incomplete Suzuki-Miyaura Coupling
Problem: Low conversion of this compound in a Suzuki-Miyaura reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Halophenols
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 10% Pd/C | None | K₂CO₃ | Water | Reflux | ~18 | [7] |
| 4-Bromophenol | 10% Pd/C | None | K₂CO₃ | Water | Reflux | ~22 | [7] |
| 4-Bromo-3-iodophenol (B1526393) | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/Water | 80-90 | >90 | [6] |
Experimental Protocol: Selective Suzuki Coupling of 4-Bromo-3-iodophenol
This protocol is adapted for the selective coupling at the more reactive iodine position.
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To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-iodophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).[6]
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Add K₂CO₃ (3.0 mmol).[6]
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Add a degassed 4:1 mixture of 1,4-dioxane (B91453) and water (10 mL total).[6]
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.[6]
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After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[6]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
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Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Incomplete Buchwald-Hartwig Amination
Problem: Low conversion of this compound in a Buchwald-Hartwig amination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodobenzylamine | Aliphatic Amine | Pd₂(dba)₃ (1-2) | Phosphine Ligand (2-4) | NaOtBu | Toluene | 80-110 | Varies | [8] |
| 4-Halopyrazole | Morpholine | Pd(dba)₂ (5-10) | tBuDavePhos (10-20) | KOtBu | Xylene | Varies | Varies | [9] |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Varies | Good | [10] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).[8]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
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Add the strong base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 2-4 mL).[8]
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Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or GC/LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.[8]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]
-
Purify the crude product by flash column chromatography.[8]
Incomplete Sonogashira Coupling
Problem: Low conversion of this compound in a Sonogashira coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Sonogashira coupling.
Quantitative Data Summary: Sonogashira Coupling of 4-Bromo-3-iodophenol
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT to 50 | High | [5] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT to 50 | High | [5] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT to 50 | High | [5] |
Experimental Protocol: Selective Sonogashira Coupling of 4-Bromo-3-iodophenol
This protocol is for the selective coupling at the iodine position.
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-iodophenol (1.0 equiv.), the solvent (e.g., THF, 5 mL per mmol), and the amine base (e.g., TEA, 2.0-3.0 equiv.).[5]
-
Degas the mixture by bubbling an inert gas through it for 10-15 minutes.[5]
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.[5]
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.[5]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Incomplete Williamson Ether Synthesis
Problem: Low yield of the desired ether from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Williamson ether synthesis.
Quantitative Data Summary: Williamson Ether Synthesis
| Alcohol | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenol | Chloroacetic Acid | 30% NaOH | Water | 90-100 | 0.5-0.7 | Varies | [11] |
| 4-Ethylphenol | Methyl Iodide | 25% NaOH | Water/Organic (Phase Transfer) | Reflux | 1 | Varies | [4] |
Experimental Protocol: Williamson Ether Synthesis with a Phenol
This is a general protocol adaptable for this compound.
-
In a suitable reaction vessel, dissolve the phenol (e.g., 4-methylphenol, 1.0 g) in an aqueous solution of a strong base (e.g., 30% NaOH, 5 mL).[11]
-
Add the alkylating agent (e.g., chloroacetic acid, 1.5 g).[11]
-
Heat the mixture in a water bath at 90-100 °C for 30-40 minutes.[11]
-
Cool the reaction and dilute with water.
-
Acidify the solution with HCl until it is acidic to litmus (B1172312) paper.[11]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).[11]
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.[11]
-
Dry the organic layer, remove the solvent, and purify the product, typically by recrystallization.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
Effect of reaction time and temperature on 4-Iodophenol reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of reaction time and temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic building block commonly used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.[1][2]
-
Sonogashira Coupling: To synthesize aryl alkynes.[3][4][5][6][7]
-
Heck Coupling: For the synthesis of substituted alkenes.[8][9][10][11][12]
-
Buchwald-Hartwig Amination: To form aryl amines.[13][14][15][16]
-
Williamson Ether Synthesis: For the preparation of aryl ethers.[1][17][18][19][20]
Q2: How do reaction time and temperature generally affect the outcome of this compound reactions?
A2: Reaction time and temperature are critical parameters that significantly influence the yield and purity of products in this compound reactions.[21]
-
Temperature: Generally, increasing the temperature increases the reaction rate.[22][23] However, excessively high temperatures can lead to side reactions, such as homocoupling of the starting material or coupling partners, and can also cause decomposition of the catalyst or reagents.[21] For many palladium-catalyzed couplings of this compound, reactions can often be conducted at or slightly above room temperature due to the high reactivity of the carbon-iodine bond.[4][21]
-
Reaction Time: The reaction time needs to be sufficient to allow for the complete consumption of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[3][18] Prolonging the reaction time unnecessarily, especially at elevated temperatures, can increase the formation of byproducts.[24]
Q3: What are the common side reactions to watch out for?
A3: Common side reactions in cross-coupling reactions of this compound include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[21][24] This can often be minimized by controlling the temperature, reducing catalyst loading, and ensuring anhydrous and anaerobic conditions.[21]
-
Dehalogenation: The iodine atom is replaced by a hydrogen atom. This can be promoted by impurities, especially water and oxygen, which can lead to catalyst decomposition.[24]
-
Reaction at the hydroxyl group: The phenolic hydroxyl group can sometimes interfere with the reaction, especially if strong bases are used. Protection of the hydroxyl group may be necessary for certain transformations.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst or Ligand | • Ensure the palladium catalyst and phosphine (B1218219) ligands are of high quality and have been stored properly under an inert atmosphere. • For Suzuki reactions, consider using bulky, electron-rich phosphine ligands.[21] • Screen different palladium catalysts and ligands to find the optimal combination for your specific substrate. |
| Inappropriate Reaction Temperature | • If the reaction is sluggish, the temperature may be too low. Increase the temperature in increments of 10°C and monitor the progress.[21] • Conversely, if significant decomposition or side product formation is observed, the temperature may be too high. Try running the reaction at a lower temperature.[21] |
| Incorrect Reaction Time | • Monitor the reaction closely by TLC or GC/LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to avoid byproduct formation.[3][18] |
| Poor Quality Reagents or Solvents | • Use anhydrous and degassed solvents to prevent catalyst deactivation.[24] • Ensure the purity of your this compound and the coupling partner. Impurities can inhibit the reaction. |
| Improper Choice of Base | • The choice of base is crucial and reaction-specific. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[21] For Buchwald-Hartwig aminations, a strong base like NaOtBu is common, but weaker bases may be needed for functionalized substrates.[13] For Williamson ether synthesis, bases like K₂CO₃, Cs₂CO₃, or NaH are used.[17] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Catalyst Loading | • High concentrations of the palladium catalyst can promote homocoupling. Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower).[21] |
| Elevated Temperature | • High temperatures can accelerate both the desired reaction and side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[21] |
| Inappropriate Base | • Overly basic conditions can promote catalyst degradation and homocoupling. Screen different bases to find one that facilitates the desired reaction without promoting side reactions.[21] |
| Presence of Oxygen | • Ensure strictly anaerobic (oxygen-free) conditions by properly degassing solvents and using an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to oxidative homocoupling.[21][24] |
| Copper Co-catalyst in Sonogashira Coupling | • In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Consider using a copper-free Sonogashira protocol if this is a significant issue.[21] |
Quantitative Data on Reaction Outcomes
The following tables provide representative data on how reaction time and temperature can affect the yield of common reactions with this compound. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates, catalyst system, and other reaction parameters.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 45 |
| 2 | 50 | 12 | 75 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 6 | 85 (with increased homocoupling byproducts) |
Table 2: Effect of Reaction Time on Williamson Ether Synthesis of this compound with Ethyl Iodide
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 2 | 65 |
| 2 | 60 | 6 | 95 |
| 3 | 60 | 12 | 94 (no significant improvement) |
| 4 | 60 | 24 | 90 (some decomposition observed) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 80 °C with stirring.[24]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA), degassed
-
THF, degassed
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.[24] If the reaction is slow, it can be gently heated to 40-50°C.[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene, degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the amine, NaOtBu, and degassed toluene.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Williamson Ether Synthesis of this compound
This protocol details the synthesis of an ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃ in acetonitrile.
-
Add the alkyl halide to the suspension at room temperature.
-
Stir the reaction mixture for 6-12 hours. If the reaction is slow, it can be heated to reflux.[17]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. studylib.net [studylib.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Purifying 4-Iodophenol Products by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-iodophenol products using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem: Poor Separation of this compound from Impurities
Possible Causes and Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent is crucial for good separation.[1] If your compound elutes too quickly (high Rf value), the eluent is too polar. Conversely, if it elutes too slowly or not at all (low Rf value), the eluent is not polar enough.[1][2]
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve an Rf value of approximately 0.3 for this compound.[3] A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used.[4][5] Adjust the ratio of these solvents to achieve the desired polarity.[6]
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica (B1680970) bed in the column can lead to poor separation.[7][8]
-
Column Overloading: Loading too much crude product onto the column can result in broad, overlapping bands.[7]
-
Sample Loading Technique: Applying the sample in a large volume of solvent or disturbing the silica bed can lead to band broadening and poor separation.[7][9]
Problem: this compound is Decomposing on the Column
Possible Causes and Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like phenols.[10][11]
-
Solution: Perform a 2D TLC to check for the stability of this compound on silica.[9][11] If degradation is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) (0.1-2.0%) to the mobile phase.[2] Alternatively, using a different stationary phase like neutral alumina (B75360) might be beneficial.[10][11]
-
-
Prolonged Exposure to Silica: The longer the compound remains on the column, the greater the chance of degradation.[12]
-
Solution: Once the optimal eluent is determined, run the column efficiently without unnecessary delays. Avoid unnecessarily long columns if a shorter one provides adequate separation.
-
Problem: Tailing of the this compound Peak
Possible Causes and Solutions:
-
Strong Interaction with Silica Gel: The phenolic hydroxyl group of this compound can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to tailing.[7][13]
-
Solution: Adding a small amount of a modifier like acetic acid to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.[14]
-
-
Sample Overloading: Too much sample can also cause tailing.[7]
-
Solution: Reduce the amount of crude product loaded onto the column.[7]
-
Quantitative Data Summary
The following table provides typical mobile phase compositions and expected Rf values for the separation of this compound from common non-polar and polar impurities. These values are illustrative and should be optimized for your specific crude mixture using TLC.
| Analyte | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value Range | Notes |
| Non-polar Impurity | 9:1 | 0.8 - 0.95 | Elutes quickly. A less polar solvent system can be used initially to wash out such impurities.[4] |
| This compound | 8:2 to 7:3 | 0.25 - 0.4 | An Rf in this range generally provides the best separation.[3] The polarity can be fine-tuned by adjusting the solvent ratio. |
| Polar Impurity | 7:3 | 0.0 - 0.15 | Elutes slowly or may remain at the baseline. A more polar solvent system may be needed to elute these after the product has been collected.[15] |
Experimental Protocols
Preparing the Column (Slurry Packing Method)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample to be purified. A higher ratio of silica to sample (e.g., 100:1) is needed for difficult separations.[3]
-
Prepare the Column: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 inch).[3]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 70-230 mesh for gravity columns) with the initial, least polar eluent to form a slurry.[10]
-
Pack the Column: Pour the slurry into the column. Gently tap the side of the column to help the silica pack down evenly and to remove any air bubbles.[10]
-
Equilibrate the Column: Allow the solvent to drain until it is just above the silica bed. Add a protective layer of sand (~0.5 inch) on top of the silica.[3] Continuously pass the initial eluent through the column until the packing is stable. Never let the solvent level drop below the top of the silica gel.[9]
Running the Column and Fraction Collection
-
Load the Sample: Dissolve your crude this compound mixture in the minimum amount of a suitable solvent (wet loading) or adsorb it onto a small amount of silica gel (dry loading).[3] Carefully apply the sample to the top of the column.[3]
-
Elute the Column: Begin adding the mobile phase to the top of the column.[6] For flash chromatography, apply gentle air pressure to force the solvent through the column.[15]
-
Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or flasks.[6]
-
Monitor the Separation: Analyze the collected fractions using TLC to determine which ones contain the purified this compound.[15]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A workflow diagram for troubleshooting common issues in this compound purification.
Impact of Eluent Polarity on Separation
Caption: The effect of eluent polarity on the separation of this compound and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a solvent system for the column chromatography of this compound?
A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[15] The goal is to find a solvent mixture that moves the this compound spot to an Rf value of about 0.3.[3] This generally provides the best separation from both less polar and more polar impurities. A good starting point for this compound, a moderately polar compound, is a mixture of hexanes and ethyl acetate.[5]
Q2: My this compound product is a solid. How should I load it onto the column?
A2: If your solid product is soluble in a small amount of a non-polar solvent, you can use the "wet loading" method.[3] However, if it requires a more polar solvent for dissolution, it is better to use the "dry loading" technique.[3] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3][9]
Q3: How can I tell if my collected fractions contain the pure this compound?
A3: The most common method is to analyze the fractions by TLC.[15] Spot each fraction on a TLC plate along with a spot of your crude starting material and, if available, a pure standard of this compound. After developing the plate, you can identify which fractions contain the pure product.
Q4: I am not seeing any product eluting from the column. What could be the problem?
A4: There are several possibilities:
-
The mobile phase may not be polar enough to move the compound down the column.[11] You can try gradually increasing the polarity of the eluent.[15]
-
The compound may have decomposed on the silica gel.[11] This can be checked by performing a stability test on a TLC plate.[11]
-
The fractions collected may be too dilute to see the compound by TLC. Try concentrating a few of the fractions and re-analyzing them.[11]
Q5: Can I reuse my silica gel after a column chromatography run?
A5: While it is technically possible to wash and reactivate silica gel, it is generally not recommended for high-purity applications. Impurities from the previous run may not be completely removed, which could contaminate your next purification. For research and pharmaceutical development, it is best to use fresh silica gel for each purification to ensure reproducibility and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 14. benchchem.com [benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Dealing with the formation of colored impurities in 4-Iodophenol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of colored impurity formation in reactions involving 4-Iodophenol.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to the formation of colored impurities during reactions with this compound.
Issue 1: Reaction mixture turns yellow, brown, or pink upon starting the reaction.
Possible Causes:
-
Oxidation of this compound: Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal catalysts. This oxidation can lead to the formation of colored quinone-type compounds.
-
Formation of Charge-Transfer Complexes: Iodine can form colored charge-transfer complexes with aromatic compounds, including this compound itself or solvents like toluene.[1]
-
Presence of Free Iodine: If the this compound starting material has degraded, it may contain free iodine, which is colored.
Solutions:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with argon or nitrogen connected to the reaction flask via a needle.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent photo-initiated oxidation.
-
Purify Starting Material: If the this compound is discolored, it can be purified by washing a solution of the compound in an organic solvent (like chloroform (B151607) or ethyl acetate) with a 5% aqueous sodium thiosulfate (B1220275) solution until the color is discharged. Subsequent drying and removal of the solvent will yield purer, colorless this compound.
Issue 2: Significant color formation is observed during workup, especially after adding an aqueous basic solution.
Possible Cause:
-
Base-Promoted Oxidation: The phenoxide ion, formed under basic conditions, is even more susceptible to oxidation than the neutral phenol (B47542). This can lead to rapid formation of colored impurities.
Solutions:
-
Minimize Exposure to Air: Keep the mixture under an inert atmosphere as much as possible during the workup.
-
Work Quickly: Perform the basic extraction and subsequent steps as rapidly as possible to minimize the time the phenoxide is exposed to potential oxidants.
-
Use Cooled Solutions: Use pre-cooled aqueous solutions for the workup to slow down the rate of oxidation.
Issue 3: Colored impurities are difficult to remove by standard column chromatography.
Possible Causes:
-
Polarity of Impurities: Quinone-type impurities can be highly polar and may co-elute with the desired product on silica (B1680970) gel.
-
Decomposition on Silica Gel: Some impurities, or the product itself, may be unstable on silica gel, leading to streaking and further decomposition, which can appear as color.
Solutions:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for 15-30 minutes. The activated carbon can adsorb many colored impurities. Filter off the carbon through a pad of celite before proceeding.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or a C18 reversed-phase silica gel, which may provide better separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good recovery of the desired product while leaving the impurities in the mother liquor.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding colored impurities in this compound reactions.
Q1: What is the primary chemical species responsible for the pink or brown color in my reaction?
A1: The most common culprits for color are para-benzoquinones and other quinone-type structures formed from the oxidation of the phenol ring. Even trace amounts of these highly conjugated molecules can impart significant color to a solution. Free iodine (I₂) from the degradation of this compound can also contribute to a yellow or brown color.
Q2: Can the palladium catalyst in my Suzuki coupling reaction be causing the color?
A2: While the palladium catalyst itself can be colored (e.g., palladium on carbon is black), it can also contribute to the formation of colored impurities. Palladium catalysts can facilitate oxidative side reactions, especially if the reaction is not kept strictly anaerobic. The formation of palladium nanoparticles can also result in a dark-colored reaction mixture.
Q3: How can I quantify the amount of colored impurity in my sample?
A3: High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV) is an excellent method for quantifying colored impurities. A wavelength scan of the impurity can determine its maximum absorbance wavelength (λmax), which can then be used for sensitive detection. By preparing a calibration curve with a known standard of the impurity (if available) or by using a relative response factor, the amount of the impurity can be determined. A typical starting point for a method to analyze this compound and its potential impurities would be a C18 reversed-phase column with a gradient elution using acetonitrile (B52724) and water (both containing 0.1% formic acid).
Q4: Will using a higher purity grade of this compound prevent color formation?
A4: Using a higher purity starting material is always recommended and can certainly help. However, it will not entirely prevent the formation of colored impurities if the reaction conditions themselves are conducive to oxidation. Proper handling techniques, such as the use of an inert atmosphere and protection from light, are crucial regardless of the starting material's purity.
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes the removal of colored impurities from a batch of this compound that has developed a brown or violet hue.
-
Dissolution: Dissolve the discolored this compound in a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, in a separatory funnel.
-
Washing: Add a 5% aqueous solution of sodium thiosulfate to the separatory funnel. Shake the funnel vigorously. The colored organic layer should become colorless as the free iodine is reduced to colorless iodide.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat if Necessary: If color persists in the organic layer, repeat the washing step with fresh sodium thiosulfate solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified, colorless this compound.
Protocol 2: General Procedure for a Suzuki Coupling Reaction with this compound under Inert Atmosphere
This protocol provides a general method for performing a Suzuki coupling reaction while minimizing the formation of colored oxidation byproducts.
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow the flask to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water). The solvents should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to remove any remaining impurities.
Data Presentation
| Parameter | HPLC-UV[2][3] | GC-MS |
| Principle | Separation based on polarity, with UV detection. | Separation based on volatility and polarity, with mass spectrometric detection. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability. |
| Advantages | High precision and accuracy, suitable for non-volatile compounds. | High sensitivity and selectivity, provides structural information. |
| Disadvantages | May require a chromophore for sensitive detection. | Not suitable for non-volatile or thermally labile compounds. |
Table 1. Comparison of Analytical Methods for Impurity Quantification.
Visualizations
Caption: Pathways to colored impurity formation in this compound reactions.
Caption: Troubleshooting workflow for colored impurities.
References
Validation & Comparative
4-Iodophenol vs. 4-Bromophenol: A Comparative Analysis in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, aryl halides are indispensable building blocks. This guide provides an objective comparison of 4-iodophenol and 4-bromophenol (B116583) in the context of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aryl halide is a key parameter in this reaction, directly influencing reaction conditions, catalyst choice, and overall yield. This guide delves into a comparative study of this compound and 4-bromophenol, offering insights supported by experimental data to aid in the selection of the optimal substrate for specific synthetic applications.
Performance Comparison: Reactivity and Yields
The fundamental difference in the performance of this compound and 4-bromophenol in Suzuki coupling lies in the inherent reactivity of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling catalytic cycle is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible to cleavage by the palladium catalyst.
This difference in reactivity often translates to milder reaction conditions and higher yields for iodo-substituted substrates compared to their bromo-counterparts. For instance, Suzuki couplings with this compound can often be achieved at lower temperatures and with less active catalyst systems. Conversely, the greater stability of the carbon-bromine bond in 4-bromophenol can be advantageous in multi-step syntheses where the halogen may need to be retained for subsequent transformations.
| Feature | This compound | 4-Bromophenol |
| Typical Catalyst System | Pd/C, Pd(PPh₃)₄, or other Pd(0)/Pd(II) catalysts | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or other Pd(0)/Pd(II) catalysts |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Representative Yield | High (often >90%) | Moderate to High (often 70-95%) |
| General Reactivity | Higher | Lower |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki coupling of this compound and 4-bromophenol with phenylboronic acid.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, 10% Pd/C, and potassium carbonate.
-
Add water to the flask.
-
The reaction mixture is heated to reflux (100 °C) and stirred for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-hydroxybiphenyl.
Protocol 2: Suzuki Coupling of 4-Bromophenol with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
4-Bromophenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add a degassed mixture of toluene, ethanol, and water.
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 4-hydroxybiphenyl.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the Suzuki coupling reaction and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Conclusion
References
A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Iodophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-iodophenol isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials where precise control of substitution patterns is paramount. This document synthesizes theoretical principles with experimental data to offer a predictive framework for the reactivity of these compounds in key organic transformations.
The Influence of Isomerism on Reactivity: An Overview
The reactivity of a substituted phenol (B47542) is governed by the interplay of electronic and steric effects imparted by its substituents. In iodophenols, the hydroxyl (-OH) group and the iodine (-I) atom exert competing influences on the electron density of the aromatic ring, thereby dictating the rate and regioselectivity of its reactions.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its +R (resonance) effect, which donates electron density to the ring.
-
Iodine Atom (-I): A deactivating, ortho, para-directing group. Its -I (inductive) effect withdraws electron density, while its +R effect is weaker compared to other halogens.
The positional isomerism of these two groups leads to significant differences in the overall electron distribution and steric environment of the aromatic ring, resulting in distinct reactivity for each isomer.
Quantitative Comparison of Isomer Properties
| Parameter | Ortho-Iodophenol | Meta-Iodophenol | Para-Iodophenol | Rationale |
| pKa [1] | 8.51 | ~9.1 | 9.33 | A lower pKa indicates a more acidic phenol, suggesting greater stabilization of the negative charge on the phenoxide ion. This is influenced by the electron-withdrawing inductive effect of iodine. |
| Hammett Constant (σ) of Iodine | - | σ_m = +0.35 | σ_p = +0.18 | The positive values indicate the electron-withdrawing nature of iodine. The meta-position is more withdrawing due to the dominance of the inductive effect, while the para-position experiences a partial offsetting by the resonance effect. |
| Predicted Reactivity in Electrophilic Aromatic Substitution | Moderate | Low | High | The activating -OH group directs incoming electrophiles to the positions ortho and para to it. In the para-isomer, these positions are unhindered. In the ortho-isomer, steric hindrance from the adjacent iodine atom can reduce reactivity. In the meta-isomer, the activating effect of the -OH group is directed to positions that are not strongly influenced by the deactivating iodine. |
| Predicted Reactivity in Pd-Catalyzed Cross-Coupling | Low | High | High | The C-I bond is the site of oxidative addition. While electronically similar for all isomers, the ortho-isomer's reactivity is significantly diminished by steric hindrance from the adjacent -OH group, which can impede access of the bulky palladium catalyst. |
Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
In electrophilic aromatic substitution, the hydroxyl group is the dominant activating and directing group. The relative rates of reaction for the isomers are expected to follow the order: para > ortho > meta .
-
para-Iodophenol: The hydroxyl group activates the positions ortho to it (C2 and C6), which are sterically unhindered. This isomer is therefore expected to be the most reactive.
-
ortho-Iodophenol: The hydroxyl group's activation is directed towards C4 and C6. The C6 position is sterically hindered by the adjacent iodine atom, which likely reduces the overall reaction rate compared to the para-isomer.
-
meta-Iodophenol: The hydroxyl group activates the C2, C4, and C6 positions. However, the iodine at C3 deactivates the ring, making this isomer the least reactive towards electrophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
For palladium-catalyzed reactions, the reactivity is primarily dictated by the ease of oxidative addition to the carbon-iodine bond. While the C-I bond strength is similar across the isomers, steric hindrance plays a critical role. The expected order of reactivity is: para ≈ meta > ortho .
-
ortho-Iodophenol: The proximity of the hydroxyl group to the iodine atom creates significant steric hindrance around the reaction center. This sterically congested environment can impede the approach of the bulky phosphine-ligated palladium catalyst, leading to a much slower reaction rate compared to the other isomers.
-
meta- and para-Iodophenol: In these isomers, the iodine atom is remote from the hydroxyl group, presenting a much less sterically hindered environment for the palladium catalyst. Consequently, they are expected to undergo cross-coupling reactions at a significantly higher rate than the ortho-isomer.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the iodophenol ring is generally unfavorable as the ring is not sufficiently activated by strong electron-withdrawing groups. The hydroxyl group, being an electron-donating group, further disfavors this type of reaction. Therefore, a meaningful comparison of reactivity for this reaction type is not applicable under standard conditions.
Experimental Protocols for Reactivity Comparison
The following are generalized protocols for experimentally determining the relative reactivity of the iodophenol isomers.
Protocol 1: Competitive Electrophilic Nitration
Objective: To determine the relative rates of nitration of ortho-, meta-, and para-iodophenol.
Materials:
-
Ortho-, meta-, and para-iodophenol
-
Anisole (B1667542) (as an internal standard)
-
Acetic anhydride (B1165640)
-
Nitric acid
-
Dichloromethane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of ortho-, meta-, and para-iodophenol, and anisole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of nitric acid in acetic anhydride dropwise to the stirred solution.
-
After a set reaction time (e.g., 15 minutes), quench the reaction by adding cold water.
-
Extract the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each iodophenol isomer and the internal standard. The relative product ratios will correspond to the relative rates of reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling Kinetics
Objective: To determine the kinetic profile for the Suzuki-Miyaura coupling of each iodophenol isomer.
Materials:
-
Ortho-, meta-, and para-iodophenol
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1)
-
Dodecane (B42187) (as an internal standard)
-
Gas chromatograph (GC)
Procedure:
-
For each isomer, set up a reaction flask containing the iodophenol, phenylboronic acid, potassium carbonate, and dodecane in the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium(II) acetate and triphenylphosphine catalyst system.
-
Place the flask in a preheated oil bath at a constant temperature (e.g., 80 °C) and start the timer.
-
At regular time intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with ethyl acetate.
-
Analyze the aliquots by GC to determine the concentration of the iodophenol reactant and the biphenyl (B1667301) product relative to the internal standard.
-
Plot the concentration of the reactant versus time for each isomer to determine the reaction rate and rate constant.
Visualization of Reactivity Principles
Caption: Electronic effects of hydroxyl and iodine substituents on the aromatic ring.
Caption: Workflow for a competitive kinetic experiment.
Conclusion
The reactivity of iodophenol isomers is a nuanced interplay of electronic and steric factors. For electrophilic aromatic substitution, the para-isomer is predicted to be the most reactive due to the strong, unhindered activating effect of the hydroxyl group. In contrast, for palladium-catalyzed cross-coupling reactions, the ortho-isomer is expected to be the least reactive due to significant steric hindrance around the carbon-iodine bond. The meta-isomer generally exhibits intermediate reactivity in electrophilic substitution but is expected to be highly reactive in cross-coupling reactions. The provided experimental protocols offer a framework for the quantitative validation of these predicted reactivity trends, providing valuable data for synthetic planning and optimization.
References
The Analytical Edge: 4-Iodophenol as an Internal Standard in Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the precision and accuracy of analytical measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust method development, compensating for variations in sample preparation, injection volume, and matrix effects. This guide provides an in-depth comparison of 4-iodophenol as a potential internal standard against other commonly used alternatives, supported by experimental principles and data to inform the selection of the most appropriate standard for your analytical needs.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is a compound with a known concentration that is added to a sample, calibration standards, and quality controls. Its primary function is to correct for analytical variability, ensuring that the calculated concentration of the analyte is not skewed by experimental inconsistencies. An ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should behave similarly to the analyte during sample extraction, derivatization, and chromatographic separation.
-
Absence in Samples: The internal standard should not be endogenously present in the samples being analyzed.
-
Distinct Mass-to-Charge Ratio (m/z): It must be clearly distinguishable from the analyte in the mass spectrometer.
-
Co-elution (for LC-MS): Ideally, it should elute close to the analyte to experience similar matrix effects.
-
Stability: The internal standard must be stable throughout the entire analytical process.
This compound: A Profile
This compound (C₆H₅IO) is a halogenated phenol (B47542) with a molecular weight of approximately 220.01 g/mol . Its structure, being similar to other phenolic compounds, makes it a candidate for use as an internal standard in the analysis of this class of analytes. The presence of a heavy iodine atom provides a distinct isotopic pattern and a mass that is typically different from common phenolic analytes, aiding in its mass spectrometric detection.
| Property | Value |
| Molecular Formula | C₆H₅IO |
| Molecular Weight | 220.01 g/mol |
| Melting Point | 92-94 °C |
| Boiling Point | 138 °C at 5 mmHg |
| Solubility | Soluble in polar organic solvents (e.g., methanol (B129727), chloroform) |
Performance Comparison of Internal Standards for Phenol Analysis
The selection of an internal standard is a critical decision in analytical method development. While stable isotope-labeled (SIL) standards are considered the "gold standard," their availability and cost can be prohibitive. In such cases, structural analogs like this compound present a viable alternative. Below is a comparison of different types of internal standards that could be used for the analysis of phenolic compounds.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Typical Recovery (%) | Typical Precision (RSD, %) |
| Stable Isotope-Labeled (SIL) | Phenol-d6, 4-Ethylphenol-d2 | - "Gold standard" for accuracy- Co-elutes with the analyte- Corrects for matrix effects and extraction variability most effectively[1] | - Higher cost- Not always commercially available | 88 - 92[1] | < 5 |
| Halogenated Phenol Analog | This compound , 4-Bromophenol | - Structurally similar to phenolic analytes- Distinct m/z from many common phenols- Cost-effective | - May not perfectly mimic analyte behavior in all matrices- Potential for slight chromatographic separation from the analyte | 70 - 110 (expected) | < 15 |
| Other Structural Analogs | Salicylic Acid | - Readily available and inexpensive- Can be suitable for a class of acidic compounds | - May not have the same extraction efficiency or ionization response as all target phenols | 70 - 115[2] | < 15[2] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of phenolic compounds using an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a common approach for the extraction and concentration of phenolic compounds from aqueous matrices.
-
Sample Collection: Collect 1 L of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound (or other selected internal standard) solution to the sample to achieve a final concentration within the calibration range (e.g., 1-10 µg/L).
-
pH Adjustment: Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid).
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by acidified deionized water.
-
Sample Loading: Pass the acidified sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained analytes and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis of Phenolic Compounds
This is a generalized protocol for the instrumental analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for phenols.
Hypothetical MRM Transitions for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 218.9 | 92.9 (loss of iodine) | -25 |
| 126.9 (iodide ion) | -40 |
Note: These are predicted transitions and would require experimental optimization.
Visualizing the Workflow
A clear understanding of the experimental and logical workflow is crucial for successful implementation.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision that impacts the quality of the analytical data.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative mass spectrometry methods. While stable isotope-labeled standards remain the preferred choice for their superior ability to correct for analytical variability, structural analogs like This compound offer a cost-effective and viable alternative for the analysis of phenolic compounds. Its structural similarity to many phenols and its distinct mass-to-charge ratio make it a strong candidate. However, as with any non-isotopically labeled standard, thorough method validation is imperative to ensure it adequately mimics the behavior of the target analytes and provides accurate and precise results. This guide provides a framework for the comparative evaluation and selection of an internal standard, empowering researchers to generate high-quality data in their scientific endeavors.
References
Assessing the Cross-Reactivity of 4-Iodophenol Derivatives in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of phenolic compounds in immunoassays, with a focus on derivatives structurally related to 4-iodophenol. Understanding the cross-reactivity of these derivatives is crucial for the development of specific and reliable immunoassays, minimizing the risk of false-positive or overestimated results. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to aid researchers in their assay development and validation processes.
Comparative Cross-Reactivity Data
The specificity of an immunoassay is paramount, and cross-reactivity with structurally similar, non-target analytes can significantly compromise results. While direct comparative data on a wide range of this compound derivatives is limited in publicly available literature, studies on other phenolic compounds provide valuable insights into potential cross-reactivity profiles. The following table summarizes the cross-reactivity of various phenolic compounds in an enzyme-linked immunosorbent assay (ELISA) designed for the detection of Ochratoxin A (OTA), a mycotoxin with a phenolic substructure. This data serves as a representative example of how structurally similar phenolic compounds can interfere with an antibody-based detection method.[1]
The cross-reactivity is calculated using the formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) vs. Ochratoxin A |
| Ochratoxin A (Target) | (Structure of Ochratoxin A) | 2.5 | 100 |
| Gallic Acid | (Structure of Gallic Acid) | >1000 | <0.25 |
| Catechin | (Structure of Catechin) | >1000 | <0.25 |
| Epicatechin | (Structure of Epicatechin) | >1000 | <0.25 |
| Caffeic Acid | (Structure of Caffeic Acid) | >1000 | <0.25 |
Data is illustrative and based on studies of phenolic compound cross-reactivity in Ochratoxin A immunoassays.[1] The degree of interaction was found to increase with higher concentrations of phenolic compounds, suggesting that even compounds with low cross-reactivity at low concentrations can cause interference at higher levels.[1]
Experimental Protocols
A robust assessment of cross-reactivity is essential for the validation of any immunoassay. The most common method for determining the specificity of an immunoassay for a small molecule like a this compound derivative is the competitive enzyme-linked immunosorbent assay (ELISA) .
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an antibody against various this compound derivatives or other structurally related compounds.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., a protein conjugate of the target this compound derivative)
-
Primary antibody specific to the target this compound derivative
-
A panel of this compound derivatives and other potentially cross-reacting compounds
-
Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Coating, blocking, washing, and sample dilution buffers
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any unoccupied protein-binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the target this compound derivative (standard curve) and the potential cross-reacting compounds in sample dilution buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution) using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the target this compound derivative.
-
Determine the IC50 value for the target analyte and for each of the tested cross-reacting compounds.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
-
Mandatory Visualizations
Experimental Workflow: Competitive ELISA for Cross-Reactivity
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Signaling Pathway: NF-κB Activation and Modulation by Phenolic Compounds
Phenolic compounds, including derivatives of this compound, are known to interact with various cellular signaling pathways. One of the most well-documented is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immunity, and cell survival.[2][3][4][5][6] The diagram below illustrates the canonical NF-κB signaling cascade and indicates potential points of inhibition by phenolic compounds.
Caption: The NF-κB signaling pathway and points of inhibition by phenolic compounds.
References
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 4-Iodophenol
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of aromatic compounds is a critical task. 4-Iodophenol is a valuable building block, and its derivatization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. The choice of the palladium catalyst system is paramount, directly influencing reaction yields, selectivity, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for common cross-coupling reactions of this compound, supported by experimental data from closely related substrates to aid in catalyst selection and reaction optimization.
While direct, comprehensive comparative studies on this compound are limited in publicly available literature, the principles of palladium-catalyzed cross-coupling are well-established. The reactivity of the carbon-iodine (C-I) bond is significantly higher than that of carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making this compound a highly reactive substrate.[1] The data presented herein is largely derived from studies on 4-bromo-3-iodophenol (B1526393), where selective coupling at the more reactive C-I position is consistently observed and serves as an excellent proxy for the reactivity of this compound.[1]
Performance Comparison of Palladium Catalysts
The efficacy of various palladium catalyst systems is evaluated across four major types of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck. The following tables summarize the performance of different catalyst systems, including ligands, bases, solvents, and reaction conditions, with a focus on yield and selectivity for the C-I bond coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For iodophenols, a variety of palladium catalysts have demonstrated high efficacy.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (3:1) | 80 | 12 | Good to Excellent | A standard and reliable catalyst for Suzuki couplings.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | - | Excellent | Often provides high yields for challenging substrates.[1] |
| PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | - | - | High | A highly active N-heterocyclic carbene (NHC) based catalyst.[1] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12-24 | >90% | In-situ generated catalyst, demonstrates high selectivity for the C-I bond.[2] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing substituted alkynes.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Room Temp | 2-6 | High | Classic conditions with a copper co-catalyst.[3] |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Dioxane | - | - | Excellent | A modern, highly active catalyst system.[1] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temp | - | High | A bulky phosphine (B1218219) ligand-based catalyst enabling room temperature reactions.[1] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | Room Temp | - | 80-90 | Selective coupling at the C-I position.[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.[5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | High | A common and effective system for C-N bond formation.[1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | - | Excellent | Utilizes a bulky, electron-rich phosphine ligand.[1] |
| GPhos Pd G6 | GPhos | NaOTMS | THF | - | - | High | A pre-catalyst that shows high activity.[1] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | A widely used catalyst system for Heck reactions.[1] |
| Pd/C | None | NaOAc | NMP/H₂O | 120 | - | Moderate to Good | A heterogeneous catalyst that can be recycled.[1] |
| Palladacycle | None | K₂CO₃ | DMAc | 130 | - | High | Stable and highly active pre-catalysts.[1] |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | - | 75-85 | Representative conditions for selective C-I coupling.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of cross-coupling reactions. Below are representative experimental protocols for each of the major reaction types discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the selective coupling of 4-bromo-3-iodophenol at the iodine position.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water (3:1 mixture, 8 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol describes a typical copper-catalyzed Sonogashira coupling.[3]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (TEA), degassed (2.0 mmol)
-
THF, degassed (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the amination of aryl halides.[1]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In an inert atmosphere glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Heck Reaction of this compound
This protocol is adapted from the selective Heck coupling of 4-bromo-3-iodophenol.[1]
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
P(o-tol)₃ (0.04 mmol)
-
Et₃N (1.5 mmol)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Add the alkene and the DMF solvent.
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
References
4-Iodophenol Versus Other Phenolic Enhancers in Luminol Chemiluminescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The horseradish peroxidase (HRP)-catalyzed chemiluminescence of luminol (B1675438) is a cornerstone of many sensitive detection assays. The signal intensity and duration of this reaction can be dramatically improved by the addition of phenolic enhancers. Among these, 4-iodophenol has been widely adopted for its robust performance. This guide provides an objective comparison of this compound with other phenolic enhancers, supported by experimental data, to aid researchers in selecting the optimal enhancer for their specific applications.
Performance Comparison of Phenolic Enhancers
The efficacy of a phenolic enhancer is determined by its ability to increase the light output (chemiluminescence intensity), the stability of the light signal over time, and the optimal concentration required for maximal enhancement. The following tables summarize the quantitative performance of this compound in comparison to other notable phenolic enhancers based on published experimental data.
Table 1: Comparison of Maximum Relative Light Units (RLU) and Optimal Concentrations
| Enhancer | Optimal Concentration (%) in DMF¹ | Maximum Relative Light Units (RLU)² |
| This compound (4-IOP) | 3.2% | High |
| 4-(Imidazol-1-yl)phenol (4-IMP) | 0.2% | Very High |
| 4-Bromophenol (4-BOP) | 1.6% | High |
| 4-Hydroxy-4'-iodobiphenyl (HIOP) | 3.2% | Very High |
| p-Coumaric Acid | Not specified in direct comparison | Moderate to High |
| 4-Iodophenylboronic Acid (4IPBA) | Not specified in direct comparison | High |
¹Data extracted from a comparative study where enhancers were dissolved in dimethylformamide (DMF)[1][2][3]. ²Qualitative comparison based on reported performance. A direct numerical RLU comparison across different studies is challenging due to variations in experimental conditions. 4-IMP and HIOP were reported to have the best performance among the ten enhancers tested in one study.[1][2][3]
Table 2: Signal Stability and Key Characteristics
| Enhancer | Signal Stability | Key Characteristics |
| This compound (4-IOP) | Good, with a gradual decay of light emission. [4] | Widely used, well-characterized, and provides a strong, sustained signal. [2] |
| 4-(Imidazol-1-yl)phenol (4-IMP) | Moderate, stronger intensity is often combined with a more rapid signal decrease. | Produces a very high initial signal intensity.[1] |
| 4-Bromophenol (4-BOP) | Good | Offers a balance of good signal intensity and stability. |
| 4-Hydroxy-4'-iodobiphenyl (HIOP) | Good | Provides high signal intensity and good stability. |
| p-Coumaric Acid | Good, can extend the emission period significantly.[5] | A cost-effective option with good performance. |
| 4-Iodophenylboronic Acid (4IPBA) | Good | Generates strong signals with low background chemiluminescence.[6] |
Mechanism of Enhancement: The Signaling Pathway
The enhancement of luminol chemiluminescence by phenolic compounds involves a complex interplay with the horseradish peroxidase (HRP) catalytic cycle. The enhancer acts as an intermediary, facilitating the transfer of electrons and accelerating the turnover of the enzyme. This leads to a more efficient generation of the light-emitting species derived from luminol.
Caption: Enhanced luminol chemiluminescence pathway.
The process begins with the reaction of HRP with hydrogen peroxide (H₂O₂) to form the highly reactive intermediate, Compound I. The phenolic enhancer then reduces Compound I to Compound II, and subsequently Compound II back to the native HRP enzyme, generating an enhancer radical in each step. This enhancer radical then reacts with luminol to form a luminol radical. The luminol radical undergoes a series of reactions with oxygen and hydrogen peroxide, ultimately leading to the formation of an excited-state product that emits light upon relaxation to the ground state. This enhancement mechanism accelerates the overall reaction rate, resulting in a significantly brighter and more sustained light signal.[2]
Experimental Protocols
The following is a generalized protocol for comparing the performance of different phenolic enhancers in a luminol-based chemiluminescence assay. This protocol can be adapted for specific experimental needs.
1. Preparation of Stock Solutions:
-
Luminol Stock Solution (250 mM): Dissolve luminol in dimethyl sulfoxide (B87167) (DMSO). Store in a light-protected container at room temperature.
-
Enhancer Stock Solutions (e.g., 90 mM): Dissolve each phenolic enhancer (this compound, p-coumaric acid, etc.) in DMSO. Store in light-protected containers at -20°C.
-
Tris-HCl Buffer (1 M, pH 8.5-9.0): Prepare a 1 M solution of Tris base and adjust the pH with HCl. The optimal pH for the luminol reaction is slightly alkaline.[5]
-
Hydrogen Peroxide (30% w/v): Commercially available. Store at 4°C.
-
Horseradish Peroxidase (HRP) Stock Solution: Prepare a stock solution of HRP in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration appropriate for your assay.
2. Preparation of Working Solutions (Chemiluminescent Enhancer Solution - CES):
It is recommended to prepare the final working solution fresh before use by mixing two components:
-
Solution A (Luminol/Enhancer Mix):
-
To prepare 50 mL of Solution A:
-
5 mL of 1 M Tris-HCl (pH 8.5)
-
45 mL of deionized water
-
200 µL of 250 mM Luminol stock solution (final concentration: 1 mM)
-
Variable volume of enhancer stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.2 mM p-coumaric acid, add 110 µL of 90 mM stock).
-
-
-
Solution B (Oxidant Solution):
-
Prepare a fresh dilution of hydrogen peroxide in deionized water. The optimal concentration can vary, but a common starting point is a 1:1000 dilution of 30% H₂O₂.
-
3. Chemiluminescence Measurement:
This procedure is designed for a 96-well plate format using a luminometer.
-
Pipette 50 µL of the HRP solution (at the desired concentration for your experiment) into the wells of a white, opaque 96-well plate.
-
To initiate the reaction, add 150 µL of the freshly prepared Chemiluminescent Enhancer Solution (a mixture of Solution A and Solution B, typically in a ratio of 100:1 to 100:3 by volume) to each well.
-
Immediately place the plate in a luminometer and measure the light output. The signal is typically recorded as Relative Light Units (RLU).
-
For kinetic studies, record the RLU over a period of time (e.g., every minute for 30 minutes) to assess signal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of 4-Iodophenol Derivatives: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of 4-iodophenol and its derivatives. We present experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate a comprehensive understanding and practical application of these techniques.
Distinguishing Isomers: The Spectroscopic Fingerprint
A primary challenge in the synthesis of this compound derivatives is the potential for the formation of ortho- (2-iodo) and meta- (3-iodo) isomers. Each spectroscopic technique offers a unique "fingerprint" to differentiate these positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy: The substitution pattern on the benzene (B151609) ring gives rise to distinct splitting patterns in the ¹H NMR spectrum. For a para-substituted compound like this compound, the symmetry results in a simplified spectrum, typically showing two doublets. In contrast, the ortho- and meta-isomers exhibit more complex splitting patterns due to the lower symmetry.
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum directly correspond to the molecular symmetry. This compound will show fewer signals than its ortho- and meta-isomers due to the equivalence of certain carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The carbon-hydrogen (C-H) out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight. While isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ, offering clues to their structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common isomers, 2-iodophenol (B132878) and 3-iodophenol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.51 (d, J = 8.9 Hz, 2H), 6.61 (d, J = 8.9 Hz, 2H)[1] |
| 2-Iodophenol | 7.66 (dd, J = 7.6, 1.6 Hz, 1H), 7.23 (td, J = 7.3, 1.6 Hz, 1H), 6.93 (dd, J = 8.2, 2.0 Hz, 1H), 6.60 (td, J = 7.5, 2.3 Hz, 1H), 5.23 (s, 1H, OH)[1] |
| 3-Iodophenol | 7.27 (t, J = 1.5 Hz, 1H), 7.21 (ddd, J = 7.8, 2.5, 1.5 Hz, 1H), 6.95 (t, J = 7.9 Hz, 1H), 6.80 (ddd, J = 8.1, 2.4, 1.0 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 155.4, 138.5, 117.8, 82.7 |
| 2-Iodophenol | 155.1, 139.3, 129.5, 122.6, 115.5, 86.2 |
| 3-Iodophenol | 156.2, 131.1, 130.6, 123.0, 115.0, 94.2 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | Aromatic C-H Stretch | C-O Stretch | C-H Out-of-Plane Bending |
| This compound | ~3350 (broad) | ~3050 | ~1220 | ~820 (para-substitution) |
| 2-Iodophenol | ~3450 (broad) | ~3060 | ~1230 | ~750 (ortho-substitution) |
| 3-Iodophenol | ~3380 (broad) | ~3070 | ~1210 | ~770, ~680 (meta-substitution) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 220[2][3] | 127 (I⁺), 93 ([M-I]⁺)[2] |
| 2-Iodophenol | 220[4] | 127 (I⁺), 93 ([M-I]⁺) |
| 3-Iodophenol | 220[5] | 127 (I⁺), 93 ([M-I]⁺) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and purity.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound derivative sample (5-10 mg)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
-
Pipettes and vials
Procedure:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of CDCl₃ in a clean vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).
-
Acquire the ¹³C NMR spectrum. Typical parameters are:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 200 ppm
-
-
Process and calibrate the ¹³C NMR spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy (FT-IR with KBr Pellet)
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
Spatula
-
This compound derivative sample (1-2 mg)
Procedure:
-
Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.
-
Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.
-
Helium (for GC)
-
Sample of the this compound derivative dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate).
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL).
-
For GC-MS:
-
Inject 1 µL of the solution into the GC.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the MS ion source.
-
-
For Direct Insertion Probe:
-
Place a small amount of the sample in a capillary tube and insert it into the probe.
-
Insert the probe into the MS ion source and heat it to vaporize the sample.
-
-
The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
-
Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative.
References
A Comparative Guide to 4-Iodophenol Synthesis Protocols: An Analysis of Reproducibility
An inter-laboratory study on the reproducibility of 4-iodophenol synthesis protocols has not been formally published. However, a review of existing literature and patented methods reveals a variety of synthesis routes. This guide provides a comparative analysis of these protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs, while also highlighting the potential for variability that necessitates further standardization.
This compound is a valuable aromatic organic compound used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a diagnostic agent in medical imaging.[1][2] The efficiency and reproducibility of its synthesis are therefore of critical importance. This guide details and compares common protocols for the synthesis of this compound, presenting quantitative data, experimental methodologies, and visual workflows to facilitate understanding and application.
Comparison of Synthesis Protocols
The synthesis of this compound can be broadly categorized into methods involving the diazotization of 4-aminophenol (B1666318) and direct iodination of phenol (B47542) or its derivatives. The choice of protocol can significantly impact yield, purity, and reaction conditions. Below is a summary of various reported methods.
| Protocol | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Diazotization | 4-Aminophenol | NaNO₂, H₂SO₄, KI, Copper bronze | 0°C (diazotization), then 75-80°C | 69-72% | [3] |
| Diazotization | 4-Aminophenol | NaNO₂, H₂SO₄, NaI, Metal powder (Fe or Al) | 3-8°C (diazotization), then 85-90°C | 72-83% | [4] |
| Oxidative Iodination | Phenol | Iodosylbenzene, NH₄I, K₃PO₄ | Mild temperatures, short reaction times | High yields (not specified) | [5] |
| Direct Iodination | Phenol | I₂, NaOH | Alkaline solution | Not specified | [3] |
| Direct Iodination | Phenol | I₂, HgO | Not specified | Not specified | [3] |
| Halogen Exchange | 4-Bromophenol or 4-Chlorophenol | Not specified | Not specified | Not specified | [1] |
| From Boronic Acid | 4-Hydroxyphenylboronic acid | H₂O₂, EtOH | 20°C, 1 min | 99% | [6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are presented below. These protocols are extracted from published literature and patents and provide a basis for laboratory replication.
Protocol 1: Diazotization of 4-Aminophenol [3]
This is a classic and widely cited method for the preparation of this compound.
-
Diazotization: 109 g (1 mole) of 4-aminophenol is dissolved in a mixture of 500 g of ice, 500 cc of water, and 65 cc of concentrated sulfuric acid. The solution is cooled to 0°C in a freezing mixture. A solution of 72 g of 95% sodium nitrite (B80452) in 150 cc of water is added over an hour with constant stirring. Stirring is continued for another 20 minutes, followed by the addition of 20 cc of concentrated sulfuric acid.
-
Iodination: The diazonium salt solution is poured into an ice-cold solution of 200 g of potassium iodide in 200 cc of water. 1 g of copper bronze is added, and the solution is slowly warmed to 75-80°C on a water bath until the evolution of nitrogen ceases.
-
Isolation and Purification: After cooling, the reaction mixture is extracted three times with 165 cc portions of chloroform. The combined extracts are washed with dilute thiosulfate (B1220275) solution. The solvent is removed, and the residue is distilled under reduced pressure (138-140°C/5 mm). The product is recrystallized from ligroin to yield a colorless product with a melting point of 94°C.
Protocol 2: Modified Diazotization with Sodium Iodide [4]
This patented method presents a variation of the diazotization route, claiming high yields.
-
Diazotization: 1.5 mol of 4-aminophenol is dissolved in a dilute sulfuric acid solution at 2-6°C. A solution of 1.5 mol of potassium nitrite in 200 mol of water is added dropwise to form the diazonium salt.
-
Iodination: In a separate vessel, 1.5-2 mol of sodium iodide is dissolved in 300 mL of an aqueous solution. The diazonium salt solution is slowly added to the sodium iodide solution while maintaining a low temperature. 2 g of metal powder (iron or aluminum) is added, and the temperature is raised to 85-90°C.
-
Isolation and Purification: The resulting oily substance is extracted with an organic solvent (e.g., ether). The extract is washed with a reducing solution (e.g., potassium sulfite) and a salt solution (e.g., potassium carbonate). The solvent is removed by reduced pressure distillation, and the fraction at 120-135°C is collected. The distillate is recrystallized from methyl ether.
Protocol 3: Oxidative Iodination of Phenol [5]
This method offers a more direct route from phenol using a non-toxic iodine(III)-based oxidant.
-
Reaction Setup: In an open flask, phenol is mixed with iodosylbenzene as the oxidant and ammonium (B1175870) iodide as the iodine source in a suitable solvent.
-
Reaction Conditions: The reaction is buffered with K₃PO₄ to achieve controlled mono-iodination. The reaction proceeds at mild temperatures for a short duration.
-
Work-up and Purification: The specific details for work-up and purification are not provided in the abstract but would typically involve quenching the reaction, extraction, and chromatographic purification or recrystallization.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a general workflow for an inter-laboratory study and a common synthesis pathway for this compound.
Caption: Workflow for a proposed inter-laboratory study on this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105503537A - Synthetic method of this compound as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Benchmarking the efficiency of different synthetic routes to 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-iodophenol, a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of different routes is benchmarked based on reaction yield, conditions, and reagent accessibility, supported by experimental data from peer-reviewed literature and patents.
Executive Summary of Synthetic Pathways
The synthesis of this compound can be broadly categorized into three primary strategies: direct iodination of phenol (B47542), the Sandmeyer reaction of 4-aminophenol, and a modern approach utilizing a boronic acid precursor. Each method presents distinct advantages and disadvantages in terms of yield, reaction time, and reagent toxicity.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Iodination | Phenol | Potassium Iodide (KI), Sodium Hydroxide (NaOH), Trichloroisocyanuric Acid (TCCA) | 81-90%[1] | ~30 minutes[1] | Readily available starting material, relatively fast reaction. | Use of a strong oxidizing agent, potential for side products. |
| Sandmeyer Reaction | 4-Aminophenol | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI) | 69-83%[2][3] | Several hours | Well-established and reliable method. | Multi-step process, use of corrosive acids, generation of nitrogen gas. |
| From Boronic Acid | 4-Iodophenylboronic acid | Dihydrogen Peroxide (H₂O₂) | 99%[4] | ~1 minute[4] | Extremely high yield, very short reaction time, green chemistry aspects. | Starting material is more expensive and less common. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes to this compound.
Caption: Overview of the main synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Direct Iodination of Phenol
This method involves the direct electrophilic substitution of an iodine atom onto the phenol ring. Several oxidizing agents can be employed to generate the electrophilic iodine species. The following protocol utilizes trichloroisocyanuric acid (TCCA) as a mild and efficient oxidant.
Experimental Workflow:
References
- 1. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105503537A - Synthetic method of this compound as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of 4-Iodophenol and 4-Chlorophenol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and selectively. Halogenated phenols are versatile building blocks, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 4-iodophenol and 4-chlorophenol (B41353) are common choices, each offering distinct advantages and disadvantages based on their inherent reactivity. This guide provides an objective, data-supported comparison of their performance in several key organic reactions.
The fundamental difference in reactivity between this compound and 4-chlorophenol stems from the disparity in the carbon-halogen (C-X) bond strength. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This translates to a general reactivity trend in reactions involving the cleavage of the C-X bond, such as palladium-catalyzed cross-coupling reactions, where the oxidative addition step is often rate-limiting. The established order of reactivity for aryl halides in such transformations is I > Br > Cl > F.[1]
Physical and Chemical Properties
A foundational comparison begins with the intrinsic properties of each compound, which can influence reaction conditions and solubility.
| Property | This compound | 4-Chlorophenol |
| Molecular Weight | 220.01 g/mol | 128.56 g/mol |
| Melting Point | 92-94 °C | 43.1 °C |
| Boiling Point | 138 °C at 5 mmHg | 219 °C |
| pKa | 9.33 | 9.41 |
| Appearance | Light brown or white to gray crystalline solid | Colorless or white solid |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice between this compound and 4-chlorophenol has significant implications for reaction conditions and catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. Due to the higher reactivity of the C-I bond, this compound generally undergoes coupling under milder conditions, with lower catalyst loadings and shorter reaction times compared to 4-chlorophenol. Activating the more robust C-Cl bond often necessitates more specialized, electron-rich, and bulky phosphine (B1218219) ligands, as well as higher temperatures.[1][2]
Illustrative Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound with Phenylboronic Acid | 4-Chlorophenol with Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂ / XPhos or other bulky phosphine ligands |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O | Dioxane/H₂O, Toluene |
| Temperature | 60-90 °C | 100-120 °C or microwave irradiation |
| Typical Yield | High to excellent (>90%) | Moderate to high (70-95%, highly condition-dependent) |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The reactivity trend remains consistent, with aryl iodides being more reactive than aryl chlorides.[3][4] Consequently, the amination of this compound can often be achieved under more benign conditions. The coupling of 4-chlorophenol typically requires more sophisticated catalyst systems with sterically demanding ligands to facilitate the challenging oxidative addition step.
Illustrative Comparison in Buchwald-Hartwig Amination
| Parameter | This compound with Morpholine | 4-Chlorophenol with Morpholine |
| Catalyst System | Pd₂(dba)₃ / BINAP or DPPF | Pd₂(dba)₃ / XPhos or RuPhos |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | High to excellent (>90%) | Good to high (80-95%, highly ligand-dependent) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The significant difference in reactivity between the C-I and C-Cl bonds is pronounced in this reaction. This compound is an excellent substrate, often reacting at room temperature, while 4-chlorophenol requires higher temperatures and more active catalyst systems.[5][6]
Illustrative Comparison in Sonogashira Coupling
| Parameter | This compound with Phenylacetylene | 4-Chlorophenol with Phenylacetylene |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI with stronger ligands or copper-free conditions with specialized catalysts |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Triethylamine (TEA), K₂CO₃ |
| Solvent | THF, DMF | DMF, Toluene |
| Temperature | Room Temperature to 50 °C | 70-120 °C |
| Typical Yield | Excellent (>95%) | Moderate to good (60-85%) |
Performance in Other Key Reactions
Ullmann Condensation (Ether Synthesis)
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds to create diaryl ethers. While modern palladium-catalyzed methods exist, the Ullmann reaction remains relevant. The reactivity of aryl halides in this reaction also follows the I > Br > Cl trend.[7][8] Therefore, this compound is a more suitable substrate than 4-chlorophenol, which often requires harsh conditions (high temperatures and stoichiometric copper) and may give lower yields.
Illustrative Comparison in Ullmann Condensation with Phenol
| Parameter | This compound | 4-Chlorophenol |
| Catalyst | CuI, Cu₂O, or Cu powder | Cu powder or Cu salts |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, KOH |
| Solvent | Pyridine, DMF, NMP | Pyridine, NMP, or neat |
| Temperature | 120-160 °C | 180-220 °C |
| Typical Yield | Good (70-90%) | Low to moderate (30-60%) |
Nucleophilic Aromatic Substitution (SNAr)
The direct formation of ethers via nucleophilic aromatic substitution (SNAr) by reacting the halophenol with an alkoxide is generally challenging for these substrates as they lack strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The phenoxide moiety itself is electron-donating, further deactivating the ring. However, in cases where such reactions can be forced, the better leaving group ability of iodide compared to chloride would favor the reaction with this compound, though this is not a conventional application for these substrates.[9][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Chlorophenol
This protocol is a general guideline for the coupling of a challenging aryl chloride and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorophenol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica (B1680970) gel.[2]
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[3][4]
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.). Degas the mixture by bubbling the inert gas through it for 10-15 minutes. Add the terminal alkyne (1.1-1.2 eq.) dropwise.
-
Reaction Execution: Stir the reaction at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Visualizing Reactivity and Workflow
The choice between this compound and 4-chlorophenol can be visualized as a decision-making workflow based on desired reaction conditions and substrate availability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. francis-press.com [francis-press.com]
Evaluating the performance of 4-Iodophenol in different biochemical assay formats
For researchers, scientists, and drug development professionals seeking to optimize their chemiluminescent assays, this guide provides a comprehensive evaluation of 4-Iodophenol's performance in various biochemical formats. Through a detailed comparison with alternative enhancers, supported by experimental data, this document aims to facilitate informed decisions in assay development and execution.
This compound is a widely utilized enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescent reactions, most notably in Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting. Its primary function is to increase the light output and duration of the signal generated by the oxidation of luminol (B1675438), thereby enhancing the sensitivity of the assay. This guide delves into the performance of this compound and compares it with other commonly used enhancers, providing a clear overview of their respective advantages and disadvantages.
Performance Comparison of Chemiluminescent Enhancers
The selection of an appropriate enhancer is critical for achieving desired sensitivity, signal stability, and a favorable signal-to-noise ratio in chemiluminescent assays. While this compound is a popular choice, several alternatives offer comparable or, in some instances, superior performance depending on the specific assay requirements.
| Enhancer | Key Performance Characteristics | Relevant Assay Formats |
| This compound | - Robust signal enhancement - Good signal stability - Well-established and widely used | ELISA, Western Blotting, Immunodot assays[1] |
| p-Coumaric acid | - Effective signal enhancement - Can be a cost-effective alternative | ELISA, Western Blotting |
| 4-Hydroxybiphenyl | - Potent signal enhancement, sometimes exceeding this compound [2] - May exhibit faster signal decay compared to this compound [2][3] | ELISA, Western Blotting |
| 4-Iodophenylboronic acid | - Potent enhancer of luminol and isoluminol chemiluminescence [4] - Light emission peaks at 5-10 minutes and decays very slowly [4][5] - Optimal concentration for enhancement is higher than this compound [4][5] | ELISA, Western Blotting[4][5] |
Note: The performance of enhancers can be influenced by various factors, including pH, reagent concentrations, and the specific antibody-antigen system being used.[6][7]
Experimental Protocols
Detailed and consistent protocols are fundamental to reproducible and reliable results in biochemical assays. The following sections provide standardized procedures for utilizing this compound in enhanced chemiluminescent ELISA and Western blotting.
Enhanced Chemiluminescent (ECL) ELISA Protocol
This protocol outlines a typical indirect ELISA with ECL detection enhanced by this compound.
-
Coating: Coat a 96-well microplate with the desired antigen (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL/well of the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
ECL Substrate Preparation: Immediately before use, prepare the ECL substrate working solution. Mix a luminol/enhancer solution (containing luminol and this compound) with a peroxide solution (containing hydrogen peroxide) in a 1:1 ratio. A typical formulation contains luminol, this compound, and hydrogen peroxide.[8]
-
Signal Development: Add 100 µL/well of the prepared ECL substrate.
-
Detection: Immediately measure the chemiluminescent signal using a luminometer.
Enhanced Chemiluminescent (ECL) Western Blot Protocol
This protocol describes the detection of proteins on a membrane using an ECL system with this compound.
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
ECL Substrate Preparation: Prepare the ECL substrate working solution by mixing the luminol/enhancer solution (containing luminol and this compound) and the peroxide solution in a 1:1 ratio.[9]
-
Signal Development: Incubate the blot with the ECL substrate for 1-5 minutes.
-
Detection: Drain the excess substrate and place the membrane in a plastic sheet protector. Expose the membrane to X-ray film or a CCD-based imaging system to capture the chemiluminescent signal.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the core signaling pathway of enhanced chemiluminescence and the general workflows for ECL ELISA and Western blotting.
Caption: Enhanced chemiluminescence signaling pathway.
Caption: ECL ELISA experimental workflow.
Caption: ECL Western Blot experimental workflow.
References
- 1. revvity.com [revvity.com]
- 2. Effect of enhancers on the pyridopyridazine-peroxide-HRP reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 5. Synthesis and characterization of 4-iodophenylboronic acid: a new enhancer for the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Detecting 4-Iodophenol in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Iodophenol, a critical intermediate and potential impurity in various synthetic processes, is paramount for ensuring product quality and safety. This guide provides a comparative overview of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Cross-validation of analytical methods is a crucial step in method development and transfer, ensuring the consistency and reliability of results obtained from different analytical procedures. This process involves comparing data from two or more distinct methods to verify their equivalence for a specific analytical purpose.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and related phenolic compounds. These values are based on published data and are intended to serve as a general guideline. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | < 5 pg (on-column) |
| Limit of Quantitation (LOQ) | 0.05 - 0.6 µg/mL | Dependent on instrumentation and derivatization |
| Accuracy (% Recovery) | 98 - 102% | 94 - 106% (may be influenced by derivatization efficiency) |
| Precision (RSD%) | Intra-day ≤ 6.28%, Inter-day ≤ 5.21% | Generally < 15% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely utilized for routine quality control of pharmaceuticals due to its robustness and high throughput.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 80:20 (v/v).[1] For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity and is a powerful tool for identification and quantification, especially for complex matrices.[1] Prior to GC-MS analysis, derivatization of polar compounds like this compound is often necessary to increase volatility.[3]
Instrumentation: A standard GC-MS system equipped with a gas chromatograph, an autosampler, a mass spectrometer, and a suitable capillary column.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 50-500.[4]
Standard and Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
To an aliquot of the sample solution, add a derivatizing agent (e.g., BSTFA) and a catalyst if necessary.[4]
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.
-
Prepare a series of derivatized standard solutions of this compound.
-
Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.
-
Inject the derivatized sample and determine the peak area of the target ion.
-
Calculate the concentration of this compound in the original sample.
Visualizations
Caption: Workflow for cross-validation of analytical methods.
Caption: Experimental workflows for HPLC-UV and GC-MS analysis.
References
A Comparative Review of Halophenols in Organic Synthesis: From Reactivity to Application
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. Halophenols, a class of aromatic compounds featuring a hydroxyl group and one or more halogen substituents on the benzene (B151609) ring, are versatile building blocks in organic synthesis. Their unique electronic and steric properties, governed by the nature and position of the halogen, make them valuable precursors for a wide array of chemical transformations. This guide provides a comparative review of the applications of fluorophenols, chlorophenols, bromophenols, and iodophenols in key organic reactions, supported by experimental data and detailed protocols.
The utility of a halophenol in a given synthetic transformation is intrinsically linked to the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F. This bond strength directly influences the reactivity in many reactions, particularly in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. Consequently, the general reactivity trend for halophenols in these reactions is I > Br > Cl > F. This guide will delve into the practical implications of this trend in several cornerstone reactions of modern organic synthesis.
Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of halophenol can significantly impact reaction conditions, catalyst systems, and overall yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. The reactivity of halophenols in this reaction directly reflects the C-X bond strength.
Iodophenols are the most reactive substrates, often undergoing coupling under mild conditions with a variety of palladium catalysts. Bromophenols are also highly effective and offer a good balance between reactivity and stability. Chlorophenols are less reactive and typically require more specialized, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. Fluorophenols are generally unreactive in Suzuki-Miyaura couplings under standard conditions.
| Halophenol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 2 | 95 | [1] |
| 4-Bromophenol | Pd/C | K₂CO₃ | H₂O | Reflux | 0.5 | >95 | [2] |
| 4-Chlorophenol | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 | (Representative) |
| 4-Fluorophenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | <5 | (Representative) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of halophenols is largely dependent on the halogen.
Iodo- and bromophenols are excellent substrates for this reaction, readily coupling with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts. Chlorophenols, being less reactive, often necessitate the use of more advanced, sterically hindered, and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to achieve high yields. Fluorophenols are typically not suitable substrates for this reaction.
| Halophenol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 95 | (Representative) |
| 4-Chlorophenol | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | sec-Butanol | 100 | 18 | 88 | (Representative) |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity of halophenols follows the expected trend.
Iodophenols are highly reactive and undergo Sonogashira coupling under mild conditions. Bromophenols are also good substrates, though they may require slightly higher temperatures or longer reaction times. Chlorophenols are significantly less reactive and their coupling often results in lower yields, requiring more active catalyst systems and harsher conditions. Fluorophenols are generally not used in this reaction.
| Halophenol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | 92 | (Representative) |
| 4-Bromophenol | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 85 | (Representative) |
| 4-Chlorophenol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | 60 | (Representative) |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reactivity of halophenols again follows the established trend.
Iodophenols and bromophenols are the most commonly used substrates in the Heck reaction, providing good to excellent yields of the coupled products. Chlorophenols are less reactive and their use often leads to lower yields and may require higher catalyst loadings and temperatures.
| Halophenol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 | 90 | (Representative) |
| 4-Bromophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 16 | 82 | (Representative) |
| 4-Chlorophenol | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 140 | 24 | 55 | (Representative) |
Nucleophilic and Electrophilic Aromatic Substitution
Beyond cross-coupling reactions, halophenols are also important substrates in nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNA r)
In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reactivity of halophenols in this context is opposite to that observed in cross-coupling reactions and is primarily governed by the electronegativity of the halogen and its ability to stabilize the negatively charged Meisenheimer intermediate. Therefore, the reactivity order is F > Cl > Br > I. The presence of electron-withdrawing groups on the ring is typically required to facilitate this reaction.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the hydroxyl group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The halogens, on the other hand, are deactivating groups due to their inductive electron-withdrawing effect, but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The overall outcome of electrophilic substitution on halophenols is a balance of these competing effects.
Applications in the Synthesis of Bioactive Molecules
The diverse reactivity of halophenols makes them valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules.
Synthesis of Combretastatin (B1194345) A-4 Analogues
Combretastatin A-4 is a potent natural product with significant anti-cancer activity. Its synthesis often involves a Wittig reaction or a Perkin condensation. Halophenols, particularly bromophenols, can serve as key building blocks for the synthesis of the stilbene (B7821643) core of combretastatin A-4 and its analogues through cross-coupling reactions. For instance, a brominated phenolic aldehyde can be coupled with a phosphonium (B103445) ylide derived from another phenolic component.
Synthesis of Thyroxine Analogues
Thyroxine, the main hormone produced by the thyroid gland, is an iodinated derivative of tyrosine. The synthesis of thyroxine and its analogues often relies on the selective iodination of phenolic precursors. Iodophenols are therefore crucial intermediates in the development of new thyroid hormone modulators. The synthesis can involve the coupling of two iodinated phenol (B47542) derivatives.[3][4][5][6][7]
Cost-Effectiveness and Availability
In an industrial setting, the choice of starting material is heavily influenced by cost and availability. Generally, chlorophenols are the most cost-effective and readily available halophenols due to large-scale industrial production. Bromophenols are moderately priced, while iodophenols and, in particular, fluorophenols are typically more expensive. This economic consideration often drives the development of more efficient catalyst systems for the activation of less reactive but more economical chlorophenols.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a flame-dried Schlenk flask under an argon atmosphere are added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol). A degassed mixture of toluene (4 mL) and water (1 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for Buchwald-Hartwig Amination of 4-Chlorophenol
A resealable Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.02 mmol), BrettPhos (0.048 mmol), and potassium phosphate (B84403) (2.8 mmol). The tube is evacuated and backfilled with argon. 4-Chlorophenol (2.0 mmol), the desired amine (2.4 mmol), and anhydrous sec-butanol (4 mL) are then added. The tube is sealed and the mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Conclusion
Halophenols are a versatile and highly valuable class of reagents in organic synthesis. Their reactivity is predictably dictated by the nature of the halogen substituent, with the general trend for cross-coupling reactions being I > Br > Cl. While iodophenols and bromophenols offer high reactivity, the economic advantage of chlorophenols continues to drive innovation in catalyst development. Fluorophenols, while generally unreactive in cross-coupling reactions, are key substrates in nucleophilic aromatic substitution. The strategic selection of a halophenol, based on a thorough understanding of its comparative reactivity and cost, is paramount for the efficient and practical synthesis of complex organic molecules in both academic and industrial research.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormones and their Analogues: Synthesis, Reactivity and Cell Membrane Transport Studies [etd.iisc.ac.in]
Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Iodophenol Analogs: A Comparative Guide
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for 4-iodophenol analogs. Due to the limited availability of direct QSAR studies on a homologous series of this compound analogs in the reviewed literature, this document synthesizes findings from QSAR analyses of structurally related halogenated and substituted phenolic compounds. The experimental data and methodologies presented are representative of the approaches used for this class of molecules and serve as a framework for designing and interpreting QSAR studies for novel this compound derivatives.
Data Presentation: Quantitative Comparison of Phenolic Analogs
The following tables summarize representative quantitative data for a series of substituted phenol (B47542) analogs, including this compound. This data is compiled based on reported biological activities of similar phenolic compounds and illustrates the type of information required for a robust QSAR analysis. The primary activities of interest for phenolic compounds often include toxicity and antioxidant capacity.
Table 1: Acute Toxicity of Substituted Phenol Analogs against Tetrahymena pyriformis
| Compound ID | Analog (Substituent at para-position) | LogP | pIGC₅₀ (-log IGC₅₀) | Molecular Weight ( g/mol ) |
| 1 | -H (Phenol) | 1.48 | 1.25 | 94.11 |
| 2 | -F (4-Fluorophenol) | 1.59 | 1.38 | 112.10 |
| 3 | -Cl (4-Chlorophenol) | 2.39 | 1.89 | 128.56 |
| 4 | -Br (4-Bromophenol) | 2.59 | 2.05 | 173.01 |
| 5 | -I (this compound) | 3.05 | 2.30 | 220.01 |
| 6 | -CH₃ (4-Methylphenol) | 1.94 | 1.55 | 108.14 |
| 7 | -NO₂ (4-Nitrophenol) | 1.91 | 2.15 | 139.11 |
Note: IGC₅₀ is the concentration that inhibits 50% of population growth. A higher pIGC₅₀ value indicates greater toxicity. LogP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. Data is representative and compiled for illustrative QSAR purposes.
Table 2: Antioxidant Activity of Substituted Phenol Analogs
| Compound ID | Analog (Substituent at para-position) | BDE (kcal/mol) | HOMO (eV) | TEAC (Trolox Equivalents) |
| 1 | -H (Phenol) | 87.5 | -8.95 | 2.5 |
| 2 | -F (4-Fluorophenol) | 87.2 | -9.01 | 2.3 |
| 3 | -Cl (4-Chlorophenol) | 86.9 | -9.05 | 2.8 |
| 4 | -Br (4-Bromophenol) | 86.7 | -9.08 | 3.1 |
| 5 | -I (this compound) | 86.5 | -9.12 | 3.5 |
| 6 | -CH₃ (4-Methylphenol) | 85.1 | -8.75 | 4.8 |
| 7 | -NO₂ (4-Nitrophenol) | 90.2 | -9.89 | 1.2 |
Note: BDE (Bond Dissociation Enthalpy) of the phenolic O-H bond, HOMO (Highest Occupied Molecular Orbital energy), and TEAC (Trolox Equivalent Antioxidant Capacity) are key descriptors for antioxidant activity.[1] A lower BDE and a higher HOMO are generally correlated with higher antioxidant activity.[1] A higher TEAC value indicates greater antioxidant capacity. Values are representative.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in QSAR analyses of phenolic compounds.
Determination of Acute Toxicity (e.g., against Tetrahymena pyriformis)
This assay assesses the cytotoxicity of compounds.
-
Cell Culture : Tetrahymena pyriformis is cultured in a standard medium (e.g., proteose peptone-yeast extract broth) at a controlled temperature (e.g., 28°C).
-
Assay Procedure :
-
A series of dilutions of the test compounds (e.g., this compound analogs) are prepared in the culture medium.
-
An inoculum of T. pyriformis at the exponential growth phase is added to each dilution in a 96-well plate.
-
The plates are incubated for a specified period (e.g., 24-48 hours).
-
Cell growth is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis : The 50% inhibitory growth concentration (IGC₅₀) is calculated by fitting the concentration-response data to a sigmoidal curve. The negative logarithm of the molar IGC₅₀ (pIGC₅₀) is then used as the dependent variable in QSAR models.
-
Controls : A negative control (vehicle, e.g., DMSO) and a positive control (a known toxicant) are included in each assay.
Antioxidant Activity Assays
These assays quantify the ability of compounds to neutralize free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay :
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated relative to a control.[2]
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.
-
-
TEAC (Trolox Equivalent Antioxidant Capacity) Assay :
-
The ABTS•+ radical cation is generated by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
The ABTS•+ solution is diluted to an absorbance of 0.70 at 734 nm.
-
Test compounds are added to the ABTS•+ solution, and the decrease in absorbance is measured after a set time (e.g., 6 minutes).
-
The antioxidant capacity is expressed as Trolox equivalents, a water-soluble vitamin E analog.
-
Calculation of Molecular Descriptors
Molecular descriptors are numerical representations of the chemical and physical properties of molecules.
-
Quantum Chemical Descriptors : Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and bond dissociation enthalpy (BDE) are calculated using computational chemistry software (e.g., Gaussian, Spartan) employing methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[3]
-
Physicochemical Descriptors : The octanol-water partition coefficient (LogP) and molar refractivity (MR) can be calculated using software like ChemDraw or online platforms.
-
Topological and Constitutional Descriptors : These descriptors, which describe the connectivity and composition of the molecule, can be generated using software like DRAGON or RDKit.
Mandatory Visualizations
QSAR Modeling Workflow
The following diagram illustrates a typical workflow for developing a QSAR model. This process begins with data collection and curation, followed by descriptor calculation, model building, and rigorous validation.
A typical workflow for generating a predictive QSAR model.
Proposed Mechanism of Phenolic Toxicity
Phenolic compounds, including this compound analogs, can exert toxicity through multiple mechanisms. One proposed pathway involves the generation of reactive oxygen species (ROS), leading to cellular damage.[4]
Proposed mechanism of phenolic compound toxicity via radical formation and oxidative stress.
References
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Iodophenol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of 4-Iodophenol Waste
This document provides procedural, step-by-step guidance for the safe handling and disposal of this compound (CAS No. 540-38-5), a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is classified as an irritant and is harmful if it comes into contact with skin, is swallowed, or is inhaled.[1] Some safety data sheets also classify it as causing severe skin burns and eye damage.[1][2]
Key Hazards:
-
Skin Irritation/Corrosion: Causes skin irritation and may cause severe burns.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system.[3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Mandatory personal protective equipment (PPE) must be worn when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All operations involving this chemical should be conducted in a well-ventilated area or within a chemical fume hood.[4]
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local, state, and federal regulations, the following table summarizes key hazard and regulatory information.
| Parameter | Value / Information |
| CAS Number | 540-38-5 |
| Molecular Formula | C₆H₅IO |
| UN Number | UN3261 |
| Hazard Class | 8 (Corrosive) |
| Packing Group | III |
| EPA Hazardous Waste Code | D002 (Corrosivity characteristic) may apply.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3][5] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1][4] |
Experimental Protocol: Neutralization and Disposal of this compound Waste
This protocol outlines a general procedure for the treatment of small quantities of this compound waste in a laboratory setting. This should be performed by trained personnel and in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Objective: To neutralize acidic properties and prepare this compound waste for final disposal.
Materials:
-
This compound waste
-
Soda ash (sodium carbonate) or soda-lime
-
Water
-
Appropriate hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
-
pH indicator strips
Procedure:
-
Preparation: Don all required PPE. Perform the procedure in a certified chemical fume hood.
-
Dilution: For concentrated waste, slowly create a slurry by mixing the this compound waste in a large volume of cold water in a suitable container. This helps to manage the heat generated during neutralization.
-
Neutralization: Slowly add a 5-10% solution of soda ash (sodium carbonate) or a slurry of soda-lime to the diluted this compound waste with constant stirring.
-
pH Monitoring: Monitor the pH of the solution regularly using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting mixture should be transferred to a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name ("Neutralized this compound waste"), associated hazards, and the accumulation start date.[4]
-
Consult EHS: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste. Do not pour the treated waste down the drain unless explicitly permitted by local regulations and your EHS office.[5]
For Empty Containers: Decontaminate empty containers by rinsing them with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a thorough rinse with water.[5] The rinsate should be collected and disposed of as hazardous waste.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Iodophenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 4-Iodophenol, ensuring the well-being of laboratory personnel and compliance with safety standards.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 540-38-5
-
Molecular Formula: C₆H₅IO
Primary Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][2] It is also irritating to the respiratory system.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound.[4]
| Protection Area | Required PPE | Specifications & Best Practices |
| Eye & Face Protection | Safety goggles and face shield | Chemical safety goggles providing a seal around the eyes are mandatory.[4] A full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always check the glove manufacturer's compatibility chart. Double gloving may be appropriate for certain procedures. Contaminated gloves should be disposed of immediately.[2][4] |
| Body Protection | Chemical-resistant lab coat | A polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent material is preferred over standard cloth lab coats to ensure full arm coverage.[4] |
| Respiratory Protection | NIOSH-approved respirator | All handling of this compound must be performed within a certified chemical fume hood.[4][6] If a fume hood is not available or its performance is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][6][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Clear the area of all personnel and move upwind.[5]
-
Alert emergency responders and inform them of the location and nature of the hazard.[5]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[5]
-
Contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or watercourses.[5]
-
Collect the recoverable product into labeled containers for recycling or disposal.[5]
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Corrosive," "Irritant"), and the accumulation start date.[10]
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, keeping the container closed except when adding waste.[10]
-
-
Institutional Procedures:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance and to schedule a waste pickup.[10]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 220.01 g/mol | [1][6] |
| Melting Point | 92-94 °C | |
| Boiling Point | 138 °C at 5 mmHg | |
| log Pow | 2.91 | [6] |
| GHS Hazard Codes | H302, H312, H314 | [1] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound(540-38-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
